1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJRCYSJKCNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365440 | |
| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92534-72-0 | |
| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold with significant interest in medicinal chemistry. The synthesis is presented as a multi-step process, with detailed protocols and explanations of the underlying chemical principles to empower researchers in their laboratory applications.
Introduction
Pyrazole carboxamides are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of a nitro group and specific methylation, as in this compound, can significantly modulate the compound's physicochemical properties and pharmacological profile. This guide will detail a robust and logical synthetic strategy, commencing from the construction of the pyrazole core to the final functionalization.
Overall Synthetic Strategy
The most logical and versatile approach to the synthesis of this compound involves a three-stage process. This strategy ensures high yields and purity of the final product.
-
Formation of the Pyrazole Core: Synthesis of a 1-methyl-1H-pyrazole-5-carboxylate ester.
-
Regioselective Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.
-
Amidation: Conversion of the carboxylate ester to the final carboxamide.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Pyrazole Core: Ethyl 1-Methyl-1H-pyrazole-5-carboxylate
The initial step involves the construction of the N-methylated pyrazole ring with a carboxylate group at the 5-position. A common and efficient method is the cyclocondensation of a β-ketoester with methylhydrazine.[1]
Experimental Protocol 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Methylhydrazine
-
Ethanol
-
Ice water
-
Chloroform
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and methylhydrazine (1.0 eq) in ethanol.
-
Reflux the reaction mixture for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over ice water.
-
The resulting precipitate, which is the crude product, is collected by filtration and dried.
-
The aqueous mother liquor is extracted with chloroform.
-
The combined organic layers are washed with a saturated brine solution, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol to afford pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1] Note: This provides a closely related starting material. For the direct synthesis of the non-amino pyrazole, a different β-dicarbonyl compound would be used.
A more direct route involves the reaction of a suitable β-ketoester with methylhydrazine, which can directly yield the desired 1-methyl-pyrazole-5-carboxylate. The regioselectivity is governed by the reaction conditions and the nature of the substituents on the β-ketoester.
Part 2: Regioselective Nitration
The nitration of the pyrazole ring is a critical step that requires careful control to achieve the desired 4-nitro isomer. The pyrazole ring is susceptible to electrophilic substitution, and the conditions of nitration will dictate the position of the incoming nitro group. The presence of an electron-withdrawing carboxylate group at the 5-position and a methyl group at the N1 position will direct the nitration to the 4-position.
Experimental Protocol 2: Synthesis of Ethyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
In a flask cooled in an ice bath, slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 3: Hydrolysis and Amidation
The final steps involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation to yield the target compound.
Experimental Protocol 3: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Materials:
-
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add NaOH or LiOH (1.5 - 3.0 eq) to the solution and stir at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under high vacuum.[2]
Experimental Protocol 4: Synthesis of this compound
Materials:
-
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia source (e.g., ammonium hydroxide or ammonia gas)
-
Triethylamine (optional, as a base)
Procedure:
-
Suspend the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and stir until the acid is completely converted to the acid chloride (monitoring by IR spectroscopy can be helpful).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide.
-
Slowly add the acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.[3]
Caption: Mechanism of carboxamide formation via an acid chloride intermediate.
Data Summary
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1 | β-ketoester, Methylhydrazine | Ethanol | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 70-90 |
| 2 | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | HNO₃, H₂SO₄ | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 60-80 |
| 3 | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | NaOH or LiOH, HCl | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 85-95 |
| 4 | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | SOCl₂, NH₃ | This compound | 75-90 |
Conclusion
The synthesis of this compound is a well-defined process that can be achieved with high efficiency through a structured, multi-step approach. By carefully controlling the reaction conditions at each stage, from the initial ring formation to the final amidation, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The protocols and explanations provided in this guide are intended to serve as a solid foundation for the successful laboratory synthesis of this and related pyrazole derivatives.
References
-
PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]
- Google Patents. Process for preparation of pyrazole carboxylic acid amide.
Sources
An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide and its Derivatives
Introduction
The pyrazole ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, industrially significant derivative: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide . While the initial query specified the core without the C3-propyl group, the vast majority of published technical data and commercial relevance is associated with this particular analogue due to its critical role as a key intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra™.[3][4]
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. We will delve into its pivotal role in drug development through the Sildenafil case study, discuss the broader pharmacological context of the pyrazole carboxamide scaffold, and conclude with essential safety and handling protocols. This guide is intended to serve as a technical resource for professionals engaged in organic synthesis, process chemistry, and pharmaceutical research.
Physicochemical Properties
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a solid, heterocyclic compound.[5] Its structure is characterized by a pyrazole ring substituted with a methyl group at the N1 position, a nitro group at C4, a propyl group at C3, and a carboxamide group at C5. These functional groups dictate its reactivity and utility as a synthetic building block.
| Property | Value | Source |
| CAS Number | 139756-01-7 | [6][7] |
| Molecular Formula | C₈H₁₂N₄O₃ | [6][8] |
| Molecular Weight | 212.21 g/mol | [4][6] |
| Density | 1.453 g/cm³ | [6] |
| Boiling Point | 334.56 °C at 760 mmHg | [6] |
| Flash Point | 156.14 °C | [6] |
| Refractive Index | 1.629 | [6] |
| Physical Form | Solid | [5] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Synthesis and Chemical Reactivity
The primary utility of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide lies in its specific reactivity, which is expertly exploited in multi-step pharmaceutical syntheses.
Synthetic Pathway
The compound is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6).[9] The synthesis involves two key transformations:
-
Nitration: The process begins with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to introduce the nitro group at the C4 position.[9]
-
Amidation: The resulting nitro-substituted carboxylic acid is then converted to the primary carboxamide. This is a standard transformation, often achieved using reagents like thionyl chloride to form an acyl chloride intermediate, followed by reaction with ammonia.
Caption: General synthesis pathway for the target compound.
Core Reactivity: Nitro Group Reduction
The most significant reaction of this molecule in the context of drug synthesis is the reduction of the C4 nitro group to an amine. This transformation yields 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , a crucial building block for constructing the pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil.[3]
Experimental Protocol Insight: Two primary methods for this reduction have been documented:
-
Medicinal Chemistry Route: Utilizes tin(II) chloride (SnCl₂) and hydrochloric acid in ethanol. While effective at the lab scale, this method introduces tin residues that require removal.[3]
-
Commercial Route: Employs catalytic hydrogenation (H₂ gas) with a palladium-on-charcoal catalyst (Pd/C) in ethyl acetate. This is the preferred industrial method as it is cleaner; the catalyst is easily filtered off, and the resulting solution containing the amino-pyrazole intermediate can often be used directly in the subsequent step without extensive purification.[3]
Caption: Key reduction reaction of the nitro-pyrazole intermediate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, particularly in a GMP (Good Manufacturing Practice) setting.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water gradients is typically employed. Purity levels for commercial-grade material are often greater than 99%.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Based on the structure, the expected proton signals would include:
-
A triplet corresponding to the terminal methyl group of the propyl chain (~0.9 ppm).
-
A sextet for the central methylene group of the propyl chain (~1.6 ppm).
-
A triplet for the methylene group attached to the pyrazole ring (~2.7 ppm).
-
A singlet for the N-methyl group (~4.0 ppm).
-
Two broad singlets for the -CONH₂ protons, which may exchange with D₂O.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight (212.21 m/z).
-
Infrared (IR) Spectroscopy: Would show characteristic peaks for the N-H stretches of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.
Self-Validating Protocol: For quality control, a multi-technique approach is mandatory. HPLC provides purity data, while NMR and MS confirm the molecular structure. Comparing the obtained data against a certified reference standard is the definitive method for identity confirmation. Suppliers often provide certificates of analysis with HPLC or HNMR data.[7][11]
Role in Drug Development: The Sildenafil Case Study
The compound's primary claim to fame is its role as intermediate '5' in a widely published synthesis of Sildenafil.[3] The synthesis demonstrates the strategic use of the pyrazole's functionalities.
Workflow Overview:
-
Start: The synthesis begins with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
-
Reduction: The nitro group is reduced to an amine (as described in Section 2.2) to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide ('6').[3]
-
Cyclization: This amine undergoes condensation and cyclization with a derivative of ethyl 2-ethoxybenzoate to form the core pyrazolo[4,3-d]pyrimidin-7-one ring system of Sildenafil.
-
Final Steps: Subsequent steps involve chlorosulfonation, coupling with 1-methylpiperazine, and salt formation to yield Sildenafil citrate.
Caption: Role of the compound in the Sildenafil synthesis workflow.
Broader Pharmacological Context
While this specific molecule is primarily an intermediate, the 1-methyl-1H-pyrazole-5-carboxamide scaffold is a recurring motif in compounds with diverse biological activities. Research into derivatives has explored their potential as:
-
Anti-cancer Agents: Certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of prostate cancer cell lines by targeting the androgen receptor signaling pathway.[12]
-
Anti-parasitic Agents: A series of these compounds were developed as potent inhibitors of the parasitic nematode Haemonchus contortus. However, these studies also revealed unexpected mitochondrial toxicity in mammalian cells, highlighting the importance of early toxicology screening.[13]
-
General Antimicrobial Agents: The pyrazole nucleus is a well-established pharmacophore in compounds exhibiting antibacterial and antifungal properties.[1][2]
Safety and Handling
As a chemical intermediate, proper handling of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is crucial. The following information is synthesized from available Safety Data Sheets (SDS).[14][15]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[14] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[14] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[14] |
Recommended Handling and Personal Protective Equipment (PPE)
Protocol for Safe Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA (29 CFR 1910.133) or European (EN166) standards.[16]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[14]
-
Skin/Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[14][16]
-
Respiratory Protection: For operations that may generate dust, a dust respirator is recommended.[14]
-
-
Hygiene Practices: Do not eat, drink, or smoke in the work area.[14] Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[14] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
Conclusion
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a compound of high industrial importance, primarily serving as a well-characterized and indispensable intermediate in the synthesis of Sildenafil. Its chemical properties, particularly the reactivity of the nitro group, are strategically utilized in pharmaceutical manufacturing. While its direct biological activity is limited, the pyrazole carboxamide scaffold it belongs to is a fertile ground for drug discovery. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for any researcher or scientist working with this key synthetic building block.
References
- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7 - TCI Chemicals. (URL: )
- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL: )
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). - ResearchGate. (URL: [Link])
- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 - ChemicalBook. (URL: )
- SAFETY D
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem. (URL: )
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 - PubChem. (URL: [Link])
-
1-methyl-N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide - SpectraBase. (URL: [Link])
- SAFETY D
- 1-Methyl-4-nitro-3-propyl-(1H)
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 - PubChem. (URL: [Link])
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (URL: )
- 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - BLDpharm. (URL: )
- 1-Methyl-4-nitro-3-propyl-(1H)
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide - Smolecule. (URL: )
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | CAS No - Simson Pharma Limited. (URL: )
-
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed. (URL: [Link])
- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - TCG Lifesciences. (URL: )
- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 - Sigma-Aldrich. (URL: )
-
Current status of pyrazole and its biological activities - PMC. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 [smolecule.com]
- 5. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [sigmaaldrich.com]
- 6. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 7. watson-int.com [watson-int.com]
- 8. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 10. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 11. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 12. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcgls.com [tcgls.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, an Analogue of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
Introduction
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its primary recognition comes from its role as a critical intermediate in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known for its metabolic stability and diverse biological activities. The strategic placement of the methyl, nitro, propyl, and carboxamide functional groups on this core structure dictates its chemical reactivity and physical properties, making a thorough understanding of its physicochemical profile essential for its effective application in drug development and process chemistry.
Molecular Structure and Properties
The molecular structure of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is characterized by a substituted pyrazole ring. The nitro group at position 4 is a strong electron-withdrawing group, which significantly influences the electron density distribution within the aromatic ring and the acidity of the neighboring protons. The carboxamide group at position 5 is a key functional group for further chemical modifications, while the methyl group at N1 and the propyl group at C3 contribute to the overall lipophilicity and steric profile of the molecule.
Key Physicochemical Data
A summary of the core physicochemical properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is presented in the table below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₃ | [2] |
| Molecular Weight | 212.21 g/mol | [3] |
| CAS Number | 139756-01-7 | |
| Appearance | White to light yellow or light orange powder/crystal | TCI Chemicals |
| Melting Point | 137.0 to 141.0 °C | TCI Chemicals |
| Boiling Point (Predicted) | 334.56 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.453 g/cm³ | [4] |
| LogP (Predicted) | 1.6032 | [4] |
| pKa (Predicted) | Not available | |
| Water Solubility (Predicted) | Not available | |
| InChI Key | BMLPAJIEDKJHSB-UHFFFAOYSA-N |
Note: Some of the listed data are predicted values from computational models and should be confirmed through experimental validation.
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a compound like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is fundamental for its application in drug discovery and development. Below are standard, field-proven methodologies for characterizing its key attributes.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Methodology (Capillary Method):
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
-
Causality: A sharp melting point range typically signifies a high degree of purity. Impurities tend to broaden and depress the melting point.
Determination of Solubility
-
Principle: Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter for drug formulation and bioavailability.
-
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Trustworthiness: This method is considered the "gold standard" for solubility determination as it ensures that the solution is saturated and at equilibrium.
Determination of Lipophilicity (LogP)
-
Principle: The partition coefficient (P), or its logarithm (LogP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.
-
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Expertise & Experience: The choice of the analytical method is crucial for accuracy. HPLC is often preferred over UV-Vis spectroscopy alone to avoid interference from potential impurities.
Caption: Workflow for the experimental determination of LogP.
Spectroscopic and Structural Characterization
While specific spectra for 1-methyl-4-nitro-1H-pyrazole-5-carboxamide are not publicly available, analysis of its structure and comparison with related compounds allow for predicted spectral features. For its 3-propyl analogue, some suppliers indicate the availability of HNMR and HPLC data.[5]
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons (singlet), the propyl group protons (triplet, sextet, triplet), and the amide protons (broad singlet). The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbons of the pyrazole ring and the carbonyl carbon would appear at lower fields.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.21 g/mol ). Fragmentation patterns could provide further structural information.
Caption: Predicted spectroscopic features of the compound.
Synthesis and Reactivity
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is synthesized from its corresponding carboxylic acid precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[6] The synthesis of this precursor involves the nitration of 1-methyl-3-propylpyrazole-5-carboxylic acid.
The reactivity of this molecule is largely dictated by its functional groups. The carboxamide can undergo hydrolysis to the corresponding carboxylic acid or can be converted to other functional groups. The nitro group can be reduced to an amino group, which is a key step in the synthesis of Sildenafil.[1] This amino derivative is then available for coupling with other molecular fragments.
Safety and Handling
As a nitro-containing aromatic compound and a chemical intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide should be handled with appropriate safety precautions.
-
Hazard Statements: Based on available safety data sheets for this compound, it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[7]
-
Precautionary Statements: It is recommended to wash hands thoroughly after handling, not to eat, drink, or smoke when using this product, and to avoid release to the environment.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or under a fume hood.[8]
Conclusion
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a molecule of significant interest due to its role in pharmaceutical synthesis. Its physicochemical properties, dictated by the interplay of its functional groups on the pyrazole core, are crucial for its handling, reactivity, and application. While direct experimental data for the user-requested this compound is scarce, the detailed characterization of its 3-propyl analogue provides a valuable framework for understanding this class of compounds. The presence of the C3-propyl group in the analogue is expected to increase its lipophilicity (LogP) and molecular weight, and may introduce steric effects that could influence its reactivity and biological interactions compared to the unsubstituted counterpart. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its properties and potential applications.
References
-
1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1-methyl-N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (n.d.). Xinnuo Pharmaceutical. Retrieved January 21, 2026, from [Link]
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fuaij.com [fuaij.com]
- 3. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]
- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. watson-int.com [watson-int.com]
- 6. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS Number: 139756-01-7)
A Core Intermediate in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of high-profile pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis, chemical properties, and analytical characterization of this compound, while also exploring the broader biological context of the pyrazole carboxamide scaffold. While primarily recognized for its role as a precursor, this guide will also touch upon the potential, albeit underexplored, bioactivity of this molecule, drawing insights from related chemical structures.
Introduction: The Significance of a Versatile Building Block
This compound, with the CAS number 139756-01-7, is a substituted pyrazole derivative that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary claim to fame is its crucial role as an intermediate in the multi-step synthesis of Sildenafil, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor.[3] The structural features of this molecule, namely the pyrazole core, the nitro group, and the carboxamide functional group, make it a versatile building block for the construction of more complex molecular architectures.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[4] The introduction of a nitro group at the 4-position and a carboxamide at the 5-position of the pyrazole ring creates a unique electronic and steric environment, which is exploited in subsequent synthetic transformations. This guide aims to provide a detailed technical resource on this important, yet often overlooked, chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 139756-01-7 | Multiple Sources |
| Molecular Formula | C₈H₁₂N₄O₃ | [1][2] |
| Molecular Weight | 212.21 g/mol | [2] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point (Predicted) | 334.6 ± 42.0 °C | [5] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 14.62 ± 0.50 | [5] |
| LogP (Predicted) | 1.60320 | [1] |
| Appearance | White to light yellow crystalline powder | [6] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrazole ring, followed by nitration and amidation. The following sections outline a representative synthetic pathway.
Synthesis of the Carboxylic Acid Precursor
The immediate precursor to the target compound is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This is synthesized via the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[7]
Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Data for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid:
-
¹H NMR (CDCl₃): δ 0.99–1.03 (t, CH₂CH ₃), 8.38 ppm (br, COOH )
-
¹³C NMR (CDCl₃): δ 158.58 (C=O), 149.81 (NO₂-bearing C)
Amidation to Form this compound
The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source.
Experimental Protocol: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
-
Carboxylic Acid Activation: In a dry, inert atmosphere, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Formation of the Acid Chloride: Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid OH stretch).
-
Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia gas bubbled through an organic solvent). Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the ammonia solution with vigorous stirring, maintaining the low temperature.
-
Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product.
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The broad singlet of the carboxylic acid proton around 8.38 ppm would be replaced by two broad singlets corresponding to the -CONH₂ protons. The other signals for the methyl and propyl groups would remain largely unchanged.
-
¹³C NMR: The carbonyl carbon signal would shift slightly compared to the carboxylic acid.
-
IR: The broad O-H stretch of the carboxylic acid would disappear, and two new N-H stretching bands would appear in the region of 3200-3400 cm⁻¹. The C=O stretch of the amide would be observed around 1650-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 212 would be expected.
Synthetic Workflow Diagram:
Caption: A two-step synthetic pathway to this compound.
Biological Activity and Potential Applications
While this compound is primarily known as a synthetic intermediate, the pyrazole carboxamide scaffold is prevalent in many biologically active molecules. This suggests that the title compound itself, or its close analogs, could possess intrinsic biological activity.
The broader class of pyrazole carboxamides has been reported to exhibit a wide range of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.
-
Anti-inflammatory Activity: Certain pyrazole carboxamides have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[8]
-
Anticancer Activity: The pyrazole nucleus is a component of several approved and investigational anticancer drugs. Their mechanisms of action are diverse, often involving the inhibition of protein kinases.
-
Herbicidal and Insecticidal Activity: In the agrochemical sector, pyrazole carboxamides are utilized for their potent herbicidal and insecticidal properties.
The nitro group in this compound is an interesting feature from a medicinal chemistry perspective. Nitroaromatic compounds are known to be bioreducible, and in some cases, their biological activity is dependent on the reduction of the nitro group to reactive intermediates. It is plausible that this compound could act as a prodrug, with the nitro group being reduced in vivo to exert a biological effect.
It is important to note that to date, there is a lack of extensive public research on the specific biological activities of this compound. Its primary utility remains as a well-characterized intermediate for the synthesis of other active pharmaceutical ingredients.
Potential Signaling Pathway Involvement (Hypothetical):
Caption: Hypothetical bioactivation pathway of a nitro-pyrazole compound.
Analytical Methods
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization and quality control.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method would be suitable for this purpose.
Representative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Temperature: Ambient
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for the structural elucidation of the compound. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. It can also be used to detect and quantify volatile impurities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is highly recommended before use.
Hazard Summary:
-
Acute Toxicity: May be harmful if swallowed.
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of Sildenafil. Its synthesis is well-established, and its chemical properties are well-characterized. While its own biological activity is not extensively studied, the prevalence of the pyrazole carboxamide scaffold in medicinal chemistry suggests a potential for bioactivity that may warrant future investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with this versatile and important molecule.
References
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available at: [Link].
-
PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link].
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link].
- El-Gindy, A. E., et al. Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Biomedical Science and Research, 2(4), 2010, 262-278.
- Prasanna Reddy, B., et al. Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 2011, 103-108.
-
Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link].
-
TradeIndia. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available at: [Link].
-
PMC. Current status of pyrazole and its biological activities. Available at: [Link].
-
ResearchGate. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link].
-
National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link].
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link].
Sources
- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 2. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide [cymitquimica.com]
- 7. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1]. The precise molecular architecture and chemical properties of this pyrazole derivative are of paramount importance for ensuring the efficiency, purity, and safety of the Sildenafil manufacturing process. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and key characteristics of this compound, offering field-proven insights for researchers and professionals in organic synthesis and drug development.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities[2][3]. The introduction of a nitro group at the C4 position and a carboxamide at the C5 position, along with an N-methyl group, imparts specific electronic and steric properties that are crucial for its subsequent chemical transformations.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 139756-01-7 | [4][5] |
| Molecular Formula | C₈H₁₂N₄O₃ | [4][6] |
| Molecular Weight | 212.21 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 141-143 °C | [7] |
| Boiling Point | 334.6 °C (Predicted) | [7] |
The structural arrangement of the molecule, featuring a planar pyrazole ring, is a key determinant of its reactivity. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its susceptibility to nucleophilic and electrophilic attack.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the pyrazole ring, followed by nitration and amidation. The causality behind the chosen synthetic route lies in the strategic introduction of functional groups to achieve the desired final product with high yield and purity.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
Step 1: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
This initial step introduces the crucial nitro group at the C4 position of the pyrazole ring. The use of a strong nitrating agent is essential for this electrophilic aromatic substitution.
-
Protocol:
-
To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C)[8].
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product.
-
The solid is collected by filtration, washed with cold water until neutral, and dried to afford 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
-
-
Causality: The highly acidic medium protonates the carboxylic acid group, deactivating it towards electrophilic attack and directing the nitronium ion (NO₂⁺) to the electron-rich C4 position of the pyrazole ring.
Step 2: Formation of the Acid Chloride
Conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent amidation.
-
Protocol:
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂)[9].
-
The excess thionyl chloride is removed under reduced pressure to yield the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
-
-
Causality: Thionyl chloride is an effective and common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.
Step 3: Amidation
The final step involves the reaction of the acid chloride with an ammonia source to form the carboxamide.
-
Protocol:
-
The crude acid chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF).
-
The solution is added dropwise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide (NH₄OH)[9].
-
The reaction mixture is stirred until the reaction is complete.
-
The product, this compound, is typically isolated by filtration or extraction, followed by purification via recrystallization.
-
-
Causality: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of ammonia, leading to the formation of the stable amide bond.
Spectroscopic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data can be reliably predicted based on the analysis of closely related analogues and the known effects of its constituent functional groups.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of the title compound.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
Expected 1H NMR Data (in CDCl₃ or DMSO-d₆):
-
Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group at approximately δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the pyrazole ring (CH₂) around δ 2.7-2.9 ppm.
-
N-Methyl Group: A sharp singlet for the N-methyl protons (N-CH₃) is expected in the region of δ 3.9-4.1 ppm.
-
Carboxamide Group: Two broad singlets for the non-equivalent amide protons (CONH₂) are anticipated in the range of δ 7.5-8.5 ppm, with their chemical shift being highly dependent on the solvent and concentration.
-
-
Expected 13C NMR Data:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
Expected Characteristic Absorptions (KBr pellet or thin film):
-
N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (NH₂).
-
C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ due to the carbonyl group of the amide.
-
N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and methyl groups will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Data (Electron Impact - EI or Electrospray Ionization - ESI):
-
The molecular ion peak (M⁺) should be observed at m/z 212.
-
Common fragmentation patterns would likely involve the loss of the carboxamide group, the nitro group, and cleavage of the propyl chain.
-
Role in Sildenafil Synthesis and Chemical Reactivity
This compound is the penultimate precursor to the core pyrazole moiety of Sildenafil. The subsequent and critical chemical transformation is the reduction of the nitro group to an amino group.
Reduction of the Nitro Group
Caption: Reduction of the nitro group to form the key amino-pyrazole intermediate.
-
Protocol:
-
The nitro-pyrazole carboxamide is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent is added. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid[1][12].
-
The reaction is monitored until the starting material is consumed.
-
Workup and purification yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[13][14].
-
-
Causality and Trustworthiness: Catalytic hydrogenation is often preferred in industrial settings as it is a cleaner method, avoiding the introduction of metallic byproducts that would need to be removed in subsequent steps. The resulting amino-pyrazole is then ready for coupling with the sulfonyl chloride derivative of the ethoxybenzoyl moiety to construct the Sildenafil framework.
The stability of nitropyrazole derivatives is generally good, though they can be sensitive to strong reducing agents and high temperatures. The hydrolytic stability of the carboxamide group under neutral and acidic conditions is typically high, but it can be hydrolyzed under strong basic conditions.
Conclusion
This compound is a compound of significant industrial and scientific interest due to its indispensable role in the synthesis of Sildenafil. A thorough understanding of its molecular structure, synthesis, and spectroscopic characteristics is fundamental for process optimization, quality control, and the development of novel pyrazole-based pharmaceuticals. The protocols and data presented in this guide, grounded in established chemical principles and supported by authoritative references, provide a solid foundation for researchers and professionals working with this important molecule.
References
- Qi, L., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 46(12), 5915-5922.
- Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Molbase. (n.d.). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 897–899.
-
Advent Chembio. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
- Yao, C., et al. (2014). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. RSC Advances, 4(94), 52029-52044.
- Liu, X., et al. (2010). Synthesis and crystal structure of 5‐pyrazol‐4,5‐dihydropyrazoles derivatives. Journal of Heterocyclic Chemistry, 47(5), 1485–1488.
- Tsolaki, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137359.
- Lee, J. Y., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 494-504.
- Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.
- Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 270, 116558.
- Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3629–3640.
- Li, Q., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]
- 6. fuaij.com [fuaij.com]
- 7. echemi.com [echemi.com]
- 8. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]
- 14. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-methyl-4-nitro-1H-pyrazole-5-carboxamide: From Synthetic Intermediate to Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of the blockbuster drug, Sildenafil. While this compound is not an active pharmaceutical ingredient itself, its structural features are critical for the pharmacological activity of the final product. This document will delve into the synthetic pathway involving this intermediate, the well-established mechanism of action of Sildenafil as a phosphodiesterase type 5 (PDE5) inhibitor, and explore the broader biological activities and potential toxicities associated with the pyrazole-carboxamide scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and biology surrounding this important structural motif.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a versatile heterocyclic motif that is a cornerstone of many biologically active compounds.[1][2] Its unique chemical properties allow for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The carboxamide functional group, when attached to the pyrazole ring, further enhances the potential for specific molecular interactions, making pyrazole-carboxamides a privileged scaffold in drug discovery. This guide focuses on a specific derivative, this compound, and its pivotal role in the development of a globally recognized therapeutic agent.
This compound: A Key Intermediate in Sildenafil Synthesis
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Sildenafil.[3][4][5] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[6] The synthesis of Sildenafil involves a multi-step process where the pyrazole-carboxamide core is assembled and subsequently modified to yield the final active molecule.
Synthetic Pathway Overview
The synthesis of Sildenafil from this compound involves the reduction of the nitro group to an amino group, followed by a series of reactions to build the pyrimidinone ring and attach the ethoxyphenylsulfonylpiperazine side chain.[6] The pyrazole ring, with its specific substitution pattern, is crucial for the correct three-dimensional conformation of Sildenafil, enabling it to bind with high affinity to the active site of PDE5.
Caption: Simplified workflow of Sildenafil synthesis from the key intermediate.
Mechanism of Action of Sildenafil: The End-Product's Therapeutic Effect
Understanding the mechanism of action of Sildenafil provides insight into the importance of the structural contributions from its pyrazole-carboxamide precursor.
The Nitric Oxide/cGMP Pathway
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cGMP. cGMP, in turn, induces smooth muscle relaxation, leading to increased blood flow and an erection.
Role of PDE5 and Sildenafil's Inhibition
PDE5 is the enzyme that breaks down cGMP, thus terminating the erection. Sildenafil selectively inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged smooth muscle relaxation, and enhanced erectile function in the presence of sexual stimulation.
Caption: The nitric oxide/cGMP pathway and the inhibitory action of Sildenafil.
Broader Biological Potential of the Pyrazole-Carboxamide Scaffold
While this compound is primarily an intermediate, the broader class of pyrazole-carboxamide derivatives has been investigated for a range of therapeutic applications, highlighting the versatility of this chemical scaffold.
Anticancer Activity
Several studies have explored pyrazole-carboxamide derivatives as potential anticancer agents. For instance, certain derivatives have been shown to inhibit the Androgen Receptor (AR) signaling pathway, which is crucial for the progression of prostate cancer.[7] Other derivatives have been designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating nanomolar activities against various cancer cell lines.[8]
Kinase Inhibition
The pyrazole-carboxamide scaffold is also a key feature in the design of kinase inhibitors. For example, derivatives have been synthesized that show potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target for the treatment of acute myeloid leukemia (AML).[9]
Other Potential Applications
The pyrazole nucleus is associated with a wide spectrum of biological activities, and different derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and insecticidal properties.[2][10]
Table 1: Examples of Biological Activities of Pyrazole-Carboxamide Derivatives
| Derivative Class | Target | Potential Therapeutic Area | Reference |
| 1-methyl-1H-pyrazole-5-carboxamides | Androgen Receptor | Prostate Cancer | [7] |
| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR | Various Cancers | [8] |
| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | Acute Myeloid Leukemia | [9] |
| Pyrazole-carboxamides with sulfonamide | Carbonic Anhydrase | Not specified | [11] |
Toxicological Profile of Pyrazole-Carboxamide Derivatives
It is crucial to consider the potential toxicity of any chemical scaffold. While this compound itself is handled as a chemical intermediate with standard safety precautions, studies on related compounds have revealed potential toxicological concerns.
A series of 1-methyl-1H-pyrazole-5-carboxamides, developed as inhibitors of a parasitic nematode, exhibited unexpected acute toxicity in mice.[12][13] Further investigation revealed that this toxicity was likely associated with the inhibition of mitochondrial respiration.[12][13] This finding underscores the importance of early-stage in vitro toxicity screening, particularly for mitochondrial function, during the development of new drugs based on the pyrazole-carboxamide scaffold.
Experimental Protocols
The following are generalized protocols for assays relevant to the biological activities discussed.
In Vitro Kinase Inhibition Assay (Example: FLT3)
-
Reagents and Materials : Recombinant human FLT3 kinase, kinase buffer, ATP, substrate peptide, test compounds (dissolved in DMSO), 96-well plates, plate reader.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay (Example: MV4-11 AML cell line)
-
Reagents and Materials : MV4-11 cells, culture medium (e.g., IMDM with 10% FBS), test compounds, 96-well cell culture plates, MTT or resazurin reagent, plate reader.
-
Procedure :
-
Seed MV4-11 cells in a 96-well plate at a specific density (e.g., 10,000 cells/well).
-
Allow the cells to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT or resazurin reagent to each well and incubate for a few hours.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound is a testament to the fact that the journey of a successful drug often begins with carefully designed chemical building blocks. While not a therapeutic agent in its own right, its structural integrity is fundamental to the function of Sildenafil. The broader exploration of the pyrazole-carboxamide scaffold continues to yield promising candidates for a variety of diseases, from cancer to infectious diseases. However, the potential for off-target effects, such as mitochondrial toxicity, necessitates a thorough and early assessment of the safety profile of any new derivative. As drug discovery continues to evolve, the strategic use of such versatile scaffolds, informed by a deep understanding of their chemical and biological properties, will remain a key driver of innovation.
References
- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzXIrVVBp3KSxuU4B__YPO4fVq050JM-SSur1condYkGJbn0EUOmmbu8hvC6__W_23KpdvTTG8jtxSHieMSXmR51IldS-hIMQ00-yrHKf5WvwOLDSu03sAxoGUUWfCY9SumB-dUKg=]
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Smolecule. (2023-08-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmYpOE-Xrw_7rvVtT0srKU8xvk_zXDWPICiKN4eZMDia867CqcYNpu1SdDgCtyMVah1uVaHX6dc-YOvOaU6teB7bp5vfRW6Tfz04mwA4AaMsMJGRYonCmIswlxFPzu6gUHs7fKjQ==]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjfo8Bm60bNdAcF0f8JqI8fLgB9Q5E13TJBkhWqXU7F1Fmh5JAet54NMQMdDttqtM9nIC587SphLGLacqXMxMEB2-01KDqY_D2aeiS7H-XizU_KpFiLOXZlff-FMaOqW2W6cP6ZqQDb3KGTCP0YGBeW8s3oTRkk-UkXp_Ssvj3p3SrITguO9BG53mC-GsWOYSRNAMFsYIVUK_fAnjBlMxraBAyXJAfLnSXIM44r7rzbThC3kG5gDoyKIWrTIOymc7_-CsEQ==]
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [URL: https://vertexaisearch.cloud.google.
- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. ChemicalBook. (2025-07-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkl-_7rvMwyPmuTa70gVEulV9bBo7GfnQKnf5NDkAKAp-QhUkPuGXviMjq4Owg6LswRQAez77kNbVJaWAXJQZMPAiQOa-6j0SY6W6iW_vGDfmEDkNf44q_vbq5xbx7TYSbyCgx2t0E4Ty-05yhXdz7dmcEyO6xbBKB5mSVqGb9DA==]
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkNs3VD6AdIv7OyqOE6DrxqQA1ab8VfMU3NFiQZp7_0xFa3Ccet8sVaJo8w17sL7XhMhE1kh3SkvKIO32obU0v6CedIZvOt3bkNP8L4QLDQFgRoOjEgpEmUcxcEYaoRdUKjSDHq0m7fOJqo0zibDIZKYWVM0KtOvbUjVVxU0fD3nopUrnDWDV4D_klVnVj40PALIm]
- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbuuqilX6tXfhsz9MFl-1QwOCIX7sO-W0WaGv0dKfFIllM41nbp0hUWKxNK2JykU9qXqik4I9sNTRMw43CxIjUcQtLKkn0XMurLbI-X8Cm7VqVfsAPRYolyuLq1a5TOS1Nq0SiHw==]
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFil8nBT0qNWWcD3NClTn6OVJDW7ZKW1olj_TNytFYsNoGiaTz_kNuPGW4y0jkGpgTfQJedEyzjFNgM7GNI0los6SluhSLF56J1KgyzDA-06uToBJRQJLCCCtjIVsCGeCeuX2ke]
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. (2021-01-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFQS-UvLSWR9zWavBlerkBYUG3WkaYfhIy7YYCUDpTn_v3qdESImRGX01feEQ9pWGqTBaAK_WtkDKLDIOuLzc0CF4QaUy0UhuzZOqA52Dxz3Eaa_F_kf3Wfy3SthDQdgyIyY3i]
- Current status of pyrazole and its biological activities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5Uouo6sS8JX4OGjr4KtxIIJDVaZbU_fkOKMaeFFgAIpy08hc0HZnrjccoxhGmZFt_LzA9OcKKorNmHfoUCWiJN2FbaEtvsz2S_LAPQtHVgYpcPzr5kDq7HtaBz6ogTdprPYRQB0n_D7XAsA=]
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZFe9G2wlYyxkNTcsgOO7XGLx20Cbj80OO3GnYkKqu7qTtqjb6UI3PCJ-8NOL_yZqsCiEiq7GfYMGM3ODP7LNAJmnUPwRJY6rc9uQJxmVr4CtBgyu-WmtTZQk14eLguDBW-3AVEO5kuhss9oHYw2GhHS4rw6bepVoBYxS3AphdPIGwZBeM2-NPiIA_grf0i_1Oj4QiUb0wb9L8BRE_nvkGqjqDt0Xh94bE-tgvQWIw7Kt_mSb0OZ7uhl6WU-zQM3w-yz1aCEX]
- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences Global CRO & CDMO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkX60ZRXhdyq9gUKMviXl5uU16YYVmewT4t4wkSTEdJM6w92FoDQXa560SgBRnZUxOWB7F4yv9is8NOS7Gl56jDeNpf4xrRxlJpJ-DXMrX6kYIF-BvINqehCkabvEtdlW7CAGNx5npzdzUOF3slH71U0gSb1pp6Px4tPwLX8JOBy6xWLisSKx0vblE9cvBKOPeGZo7YD0EQi9hikpyI31U6us6YHRMv4MecQKiKFLA3mGPKps=]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024-09-05). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3Rfn8K75AGJCS3vvUPiptsebYQauxSaaTlVhkyP58YHfOvQHFFK-ORfzEdTq8b3jPUBPxpMt88r9BiEE5-vesE8cKevKobtO3kQJC-HQ6ZCvOf020dVtsgWIgBwYO71jAOrd]
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxMG9x9vuvEHdV2o36OyE_icpqb49E5ITSbxlJVboJfCNWoe0CLRHznxxXpBWXqw2NArr66axp3xxMdiKn7J73n78IlmdA_mf2D-B1So7SukDP6YCC8BNAxnhWdxmPy-_wzEtw]
- Compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Chemdiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrnCdJNd1rxIrp_hv--odpUVZyg24SMHm7m_GygSuI2N_06I7lNfLL6cJd_DWNpQzgjnYFgrLA4zKs1GTKhpg0KwfcUspXWyfmyUbCFBoQNdSttIG5BASKGW4uqc_Sx8S24U2iT3AhlN1VgIkR5Q0AdUtmMg7WSj50Z7g_2Vc=]
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEConuo7ALUkiPHuVTO4WBO7TihgcQ622AyrRQyrS4tCWebM1Ev3BC2mp1MLwSmQhyb-E58hc8ukOikKpISKtUlgz2T9kK9z0EwJTMmw84fExgU7FMxP3WlVp9nFfhjeXDo99dl]
- Chemical biology. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSGlLydGAVVQVyey-2zEg9zIf46QakddbUmTr_5v3lY9pbPIGRNNA_xh1w6Apv8RAl8jLP1h8vfmcczzPsIeP8dJSWKpO6xFln9BqYoR1Rp2yDVKT]
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. (2024-06-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaR7GMfAo_75763PukFZqLzuDBArDTncnpFSjhNXgP5BCWuGHHvdJclvfXTojdCffuGwNgFbCEixskvSwpHn1n7jszO_DtSZblpkEr1tme894iUuhNG5qMlmswx81xcmENRZXuLZaoamUUYITN]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. Buy 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 [smolecule.com]
- 5. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcgls.com [tcgls.com]
biological activity of pyrazole carboxamide derivatives
An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives
Foreword
The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry and agrochemical science.[1][2] Its remarkable versatility, arising from the unique electronic properties of the pyrazole ring and the diverse substitutions possible at its various positions, has led to the development of a multitude of biologically active compounds.[2][3][4][5] This guide offers a comprehensive exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation, providing both a theoretical framework and practical insights for the advancement of research in this dynamic field.
The Pyrazole Carboxamide Core: A Privileged Scaffold
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the foundation for this class of compounds.[3][6] The carboxamide linkage introduces a critical hydrogen bonding motif and a point for significant structural diversification. The biological activity of these derivatives is profoundly influenced by the nature and placement of substituents on both the pyrazole ring and the carboxamide nitrogen, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Our exploration will focus on the most prominent and impactful biological activities discovered to date.
Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)
Perhaps the most commercially successful application of pyrazole carboxamides is in agriculture, where they constitute a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] These compounds are vital for protecting a wide range of crops from fungal pathogens.[9][10]
Mechanism of Action: Disrupting Fungal Respiration
Pyrazole carboxamide SDHIs function by targeting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[7][8] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[7] By binding to the ubiquinone binding site (Qp site) of the SDH enzyme, these inhibitors block the transfer of electrons from succinate to ubiquinone.[8] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[8]
The following diagram illustrates the inhibitory action of pyrazole carboxamide derivatives on the SDH enzyme complex.
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Structure-Activity Relationship (SAR) Insights
The efficacy of pyrazole carboxamide SDHIs is dictated by three key structural components: the pyrazole ring, the amide linker, and a hydrophobic side moiety (often a substituted phenyl or biphenyl group).[7]
-
Pyrazole Ring: Substituents on the pyrazole ring, such as difluoromethyl groups, have been shown to enhance binding affinity with the SDH enzyme.[7]
-
Amide Linker: The carboxamide group is essential for activity, forming crucial hydrogen bonds within the enzyme's active site.[11]
-
Hydrophobic Moiety: The nature of the substituent on the amide nitrogen significantly impacts potency and spectrum of activity. Aromatic and biphenyl groups are common in commercial SDHIs like Bixafen and Fluxapyroxad.[7]
Data Summary: In Vitro Antifungal Activity
The following table summarizes the efficacy of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Source |
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [9] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Fluxapyroxad | 0.104 | [9] |
| 5l | Botrytis cinerea | 0.392 | Fluxapyroxad | 0.791 | [12] |
| C-10 | Gaeumannomyces graminis | 1.71 | Fluxapyroxad | 1.93 | [13] |
| U22 | Sclerotinia sclerotiorum | 89.9% inhibition @ 200 µg/mL | Pydiflumetofen | 82.4% inhibition @ 200 µg/mL | [14] |
Experimental Protocol: In Vitro Antifungal Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazole carboxamide derivatives against fungal pathogens using the broth microdilution method.
Methodology:
-
Culture Preparation: Inoculate the test fungus on Potato Dextrose Agar (PDA) and incubate until sufficient growth is achieved. Prepare a spore suspension or mycelial fragment suspension in sterile saline with 0.05% Tween 80. Adjust the suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Compound Preparation: Dissolve the synthesized pyrazole carboxamide derivatives in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the adjusted fungal suspension to each well.
-
Controls: Include a positive control (broth + inoculum + commercial fungicide), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Anticancer Activity: Targeting Key Cellular Pathways
The pyrazole carboxamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[15][16][17] These derivatives exert their effects by inhibiting various protein kinases and other targets crucial for cancer cell proliferation and survival.[16]
Mechanisms of Action
-
Kinase Inhibition: Many pyrazole carboxamide derivatives are designed as ATP-competitive inhibitors of protein kinases.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for cytokine-mediated cell growth and differentiation.[18] Aberrant JAK activity is implicated in various cancers and inflammatory diseases. Pyrazole carboxamides have been developed as potent and selective JAK inhibitors.[18][19]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is a known driver in several cancers. Covalent pyrazole carboxamide inhibitors have been designed to target both wild-type and drug-resistant mutant forms of FGFR.[20]
-
-
Other Mechanisms: Pyrazole derivatives also show anticancer activity through mechanisms like inducing apoptosis and inhibiting DNA repair pathways.[15][21]
The diagram below depicts the inhibition of the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway.
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Metric | Value | Target | Source |
| 10h | NCI-H520 (Lung) | IC50 | 19 nM | Pan-FGFR | [20] |
| 10h | SNU-16 (Gastric) | IC50 | 59 nM | Pan-FGFR | [20] |
| 34 | K-562 (Leukemia) | % Inhibition | 69.95% | Not specified | [21] |
| 35 | HCT-116 (Colon) | IC50 | 1.1 µM | Not specified | [21] |
| 43 | MCF7 (Breast) | IC50 | 0.25 µM | PI3 Kinase | [15] |
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To assess the cytotoxic effect of pyrazole carboxamide derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Culture cancer cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in culture media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Antimicrobial and Antitubercular Activities
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents.[22] Pyrazole carboxamides have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.[23][24][25][26][27]
Spectrum of Activity
Studies have shown that these compounds are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[22][25] The specific substitutions on the pyrazole and carboxamide moieties influence the spectrum and potency of antimicrobial action.[27] For instance, the presence of electron-donating groups has been correlated with enhanced activity in some series.[25][27]
Data Summary: Antimicrobial Potency
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Source |
| 5i | S. aureus (Gram-positive) | MIC | Potent (exact value not specified) | [25] |
| 5k | E. coli (Gram-negative) | MIC | Potent (exact value not specified) | [25] |
| 5a, 5i, 5j | M. tuberculosis H37Rv | MIC | Potent (exact value not specified) | [25] |
| 6a, 6f, 6g | Various Bacteria & Fungi | MIC | Significant potential (exact values not specified) | [22] |
Experimental Protocol: Antitubercular Activity Screening
Objective: To evaluate the in vitro activity of pyrazole carboxamide derivatives against Mycobacterium tuberculosis H37Rv strain.
Methodology (Microplate Alamar Blue Assay - MABA):
-
Culture and Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 to prepare the final inoculum.
-
Compound Plating: In a 96-well plate, serially dilute the test compounds in 7H9 broth.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Controls: Include wells for a standard drug (e.g., Isoniazid), a no-drug control, and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 25 µL of this mixture to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
Neurological Activity: Cannabinoid Receptor Modulation
Pyrazole carboxamide derivatives were famously developed as antagonists and inverse agonists of the cannabinoid CB1 receptor.[28][29][30] The lead compound in this class, SR141716A (Rimonabant), was the first selective CB1 antagonist to be discovered.[28][29][30]
Mechanism of Action
These compounds act by binding to the CB1 receptor, which is predominantly expressed in the central nervous system.[28][29] As inverse agonists, they not only block the receptor from being activated by agonists (like endocannabinoids) but also reduce its basal level of signaling activity.[31][32][33] This interaction is highly specific, and SAR studies have shown that the carboxamide oxygen plays a crucial role in a hydrogen bond interaction with a key lysine residue (K3.28(192)) in the receptor, which is thought to be critical for its inverse agonism.[31][32][33]
Structure-Activity Relationship (SAR) for CB1 Antagonism
Key structural features for potent and selective CB1 antagonism include:
-
A para-substituted phenyl ring at the pyrazole's 5-position.[29][30]
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[29][30]
Conclusion and Future Directions
The pyrazole carboxamide scaffold is a testament to the power of heterocyclic chemistry in drug discovery and development. Its derivatives have yielded highly successful fungicides, promising anticancer candidates, novel antimicrobials, and potent neurological modulators. The continued exploration of this versatile core, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic and agrochemical agents. Future research should focus on optimizing selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring novel biological targets for this privileged chemical structure.
References
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No Source Provided].
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. American Chemical Society.
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No Source Provided].
- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
- Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
- Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction. PubMed.
- Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed.
- Synthesis and evaluation of novel pyrazole carboxamide deriv
- Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide. [No Source Provided].
- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase.
- Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
- Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
- Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed.
- Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Review: biologically active pyrazole deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [No Source Provided].
- Recent Advances in the Development of Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jchr.org [jchr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 18. tandfonline.com [tandfonline.com]
- 19. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. japsonline.com [japsonline.com]
- 26. wisdomlib.org [wisdomlib.org]
- 27. japsonline.com [japsonline.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 31. Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its prominence stems primarily from its role as a crucial intermediate in the synthesis of high-profile pharmaceuticals, most notably Sildenafil (Viagra™)[1]. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore known to impart a wide range of biological activities to molecules that contain it. The strategic placement of a methyl group at the N1 position, a nitro group at C4, and a carboxamide at C5, creates a unique electronic and steric environment, making this compound a valuable building block in organic synthesis and drug discovery.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and known applications. It is designed to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.
Chemical Synthesis and Mechanistic Insights
The synthesis of this compound is intrinsically linked to the manufacturing process of Sildenafil. The general synthetic strategy involves the formation of the pyrazole core, followed by functional group manipulations to introduce the nitro and carboxamide moieties.
The primary route to this compound involves a two-step process starting from its corresponding carboxylic acid precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Step 1: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
The synthesis commences with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the pyrazole ring. The choice of nitrating agent and reaction conditions is critical to achieve high yield and selectivity. A common method involves the use of a mixture of fuming nitric acid and oleum (fuming sulfuric acid)[1]. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Causality Behind Experimental Choices:
-
Strongly Acidic Medium: The pyrazole ring is a relatively electron-rich heterocycle, but the deactivating effect of the carboxylic acid group at C5 necessitates the use of a strong nitrating system. The oleum/fuming nitric acid mixture provides the high concentration of nitronium ions required to drive the reaction efficiently.
-
Temperature Control: Nitration reactions are highly exothermic. Careful temperature control is crucial to prevent over-nitration and the formation of undesired byproducts. The reaction is typically carried out at low temperatures to ensure selectivity and safety.
Step 2: Amidation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
The second step involves the conversion of the carboxylic acid group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid into a primary carboxamide. This transformation is a fundamental reaction in organic synthesis and can be achieved through several methods. A widely used approach is the activation of the carboxylic acid, followed by reaction with an ammonia source.
Common Amidation Strategies:
-
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia (in the form of ammonium hydroxide or gaseous ammonia) to form the carboxamide[1]. This is a robust and high-yielding method.
-
Coupling Reagents: Modern coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) can be used to directly couple the carboxylic acid with ammonia. These methods are often milder than the acid chloride route and can be advantageous when dealing with sensitive substrates.
The choice of amidation method in an industrial setting often balances cost, efficiency, and waste generation. For the synthesis of a key intermediate like this, the acid chloride route is often favored for its scalability and cost-effectiveness.
Experimental Protocols
Representative Protocol for the Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Disclaimer: This is a generalized protocol based on established chemical principles and literature descriptions of the Sildenafil synthesis. Researchers should conduct their own risk assessments and optimization studies.
Step 1: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of oleum (20% SO₃) and fuming nitric acid to 0-5 °C.
-
Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Step 2: Amidation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
-
To a stirred solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir until the conversion to the acid chloride is complete (monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by GC-MS).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., acetone or THF) and cool to 0-5 °C.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Isolate the product by filtration or by extraction after quenching with water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and literature sources[2][3][4][5].
| Property | Value |
| CAS Number | 139756-01-7 |
| Molecular Formula | C₈H₁₂N₄O₃ |
| Molecular Weight | 212.21 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 137-141 °C |
| Boiling Point | 334.6 °C (Predicted) |
| Density | 1.45 g/cm³ (Predicted) |
| Solubility | Soluble in methanol |
Biological Activity and Potential Applications
The primary and well-documented application of this compound is its role as a key synthetic intermediate in the production of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction[1]. The subsequent chemical transformations of this intermediate, including the reduction of the nitro group to an amine and subsequent elaboration, are critical for the final structure and biological activity of Sildenafil.
Direct and extensive studies on the biological activity of this compound itself are limited in the publicly available scientific literature. Its primary function as a precursor has meant that research has largely focused on its efficient synthesis and conversion to the final active pharmaceutical ingredient.
However, it is worth noting that the broader class of 1-methyl-1H-pyrazole-5-carboxamide derivatives has been investigated for various biological activities. For instance, a series of these derivatives were synthesized and evaluated as potent inhibitors of the parasitic nematode Haemonchus contortus. Interestingly, these studies also revealed unexpected acute mammalian toxicity, which was linked to the dose-dependent inhibition of mitochondrial respiration[6]. This highlights the potential for this chemical scaffold to interact with biological systems and underscores the importance of thorough toxicological evaluation in drug development.
Given the known diverse biological activities of pyrazole-containing compounds, it is plausible that this compound could exhibit other pharmacological properties. However, without specific experimental data, any such potential remains speculative. Future research could explore the intrinsic biological profile of this compound and its potential as a lead for the development of new therapeutic agents in its own right.
Visualization of Synthetic Pathway
Sources
- 1. ukessays.com [ukessays.com]
- 2. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. caming.com [caming.com]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro-Charged Ring: A Technical Guide to the Discovery, Synthesis, and Application of Nitropyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitropyrazole compounds. From their theoretical underpinnings in the late 19th century to their modern applications as high-performance energetic materials, innovative pharmaceuticals, and targeted agrochemicals, this document navigates the core scientific principles and practical methodologies that define this critical class of heterocycles. We will explore the foundational Knorr pyrazole synthesis, delve into the nuanced mechanisms of nitration and rearrangement reactions, and present detailed experimental protocols for the synthesis of key nitropyrazole intermediates and derivatives. The guide culminates in a comparative analysis of their diverse applications, supported by quantitative data and an exploration of their structure-activity relationships.
Genesis of a Heterocycle: The Historical Context of Pyrazole Chemistry
The story of nitropyrazoles begins with the discovery of their parent ring system. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized the first substituted pyrazole.[1][2] This pioneering work, now known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester with a hydrazine derivative, laying the groundwork for the entire field of pyrazole chemistry.[2][3] This versatile and relatively straightforward reaction opened the door to a vast array of substituted pyrazoles, many of which would later serve as precursors to nitropyrazole compounds.[1][2]
The introduction of the nitro group onto the pyrazole ring marked a pivotal moment, dramatically altering the electronic and energetic properties of the molecule. These "nitro-charged" pyrazoles exhibited characteristics such as high energy, high density, and often, low sensitivity, making them prime candidates for investigation in the burgeoning field of energetic materials.[4][5] Concurrently, the unique electronic nature of the nitropyrazole scaffold caught the attention of medicinal and agricultural chemists, who began to explore its potential in the development of novel therapeutic and crop protection agents.[6][7]
The Synthetic Cornerstone: Methodologies for Nitropyrazole Construction
The synthesis of nitropyrazole compounds is a rich and varied field, encompassing both classical and modern organic chemistry techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the required scale of the reaction.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The Knorr synthesis remains a fundamental method for constructing the pyrazole core. The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][8]
The mechanism involves an initial acid-catalyzed formation of an imine between one of the carbonyl groups and the hydrazine. The second nitrogen of the hydrazine then attacks the other protonated carbonyl group, leading to the formation of a second imine. Subsequent deprotonation and aromatization yield the final pyrazole product.[8]
3,5-Dinitropyrazole is another important energetic compound and synthetic intermediate. It can be synthesized from 3-nitropyrazole through nitration and rearrangement. [9] Experimental Protocol: Synthesis of 3,5-Dinitropyrazole Ammonium Salt [9]
-
Nitration and Rearrangement: 3-Nitropyrazole is subjected to nitration. The reaction conditions are optimized at a temperature of 147°C for 77 hours.
-
Isolation: The resulting 3,5-dinitropyrazole is neutralized with ammonia gas to directly obtain the ammonium salt.
Applications of Nitropyrazole Compounds
The unique properties of nitropyrazoles have led to their application in diverse scientific and industrial fields.
Energetic Materials: A Quest for Power and Stability
Nitropyrazoles are a significant class of energetic materials due to their high heats of formation, high density, and tunable thermal stability and detonation performance. [1][3]The presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds, along with the nitro groups, contributes to their high energy content. [3] Table 1: Comparative Energetic Properties of Selected Nitropyrazole Compounds
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference(s) |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.81 | [3] |
| 3,4,5-Trinitropyrazole (TNP) | 1.867 | 9.25 | 38.6 | [10] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.87 | 8.71 | 32.8 | [3] |
| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | - | 8.70 | - | [11] |
| RDX (for comparison) | 1.82 | 8.75 | 34.9 | [11] |
The data clearly indicates that polynitrated pyrazoles can exhibit detonation properties comparable to or even exceeding those of conventional high explosives like RDX. [10][11]Furthermore, the ability to modify the pyrazole ring with various functional groups allows for the fine-tuning of properties such as sensitivity and thermal stability, making them attractive for applications ranging from melt-castable explosives to insensitive munitions. [3]
Pharmaceuticals: A Scaffold for Therapeutic Innovation
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the pharmacological activity. [12][13]Nitropyrazole-containing compounds have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. [7][14] Table 2: Examples of Pharmacologically Active Nitropyrazole-Containing Compounds
| Compound Class/Name | Therapeutic Area | Putative Mechanism of Action | Reference(s) |
| Nitropyrazole Derivatives | Anticancer | Inhibition of kinases (e.g., PI3 kinase) | [14] |
| Nitropyrazole Derivatives | Antimicrobial | Not fully elucidated, but bioreductive activation is often implicated for nitroaromatics. | [12] |
The development of nitropyrazole-based drugs is an active area of research, with scientists exploring their potential to address a wide range of diseases. [13][14]
Agrochemicals: Protecting Crops with Precision
In the agrochemical sector, pyrazole derivatives have found significant use as fungicides and herbicides. [6]The nitro group can enhance the efficacy and selectivity of these compounds. Several commercial fungicides incorporate the pyrazole moiety, and research into new nitropyrazole-based agrochemicals is ongoing. [6] Table 3: Examples of Pyrazole-Based Agrochemicals
| Compound Name | Type | Mode of Action (FRAC Code) | Reference(s) |
| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI) - inhibits mitochondrial respiration (11) | [6] |
| Propiconazole | Fungicide | Demethylation inhibitor (DMI) - inhibits sterol biosynthesis (3) | [6] |
The development of new nitropyrazole-based agrochemicals is driven by the need for more effective and environmentally benign solutions to control pests and diseases in agriculture.
Conclusion and Future Outlook
The journey of nitropyrazole compounds, from their conceptual origins in the 19th century to their diverse applications today, is a testament to the power of fundamental chemical research. The foundational discoveries in pyrazole synthesis, coupled with the strategic introduction of the nitro group, have unlocked a class of molecules with remarkable and tunable properties.
In the field of energetic materials, the quest for compounds with higher performance and lower sensitivity will continue to drive the synthesis and characterization of novel nitropyrazoles. In the pharmaceutical and agrochemical sectors, the nitropyrazole scaffold holds immense promise for the development of new drugs and crop protection agents with improved efficacy and safety profiles. As our understanding of the structure-property relationships of these fascinating heterocycles deepens, we can anticipate the emergence of even more innovative applications in the years to come.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. (2020). [Link]
-
Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1][2]sigmatropic nitro migration. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]
-
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018). [Link]
-
Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(6), 1660–1667. [Link]
-
Li, J., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(10), 872-879. [Link]
-
Wang, Y., et al. (2007). Synthesis of 3, 5-dinitropyrazole. Chinese Journal of Energetic Materials, 15(6), 574-576. [Link]
-
Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration. [Link]
-
Yi, J., et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials, 18(3), 252-256. [Link]
-
Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadk3754. [Link]
-
Ek, S., & Latypov, N. V. (2014). Four Syntheses of 4‐Amino‐3, 5‐dinitropyrazole. Propellants, Explosives, Pyrotechnics, 39(4), 521-525. [Link]
-
Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (2018). [Link]
-
Nepali, K., & Lee, H. Y. (2022). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 65(3), 1847–1890. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Molecular Diversity. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(1), 1. (2022). [Link]
-
Dalinger, I. L., et al. (2009). Synthesis of 3,4,5-trinitropyrazole. Russian Chemical Bulletin, 58(10), 2120. [Link]
-
FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. [Link]
-
Fungicides Listed by Class. [Link]
-
FRAC Code List ©*2018: Fungicides sorted by mode of action. [Link]
-
List of Fungicides with Their Mode of Action. [Link]
-
Classification of fungicides. [Link]
-
Energetic properties and detonation parameters for azole-based compounds, TNT and TATB. [Link]
-
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. (2024). Journal of Materials Chemistry A. [Link]
-
4-Amino-3,5-dinitropyrazolate salts - Highly insensitive energetic materials. [Link]
-
Synthesis of derivatives based on 4-amino-3,5-dinitropyrazole and 1-methyl-4-chloro-3,5-dinitropyrazole. [Link]
-
(PDF) Nitropyrazoles (review). [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative primarily known as a key intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While its direct therapeutic applications have not been extensively explored, its structural features—a pyrazole core, a nitro group, and a carboxamide moiety—are present in numerous biologically active compounds. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for drugs targeting a wide array of biological pathways.[3][4] This guide synthesizes information from related compounds and the broader class of pyrazole derivatives to propose and detail potential therapeutic targets for this compound, providing a roadmap for future research and drug discovery efforts. We will explore its potential in oncology, inflammation, and beyond, grounded in the established pharmacology of the pyrazole class.
Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[5][6] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings have made it a popular choice in drug design.[3] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, demonstrate its therapeutic versatility.[3]
This compound (molecular formula C8H12N4O3) incorporates several key functional groups that suggest potential biological activity.[1] The carboxamide group is a common feature in many enzyme inhibitors, while the nitro group, an electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets.[6][7] Although its primary documented use is as a precursor in the synthesis of Sildenafil, the inherent bioactivity of the pyrazole nucleus warrants a deeper investigation into its own potential therapeutic targets.[2][8] This document will logically derive and present these potential targets, complete with experimental validation protocols.
Potential Target Class I: Protein Kinases in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a major target for therapeutic intervention. The pyrazole scaffold is a well-established core for a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[9]
Scientific Rationale
Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[9] The structural arrangement of this compound provides a framework that could be oriented to interact with the hinge region of a kinase's active site, a critical interaction for many inhibitors. The carboxamide moiety, in particular, can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine portion of ATP.
Recent studies have highlighted pyrazole-5-carboxamide derivatives as potent anticancer agents. For instance, certain derivatives have shown significant inhibition of A549 lung cancer cells, while others have demonstrated inhibitory activity against CDK2.[5][9] This body of evidence provides a strong rationale for investigating this compound as a potential kinase inhibitor.
Experimental Validation Workflow
A systematic approach is required to identify and validate potential kinase targets. The workflow should begin with broad screening and progress to specific, mechanistic studies.
Diagram: Kinase Inhibitor Discovery Workflow
Caption: Workflow for identifying and validating kinase targets.
Detailed Protocol: Dose-Response and IC50 Determination (ADP-Glo™ Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase identified as a "hit" from a primary screen.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). A common starting concentration is 100 µM, diluted 1:3 for 10 points.
-
Prepare the purified kinase and its specific substrate at 2X the final desired concentration in kinase assay buffer.
-
Prepare ATP at 2X the final concentration (often at the Km for the specific kinase) in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of 2X ATP solution to each well.
-
Incubate the reaction for 1 hour at 30°C. The final volume is 25 µL.
-
-
Detection of Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Potential Target Class II: Inflammatory Pathways
The pyrazole nucleus is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[4] This establishes a strong precedent for investigating pyrazole derivatives as modulators of inflammatory pathways.
Scientific Rationale
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[4] The anti-inflammatory effects of many pyrazole-containing drugs are attributed to their ability to inhibit these enzymes.[10] The structural features of this compound, particularly the arrangement of aromatic and polar groups, could allow it to fit within the active site of COX enzymes. The presence of a nitro group on the pyrazole ring has been shown in some analogs to enhance anti-inflammatory and antinociceptive efficacy.[7]
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a potential agent.
Experimental Validation: COX-2 Inhibition Assay
This protocol outlines a common colorimetric assay to measure the peroxidase activity of COX-2, which can be used to screen for inhibitors.
-
Assay Components:
-
Purified ovine or human recombinant COX-2 enzyme.
-
Heme cofactor.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Arachidonic acid (substrate).
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe.
-
-
Procedure:
-
Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the test compound (this compound) at various concentrations or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Incubate the plate for 5 minutes at 25°C.
-
Add 10 µL of TMPD solution.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
-
Potential Target Class III: Modulators of Apoptosis
Targeting apoptosis, or programmed cell death, is a fundamental strategy in cancer therapy. Pyrazole derivatives have emerged as promising candidates that can modulate apoptotic pathways, often by interacting with key regulatory proteins.[11]
Scientific Rationale
Several studies have demonstrated the ability of pyrazole carboxamide derivatives to induce apoptosis in cancer cell lines.[11] One potential mechanism is the inhibition of anti-apoptotic proteins like Bcl-2, which would lower the threshold for cell death. The structure of this compound could potentially interact with the hydrophobic groove of Bcl-2 family proteins, disrupting their function and promoting apoptosis.
Experimental Validation: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use FITC signal (Annexin V) to identify apoptotic cells and PI signal to identify necrotic or late apoptotic cells.
-
The results will quadrant the cell population into:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Interpretation:
-
A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) indicates that the compound induces apoptosis.
-
Other Plausible Targets and Considerations
The versatility of the pyrazole scaffold suggests other potential targets that warrant consideration.
-
Carbonic Anhydrase (CA) Inhibition: Pyrazole derivatives bearing sulfonamide moieties are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.[12] While the subject compound lacks a sulfonamide group, its core structure could still exhibit inhibitory activity.
-
Opioid Receptors: Recent research has identified pyrazole-1-carboxamide derivatives as Gi-biased µ-opioid receptor agonists, presenting a novel avenue for developing analgesics with fewer side effects.[13]
-
Phosphodiesterase (PDE) Family: Given that the compound is an intermediate for Sildenafil, a PDE5 inhibitor, it is plausible that it may have some, albeit likely weaker, activity against PDE5 or other members of the PDE superfamily.[2]
Summary and Future Directions
While this compound is primarily known as a synthetic intermediate, its chemical structure is rich with features that suggest potential biological activity. Based on the extensive pharmacology of the pyrazole class, the most promising therapeutic targets for investigation are protein kinases , COX enzymes , and regulators of apoptosis .
The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path for evaluating these possibilities. A logical starting point would be a broad, unbiased screen, such as a kinome-wide panel, to identify initial hits. Positive results would then necessitate the detailed in vitro and cell-based validation studies outlined. By systematically exploring these potential targets, researchers can unlock the latent therapeutic value of this compound, potentially repositioning a known synthetic intermediate into a novel lead compound for drug discovery.
References
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Lv, P., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Lee, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Khan, I., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]
-
Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Ding, X.L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kucuk, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Pathak, V., et al. (2021). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2025). (PDF) Nitropyrazoles (review). Available at: [Link]
-
Semantic Scholar. (2014). Pyrazole and Its Biological Activity. Available at: [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
-
New Drug Approvals. (2015). SILDENAFIL. Available at: [Link]
-
Karatzas, A., et al. (2019). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics. Available at: [Link]
-
Pharmaffiliates. (n.d.). Sildenafil Citrate-impurities. Available at: [Link]
Sources
- 1. Buy 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacological properties. 1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a key substituted pyrazole that serves as a versatile building block in the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic candidates. Its structure, featuring a nitro group and a carboxamide moiety, offers multiple points for further chemical modification.
This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and analogous procedures for related compounds.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence starting from a suitable pyrazole precursor. The general strategy involves the formation of the 1-methyl-1H-pyrazole-5-carboxylic acid core, followed by nitration at the C4 position, and concluding with the conversion of the carboxylic acid to the primary carboxamide.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This initial step protects the carboxylic acid as a methyl ester, which is generally more stable under nitrating conditions.
-
Objective: To convert 1-methyl-1H-pyrazole-5-carboxylic acid to its corresponding methyl ester.
-
Materials:
-
1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Methanol (10-20 vol)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
-
Procedure:
-
Suspend 1-methyl-1H-pyrazole-5-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude methyl 1-methyl-1H-pyrazole-5-carboxylate can be used in the next step without further purification.
-
Protocol 2: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
This step introduces the nitro group at the C4 position of the pyrazole ring through electrophilic aromatic substitution.
-
Objective: To nitrate the C4 position of the pyrazole ring.
-
Materials:
-
Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (3-5 vol)
-
Fuming Nitric Acid (HNO₃) (1.1 eq)
-
-
Procedure:
-
In a clean, dry round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the crude methyl 1-methyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the pyrazole ester, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Protocol 3: Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
This step involves the hydrolysis of the methyl ester back to the carboxylic acid.
-
Objective: To deprotect the carboxylic acid.
-
Materials:
-
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Water/Tetrahydrofuran (THF) co-solvent (e.g., 1:1 mixture)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of water and THF.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Protocol 4: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the primary amide. This is a two-step, one-pot procedure involving the formation of an acid chloride followed by amidation.
-
Objective: To form the primary carboxamide.
-
Materials:
-
1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
-
Procedure:
-
Suspend the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DCM in a flame-dried, nitrogen-purged flask.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, until the suspension becomes a clear solution.
-
Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, which is used immediately.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 1-methyl-1H-pyrazole-5-carboxylic acid | SOCl₂, Methanol | Methyl 1-methyl-1H-pyrazole-5-carboxylate | >95% (crude) |
| 2 | Methyl 1-methyl-1H-pyrazole-5-carboxylate | HNO₃, H₂SO₄ | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 80-90% |
| 3 | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | NaOH, H₂O/THF | 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 90-98% |
| 4 | 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 1. SOCl₂/DMF2. NH₄OH | This compound | 75-85% |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Each step can be monitored by standard analytical techniques such as TLC to ensure reaction completion. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structures.
References
A comprehensive list of references is not available as a direct protocol for this specific molecule was not found in the initial search. The provided protocols are based on general and well-established synthetic transformations in organic chemistry, particularly in the field of heterocyclic chemistry, and on documented syntheses of structurally similar molecules. For further reading on the synthesis of pyrazole derivatives and related reactions, the following resources are recommended:
- General Pyrazole Synthesis: For foundational knowledge on the synthesis of the pyrazole core, consult comprehensive organic chemistry textbooks and review articles on the Knorr pyrazole synthesis and related cyclocondens
- Nitration of Aromatic and Heteroaromatic Compounds: Standard organic chemistry texts provide detailed mechanisms and reaction conditions for electrophilic aromatic nitr
- Amide Bond Formation: Literature on peptide coupling reagents and classical methods for amide synthesis (e.g., via acid chlorides)
-
Synthesis of Sildenafil Intermediates: Scientific publications and patents detailing the synthesis of Sildenafil will contain specific and optimized procedures for the synthesis of the closely related 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, which can serve as a valuable reference.[1]
Sources
Application Notes and Protocols for the Analytical Characterization of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Introduction
1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity, stability, and overall physicochemical profile are critical determinants of the quality and efficacy of the final drug product. Rigorous analytical characterization is therefore indispensable for ensuring batch-to-batch consistency, meeting regulatory requirements, and understanding the compound's behavior under various conditions.
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the comprehensive evaluation of this important synthetic intermediate. The protocols are grounded in the principles of scientific integrity and are designed to be self-validating systems, aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of this compound. The following method is optimized for high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the target compound from potential impurities, including starting materials, by-products, and degradation products.
Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility and excellent retention of moderately polar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and good resolution. UV detection at 254 nm is selected based on the anticipated chromophoric nature of the nitropyrazole ring system.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), a sample of this compound, and a spiked sample containing known impurities. The peak for the main analyte should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a mixture of known impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
Rationale for Method Selection: NMR is a powerful, non-destructive technique that provides definitive structural information. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~160 |
| C3-pyrazole | - | ~145 |
| C4-pyrazole | - | ~135 |
| C5-pyrazole | ~8.5 (s, 1H) | ~120 |
| N-CH₃ | ~3.9 (s, 3H) | ~40 |
| CONH₂ | ~7.8 (br s, 1H), ~7.6 (br s, 1H) | - |
Note: These are predicted values based on similar structures. Actual chemical shifts may vary.[6][7][8][9][10][11]
Quantitative NMR (qNMR): For highly accurate assay determination, qNMR can be employed. This involves adding a certified internal standard of known concentration to the sample and comparing the integral of a specific analyte proton signal to that of a known proton signal from the standard.[12][13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.
Experimental Protocol:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
Ionization Mode: Positive ESI.
-
Analysis: Infuse the sample solution (prepared as for HPLC) directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Expected Molecular Ion: [M+H]⁺ = 185.0518 (for C₅H₆N₄O₃).
Predicted Fragmentation Pattern: The fragmentation of nitropyrazoles can be complex. Key fragmentation pathways may involve the loss of the nitro group (NO₂), the carboxamide group (CONH₂), and cleavage of the pyrazole ring.[16][17]
Diagram 2: Spectroscopic Characterization Logic
Caption: Interrelation of spectroscopic methods for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Method Selection: FTIR is a rapid and non-destructive technique that provides a characteristic fingerprint of the molecule based on its vibrational modes.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (carboxamide) |
| ~1680 | C=O stretching (carboxamide) |
| ~1550 and ~1350 | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1600-1450 | C=C and C=N stretching (pyrazole ring) |
Note: These are typical ranges and may vary depending on the specific molecular environment.[18][19][20]
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and decomposition profile of the compound.
Rationale for Method Selection: DSC and TGA provide critical information for handling, storage, and downstream processing of the compound, especially given the presence of a nitro group which can impart energetic properties.[21][22][23][24]
Experimental Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Expected Events: A sharp endotherm corresponding to the melting point, followed by an exotherm indicating decomposition.
-
-
TGA Analysis:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Expected Events: A weight loss step corresponding to the decomposition of the molecule.
-
Table 4: Summary of Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak. |
| DSC | Decomposition Temperature (Tₑ) | Onset of a significant exothermic event. |
| TGA | Onset of Decomposition | Temperature at which significant weight loss begins. |
| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. Adherence to these protocols, coupled with rigorous method validation according to ICH guidelines, will ensure the generation of reliable and reproducible data, which is paramount for quality control and regulatory compliance in the pharmaceutical industry. The interplay of chromatographic, spectroscopic, and thermal analysis techniques offers a multi-faceted approach to thoroughly understand the identity, purity, and stability of this critical synthetic intermediate.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved January 20, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023, July 2). Retrieved January 20, 2026, from [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). Retrieved January 20, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved January 20, 2026, from [Link]
-
Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). Retrieved January 20, 2026, from [Link]
-
N-(2-adamantyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). Retrieved January 20, 2026, from [Link]
-
Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). Retrieved January 20, 2026, from [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved January 20, 2026, from [Link]
-
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. (2020, August 25). Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]
-
qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). Retrieved January 20, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 20, 2026, from [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[20]. | Download Table. (n.d.). Retrieved January 20, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vibrational analysis of some pyrazole derivatives | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022, April 30). Retrieved January 20, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. (1984, July 1). Retrieved January 20, 2026, from [Link]
-
-
analytical methods. (n.d.). Retrieved January 20, 2026, from [Link]
-
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. (2023, November 3). Retrieved January 20, 2026, from [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methyl 4-Nitro-1H-pyrazole-5-carboxylate - Amerigo Scientific. (n.d.). Retrieved January 20, 2026, from [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19). Retrieved January 20, 2026, from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved January 20, 2026, from [Link]
-
FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
DSC (a) and TG (b) curves for the thermal decomposition of... | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]
-
Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-methyl-N-(1-methyl-4-piperidinyl)-4-nitro-1H-pyrazole-5-carboxamide - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a Key Intermediate in Sildenafil Synthesis
Introduction
Sildenafil, marketed under the trade name Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Its primary clinical application is in the treatment of erectile dysfunction, with further applications in pulmonary arterial hypertension. The molecular architecture of sildenafil is comprised of a fused pyrazolo-pyrimidinone heterocyclic core, a substituted phenyl ring, and a methylpiperazine moiety.[1] Efficient and scalable synthesis of this complex molecule is of paramount importance in pharmaceutical manufacturing. A key strategic intermediate in several synthetic routes to sildenafil is 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This application note provides a detailed technical guide for the synthesis and utilization of this critical building block, aimed at researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a pyrazole ring system, followed by N-methylation, nitration, and finally, amidation. Understanding the causality behind each experimental choice is crucial for a successful and reproducible outcome.
Underlying Chemical Principles
The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[3] Subsequent N-methylation, often with dimethyl sulfate, is regioselective. The introduction of the nitro group at the 4-position is an electrophilic aromatic substitution, a reaction that requires careful control of temperature and reagent concentration to avoid side reactions.[4] The final amidation step converts the carboxylic acid to the primary amide, a necessary functionality for the subsequent cyclization to form the pyrimidinone ring of sildenafil.
Experimental Workflow Overview
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid [3][5]
-
To a solution of ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is then subjected to N-methylation using dimethyl sulfate in the presence of a base.
-
The resulting 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is then hydrolyzed using an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture to precipitate the desired 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid [4][5]
-
Caution: This reaction is highly exothermic and requires strict temperature control.
-
In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC). The reaction may require careful warming to initiate, but can become very exothermic.[4]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Step 3: Amidation to this compound [5]
-
Suspend the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent like toluene.
-
Add thionyl chloride dropwise and heat the mixture to reflux until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously, allowing it to warm to room temperature.
-
Filter the precipitated solid, wash with water, and dry to yield this compound.
Part 2: Conversion to Sildenafil Precursor
The synthesized this compound serves as a pivotal intermediate for the construction of the sildenafil core. The key transformations involve the reduction of the nitro group to an amine, followed by acylation and cyclization.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a critical step. While various reducing agents can be employed, catalytic hydrogenation is often preferred in industrial settings for its cleanliness and efficiency.[1]
Protocol: Catalytic Hydrogenation
-
Charge a hydrogenation vessel with this compound and a suitable solvent such as ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.[6]
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, carefully filter the catalyst. The resulting solution containing 1-methyl-4-amino-1H-pyrazole-5-carboxamide can often be used directly in the next step.[1]
Acylation and Cyclization to form the Pyrazolo-pyrimidinone Core
The newly formed amino group is then acylated with 2-ethoxybenzoyl chloride, followed by a base-mediated cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of sildenafil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. scispace.com [scispace.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Applications of Pyrazole Carboxamides in Cancer Research: Application Notes and Protocols
Introduction: The Rise of Pyrazole Carboxamides in Oncology
The pyrazole carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of novel anti-cancer agents. These heterocyclic compounds have demonstrated a remarkable versatility in targeting a wide array of key players in oncogenic signaling pathways. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for various protein kinases and other crucial cellular targets. This guide provides an in-depth exploration of the experimental applications of pyrazole carboxamides in cancer research, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the core methodologies used to evaluate their anti-cancer activity, from initial cytotoxicity screening to target validation and mechanistic studies.
Section 1: Foundational In Vitro Assays for Activity Assessment
The initial evaluation of any potential anti-cancer compound relies on robust and reproducible in vitro assays to determine its cytotoxic and anti-proliferative effects. This section details the protocols for the most common assays employed in the characterization of pyrazole carboxamides.
Assessing Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of pyrazole carboxamide research, this assay provides a quantitative measure of the compound's ability to inhibit cancer cell growth.
The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells. This assay is often the first step in screening a library of pyrazole carboxamide derivatives to identify lead compounds with potent anti-proliferative activity. The choice of cell lines is critical and should be guided by the intended therapeutic target and cancer type. For instance, to evaluate a pyrazole carboxamide designed to target FGFR, cell lines with known FGFR amplifications or mutations would be appropriate.[1]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazole carboxamide (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole carboxamide. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation: In Vitro Cytotoxicity of Pyrazole Carboxamide Derivatives
The following table summarizes the IC₅₀ values of representative pyrazole carboxamide derivatives against various cancer cell lines, showcasing the diverse anti-proliferative activity of this compound class.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound VIIa | COLO 205 (Colon) | 4.67 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1d | MCF-7 (Breast) | 1.74 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | A549 (Lung) | 2.24 | [3] |
| Pyrazole Derivative | Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [4][5] |
| Pyrazole Derivative | Paclitaxel (Control) | MDA-MB-468 (Breast) | 49.90 (24h) | [4][5] |
| Pyrazole-5-carboxamide | Compound 8e | MGC-803 (Gastric) | 1.02 | [6] |
| 5-amino-1H-pyrazole-4-carboxamide | Compound 10h | NCI-H520 (Lung) | 0.019 | [1] |
| 5-amino-1H-pyrazole-4-carboxamide | Compound 10h | SNU-16 (Gastric) | 0.059 | [1] |
| Pyrazole-based CDK2 inhibitor | Compound 9 | HCT-116 (Colon) | 0.96 | [7] |
Section 2: Elucidating the Mechanism of Action
Once a pyrazole carboxamide demonstrates significant cytotoxic activity, the next crucial step is to unravel its mechanism of action. This involves identifying its molecular target(s) and understanding how it perturbs cellular signaling pathways to induce cell death or inhibit proliferation.
In Vitro Kinase Inhibition Assays
Many pyrazole carboxamides exert their anti-cancer effects by inhibiting protein kinases, which are often dysregulated in cancer.[8] In vitro kinase inhibition assays are essential for confirming direct target engagement and determining the potency and selectivity of the compound.
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The choice of kinase to be tested is typically guided by computational docking studies or by the known involvement of certain kinases in the cancer type against which the compound is active. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common choice due to its high sensitivity and throughput. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing the purified recombinant kinase of interest (e.g., FGFR1, CDK2), its specific substrate, and necessary cofactors (e.g., MgCl₂).
-
Prepare serial dilutions of the pyrazole carboxamide inhibitor in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the diluted inhibitor to the wells.
-
Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer drugs, including pyrazole carboxamides, induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
This technique utilizes a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2/M phase have a 4n DNA content. By analyzing the fluorescence distribution of a cell population, one can determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase after treatment with a pyrazole carboxamide suggests that the compound interferes with the molecular machinery of that phase. For example, inhibition of CDKs often leads to a G1 or G2/M arrest.[7][9]
-
Cell Treatment and Harvesting:
-
Seed and treat cancer cells with the pyrazole carboxamide at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Western Blot Analysis for Target Protein Modulation
Western blotting is a fundamental technique to investigate the effect of a pyrazole carboxamide on the expression and phosphorylation status of specific proteins within a signaling pathway.
This method allows for the detection of changes in the levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p21, p27), apoptosis (e.g., caspases, Bcl-2 family proteins), and specific signaling pathways targeted by the compound (e.g., phosphorylation of FGFR, AKT, ERK). A change in the expression or phosphorylation of these proteins provides strong evidence for the compound's mechanism of action. For instance, a decrease in the phosphorylation of a target kinase and its downstream effectors upon treatment with a pyrazole carboxamide validates its inhibitory effect.
-
Protein Extraction:
-
Treat cells with the pyrazole carboxamide for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Section 3: Visualizing the Impact: Signaling Pathways and Workflows
Visual representations are invaluable for understanding the complex interplay of molecules in signaling pathways and for outlining experimental procedures. Here, we use Graphviz to create diagrams illustrating key concepts.
Signaling Pathway Diagrams
The following diagrams depict simplified signaling pathways that are often targeted by pyrazole carboxamides in cancer cells.
Caption: Simplified FGFR signaling pathway and the point of inhibition by a pyrazole carboxamide.
Caption: Regulation of the G1/S transition by CDKs and inhibition by a pyrazole carboxamide.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of pyrazole carboxamides.
Caption: General workflow for the in vitro screening and characterization of pyrazole carboxamides.
Section 4: Addressing Challenges and Ensuring Data Integrity
The journey of a pyrazole carboxamide from a synthesized compound to a potential drug candidate is fraught with challenges. This section addresses common hurdles and provides insights into ensuring the integrity of your experimental data.
Solubility and Stability
A significant challenge in working with novel small molecules is their often-limited aqueous solubility.[10] Poor solubility can lead to inaccurate and irreproducible results in in vitro assays.
-
Solvent Choice: While DMSO is a common solvent for stock solutions, its final concentration in assays should be minimized.
-
Formulation Development: For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or complexation with cyclodextrins may be necessary to enhance solubility and bioavailability.
-
Structural Modification: Medicinal chemists can introduce polar functional groups into the pyrazole carboxamide scaffold to improve its solubility.[11]
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility, as the former is often more relevant for in vitro assays where compounds are added from a DMSO stock.
Off-Target Effects and Selectivity
While a pyrazole carboxamide may show potent inhibition of its intended target, it is crucial to assess its selectivity against a panel of other kinases or proteins to identify potential off-target effects that could lead to toxicity. Kinase profiling services can provide a broad assessment of a compound's selectivity.
Data Interpretation and Self-Validation
Every protocol should be a self-validating system. This means including appropriate positive and negative controls in every experiment. For example, in a Western blot, a known activator or inhibitor of the pathway of interest should be included to ensure that the cellular system is responsive. When interpreting IC₅₀ values, it is important to consider the context of the assay and the cell line used. A compound may be highly potent in a biochemical assay but less effective in a cell-based assay due to poor cell permeability or efflux by transporters.
Conclusion and Future Directions
Pyrazole carboxamides represent a highly promising class of compounds in the landscape of cancer drug discovery. Their chemical tractability and ability to target a diverse range of oncogenic drivers have fueled extensive research and development efforts. The experimental protocols and insights provided in this guide are intended to equip researchers with the necessary tools to rigorously evaluate these compounds and advance our understanding of their therapeutic potential.
Future research in this field will likely focus on the development of next-generation pyrazole carboxamides with improved selectivity and pharmacokinetic properties. Furthermore, exploring their use in combination therapies and their potential to overcome drug resistance will be critical areas of investigation. As our understanding of cancer biology deepens, the versatility of the pyrazole carboxamide scaffold will undoubtedly continue to be leveraged in the design of innovative and effective anti-cancer therapies.
References
-
Gedawy, E. M., et al. (2021). "Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives". Molecules, 26(15), 4487. [Link]
-
Tebbi, A., et al. (2011). "COX-2–Independent Effects of Celecoxib Sensitize Lymphoma B Cells to TRAIL-Mediated Apoptosis". Cancer Research, 71(15), 5346-5356. [Link]
-
Shahsavari, Z., et al. (2018). "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468". Cellular and Molecular Biology, 64(14), 1-7. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2014). "Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 804-813. [Link]
-
Jendrossek, V. (2003). "Celecoxib activates a novel mitochondrial apoptosis signaling pathway". The FASEB Journal, 17(11), 1547-1549. [Link]
-
Tang, X., et al. (2005). "Death Receptor Regulation and Celecoxib-Induced Apoptosis in Human Lung Cancer Cells". Journal of the National Cancer Institute, 97(7), 513-524. [Link]
-
El-Sayed, M. A.-A., et al. (2022). "Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules". Pharmaceuticals, 15(7), 839. [Link]
-
Bedard, A. C., et al. (2022). "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors". RSC Medicinal Chemistry, 13(10), 1238-1244. [Link]
-
El-Faham, A., et al. (2022). "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". Molecules, 27(21), 7261. [Link]
-
Sotomayor, P., et al. (2012). "Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy". Biological Research, 45(3), 259-266. [Link]
-
Wang, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors". European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Chen, J., et al. (2022). "Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review". Frontiers in Pharmacology, 13, 868339. [Link]
-
Ismail, M. M. F., et al. (2021). "IC50 values of the promising derivatives against the MCF‐7 cell line". ResearchGate. [Link]
-
Nasr, T., et al. (2021). "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines". Molecules, 26(16), 4983. [Link]
-
Shahsavari, Z., et al. (2021). "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468". Avicenna Journal of Medical Biotechnology, 13(3), 131-138. [Link]
-
Hassaballah, A. I., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition". RSC Medicinal Chemistry, 15(2), 484-506. [Link]
-
Al-Ostath, A., et al. (2021). "IC50 values of the most active derivatives in some cancerous cell lines". ResearchGate. [Link]
-
Li, X., et al. (2015). "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation". Molecules, 20(2), 2845-2858. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). "(A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal...". ResearchGate. [Link]
-
Malumbres, M. (2022). "Cyclin-dependent protein kinases and cell cycle regulation in biology and disease". EMBO Molecular Medicine, 14(10), e16373. [Link]
-
Wang, Y., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". Molecules, 28(18), 6546. [Link]
-
Saad, N., et al. (2024). "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study". RSC Advances, 14(45), 32959-32978. [Link]
-
Kumar, A., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". Pharmaceuticals, 15(11), 1369. [Link]
-
El-Gamal, M. I., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules, 27(1), 330. [Link]
-
Savjani, K. T., et al. (2012). "Enhancement strategies for drug solubility and dissolution rate.". ResearchGate. [Link]
-
Kumar, D., et al. (2022). "Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors". ACS Omega, 7(4), 3647-3658. [Link]
-
Persson, T., et al. (2007). "Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells". Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
-
Liu, H., et al. (2015). "Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity". European Journal of Medicinal Chemistry, 90, 83-92. [Link]
-
Patel, R. B., et al. (2023). "Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives". Asian Journal of Chemistry, 35(10), 2355-2362. [Link]
-
Wang, X., et al. (2023). "Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers". European Journal of Medicinal Chemistry, 258, 115495. [Link]
-
Saad, N., et al. (2024). "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study". RSC Advances, 14(45), 32959-32978. [Link]
-
Chen, J., et al. (2020). "FGF/FGFR signaling pathway involved resistance in various cancer types". Journal of Cancer, 11(7), 1836-1845. [Link]
-
El-Gamal, M. I., et al. (2022). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. [Link]
-
Bio-Rad. (n.d.). "Cell cycle (generic schema) Pathway Map". Bio-Rad. [Link]
-
Chen, J., et al. (2022). "Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review". Frontiers in Pharmacology, 13. [Link]
-
Gonzalez, G., et al. (2024). "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells". Cells, 13(14), 1225. [Link]
-
Ding, X.-L., et al. (2009). "Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells". Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. [Link]
-
Kumar, L. (2022). "View of Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds". International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bielinska, A. U., et al. (2022). "Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells". Nitric Oxide, 120, 1-13. [Link]
-
Pharmacy Times. (2025). "The Future of Cancer Drug Development: Advancements, Challenges, and the Transformative Role of AI". Pharmacy Times. [Link]
-
LoRusso, P. M., et al. (2011). "Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer". Clinical Cancer Research, 17(7), 1742-1748. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing Nitric Oxide Synthase Inhibition by Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals in pharmacology and biochemistry.
Abstract: This document provides a comprehensive guide to performing a nitric oxide synthase (NOS) inhibition assay, with a specific focus on evaluating pyrazole-based compounds. We will delve into the enzymatic basis of NOS activity, the principles of common assay methodologies, and a detailed, step-by-step protocol for a colorimetric assay. This guide is designed to be self-validating, incorporating critical controls and data analysis steps to ensure the generation of robust and reliable inhibition data.
Introduction: The Significance of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of this transient radical is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a key role in synaptic plasticity and neuronal communication.
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.
-
Endothelial NOS (eNOS or NOS3): Located in the vascular endothelium, it is critical for maintaining cardiovascular homeostasis.
The dysregulation of NOS activity is implicated in numerous diseases. For instance, the overproduction of NO by nNOS and iNOS can lead to neurotoxicity and chronic inflammation, while insufficient eNOS activity contributes to cardiovascular diseases. Consequently, the selective inhibition of NOS isoforms has emerged as a promising therapeutic strategy.
Pyrazole derivatives represent a class of heterocyclic compounds that have been investigated as potential NOS inhibitors.[2] Understanding their potency and selectivity is a critical step in the drug discovery process. This application note provides a robust protocol for quantifying the inhibitory effects of pyrazole compounds on NOS activity.
The Enzymatic Reaction and Principles of Inhibition
NOS enzymes catalyze a complex five-electron oxidation of the guanidino nitrogen of L-arginine. This reaction requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4), to produce NO and L-citrulline.[3][4]
Caption: The NOS catalytic pathway and point of inhibition.
The mechanism of inhibition by pyrazole compounds can vary. Some pyrazoles act as competitive inhibitors, vying with the natural substrate L-arginine for the active site.[5] Others may coordinate with the heme iron in the enzyme's active site, a mechanism common to many nitrogen-containing heterocyclic inhibitors of heme-containing enzymes like NOS.[6] The specific mode of action depends on the chemical structure of the pyrazole derivative.
Assay Methodologies for Measuring NOS Activity
Several methods exist to quantify NOS activity. The traditional "gold standard" is a radiochemical assay that measures the conversion of L-[³H]arginine to L-[³H]citrulline.[4][7] While highly sensitive, this method involves handling radioactive materials.
A more common and high-throughput friendly alternative is the colorimetric Griess assay. This method indirectly measures NOS activity by quantifying its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[7][8] The principle is as follows:
-
NOS produces NO, which rapidly oxidizes to nitrite and nitrate in aqueous solution.
-
Nitrate is enzymatically reduced to nitrite using nitrate reductase.
-
Total nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.[9]
This application note will detail the protocol for the Griess-based colorimetric assay due to its robustness, safety, and adaptability for screening inhibitors.
Detailed Protocol: Colorimetric NOS Inhibition Assay
This protocol is designed for a 96-well microplate format, ideal for determining the half-maximal inhibitory concentration (IC₅₀) of pyrazole compounds.
Materials and Reagents
-
Enzyme Source: Purified recombinant nNOS, iNOS, or eNOS.
-
Pyrazole Compound: Stock solution in DMSO or appropriate solvent.
-
NOS Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cofactors:
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
FAD (for purified enzymes)
-
FMN (for purified enzymes)
-
Calmodulin (required for nNOS and eNOS)[4]
-
CaCl₂
-
-
Substrate: L-arginine.
-
Nitrate Reductase: For converting nitrate to nitrite.
-
Nitrite Standard: Sodium nitrite (NaNO₂) for generating a standard curve.
-
Griess Reagents: [3]
-
Griess Reagent 1: Sulfanilamide in an acidic solution.
-
Griess Reagent 2: N-(1-naphthyl)ethylenediamine (NED) in solution.
-
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Reagent Preparation
-
NOS Reaction Mix: Prepare a master mix containing NOS Assay Buffer, all necessary cofactors, and L-arginine. The final concentration of each component should be optimized based on the enzyme source and specific activity.
-
Pyrazole Compound Dilutions: Perform a serial dilution of the pyrazole compound stock solution to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Nitrite Standard Curve: Prepare a set of standards by serially diluting a 10 mM nitrite stock solution in NOS Assay Buffer to concentrations ranging from 0 to 100 µM.
Experimental Workflow
Caption: Step-by-step workflow for the NOS inhibition assay.
Step-by-Step Assay Procedure
-
Plate Setup: Add reagents to a 96-well plate. Run all samples, standards, and controls in duplicate or triplicate.
-
Standard Wells: Add 50 µL of each Nitrite Standard dilution.
-
Control & Test Wells: Add 10 µL of the appropriate pyrazole dilution or vehicle (for 100% activity control).
-
-
Enzyme Addition: Add 20 µL of the NOS enzyme solution to the control and test wells. Add 20 µL of Assay Buffer to the "No Enzyme" control wells.
-
Initiate Reaction: Add 20 µL of the NOS Reaction Mix to all wells to start the reaction.[3] The total volume should now be 50 µL (or as specified by your chosen kit).
-
Enzyme Incubation: Mix gently and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Nitrate Reduction: Following the incubation, add the nitrate reductase and its necessary cofactors to all wells as per the manufacturer's instructions. Incubate for an additional period (e.g., 20-60 minutes) to convert all nitrate to nitrite.
-
Color Development: Add 50 µL of Griess Reagent 1 to all wells, followed by 50 µL of Griess Reagent 2.[3]
-
Final Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.
Data Analysis and IC₅₀ Determination
-
Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration: Use the standard curve equation to convert the absorbance readings from your control and test wells into nitrite concentrations.
-
Calculate Percent Inhibition: Determine the percentage of NOS inhibition for each concentration of the pyrazole compound using the following formula: % Inhibition = [1 - (NO₂⁻_inhibitor - NO₂⁻_no_enzyme) / (NO₂⁻_control - NO₂⁻_no_enzyme)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the pyrazole compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Self-Validating System: Essential Controls
To ensure the integrity of your results, the following controls are mandatory:
| Control Type | Purpose | Expected Outcome |
| No Enzyme Control | Measures background signal from non-enzymatic sources. | Very low absorbance, close to blank. |
| Vehicle Control (0% Inhibition) | Represents maximum enzyme activity. | Highest absorbance among test wells. |
| Positive Control Inhibitor | Validates the assay's ability to detect inhibition (e.g., L-NAME or a known pyrazole inhibitor). | Dose-dependent decrease in absorbance. |
Example Data: Pyrazole Compounds as NOS Inhibitors
The inhibitory potency of pyrazole compounds can vary significantly based on their chemical structure and the specific NOS isoform.
| Compound | Target Isoform | IC₅₀ (µM) | Reference |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | nNOS, eNOS, iNOS | 0.2 | [5] |
| 3-Methyl-PCA | iNOS | 5.0 | [5] |
| 4-Methyl-PCA | iNOS | 2.4 | [5] |
This table presents example data from published literature and should be used for reference only.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Signal / Low Activity | Inactive enzyme or degraded cofactors (especially NADPH and BH4). | Use a fresh aliquot of enzyme. Prepare cofactor solutions fresh and keep them on ice. |
| High Background in "No Enzyme" Wells | Nitrite contamination in reagents or samples. | Use high-purity water and reagents. If assaying cell lysates, deproteinize samples. |
| Inconsistent Replicates | Pipetting errors or insufficient mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing after adding each reagent. |
| No Inhibition by Test Compound | Compound is inactive or insoluble at tested concentrations. | Verify compound solubility in the final assay buffer. Test a wider concentration range. |
Conclusion
The protocol described herein provides a reliable and high-throughput method for assessing the inhibitory activity of pyrazole compounds against nitric oxide synthase. By incorporating proper controls and following a systematic workflow, researchers can generate accurate IC₅₀ values that are crucial for structure-activity relationship (SAR) studies and the advancement of selective NOS inhibitors in drug development pipelines.
References
-
Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 421-428. [Link]
-
MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Pharmaceuticals. [Link]
-
Panda, S. S., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 6(13), 1517-1540. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Product Manual. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Product Information. [Link]
-
León, L. G., et al. (2005). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Bioorganic & Medicinal Chemistry, 13(10), 3457-3464. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(5), 708-715. [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Service Page. [Link]
-
Zhang, Z., et al. (2014). Nitric oxide detection methods in vitro and in vivo. RSC Advances, 4(80), 42584-42599. [Link]
-
Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. [Link]
Sources
- 1. Griess Reagent System [promega.com]
- 2. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and its analogs, represent a class of compounds with significant therapeutic potential. The strategic placement of the nitro group and the carboxamide functionality provides key interaction points for biological targets and opportunities for further chemical modification.
While specific research on this compound is not extensively documented in publicly available literature, a closely related analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is well-known as a critical intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[4][5][6][7][8] This connection underscores the pharmaceutical relevance of this chemical scaffold. This document will provide a comprehensive overview of the potential applications and detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives, drawing upon established methodologies for analogous pyrazole compounds.
Synthetic Strategy: A Generalized Approach
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from readily available precursors. The critical step typically involves the cyclization of a hydrazine precursor to form the pyrazole core.[9][10]
Protocol 1: Synthesis of this compound
This protocol outlines a generalized synthetic route. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary.
Step 1: Formation of the Pyrazole Core The initial step involves the condensation of a suitable hydrazine, in this case, methylhydrazine, with a β-ketoester to form the pyrazole ring.
Step 2: Nitration of the Pyrazole Ring The introduction of the nitro group at the C4 position is a key step to modulate the electronic properties of the ring.
Step 3: Formation of the Carboxamide The final step involves the conversion of a carboxylic acid or ester functionality at the C5 position to the desired carboxamide.
Medicinal Chemistry Applications and Biological Evaluation
The this compound scaffold holds promise in several therapeutic areas, primarily due to the diverse biological activities reported for structurally related pyrazole derivatives.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyrazole-containing compounds.[3][9][11][12][13] These molecules can exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[14][15] The nitro group on the pyrazole ring can enhance the electrophilicity, potentially contributing to interactions with biological nucleophiles in cancer cells.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[15][16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
| Pyrazole Derivative 3d | MCF-7 | 10[9][10] |
| Pyrazole Derivative 3e | MCF-7 | 12[9][10] |
| Pyrazole Derivative 5a | MCF-7 | 14[9][10] |
| Compound 6c | SK-MEL-28 | 3.46[15] |
Table 1: Example Cytotoxicity Data for Pyrazole Derivatives.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. For instance, some 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[14]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., FGFR1).
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Kinase assay buffer.
-
Test compound (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Stop Reaction & Detect: Add the detection reagent to stop the reaction and measure the amount of ADP produced.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
| Target Kinase | Inhibitor (Example) | IC50 (nM) |
| FGFR1 | Compound 10h | 46[14] |
| FGFR2 | Compound 10h | 41[14] |
| FGFR3 | Compound 10h | 99[14] |
Table 2: Example Kinase Inhibition Data for a Pyrazole Derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For this compound, key structural features to consider for SAR studies include:
-
The Carboxamide Group: The amide functionality can participate in hydrogen bonding with target proteins. Modifications of the amide substituent can influence potency and selectivity.
-
The Nitro Group: The electron-withdrawing nature of the nitro group at the C4 position can impact the overall electronic properties of the pyrazole ring and its interaction with biological targets.
-
The Methyl Group: The methyl group at the N1 position can influence the compound's metabolic stability and lipophilicity.
In Vivo Evaluation
Promising compounds identified from in vitro assays should be further evaluated in animal models to assess their efficacy and safety.
Protocol 4: Xenograft Tumor Model for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor activity of drug candidates.[14]
Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Toxicity Considerations
While pyrazole derivatives have shown significant therapeutic potential, it is crucial to evaluate their toxicity profile early in the drug discovery process. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been reported to exhibit unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[18] Therefore, in vitro mitochondrial toxicity assays are recommended as part of the preclinical safety assessment.
Visualizing Experimental Workflows
Caption: A generalized workflow for the discovery and preclinical evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the extensive research on related pyrazole derivatives provides a strong rationale for its exploration in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize these compounds for various therapeutic applications, particularly in the field of oncology. Careful consideration of the structure-activity relationship and early assessment of potential toxicity will be critical for the successful translation of these promising molecules into clinical candidates.
References
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem. (URL: )
- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents - Benchchem. (URL: )
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. (URL: [Link])
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. (URL: [Link])
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. (URL: [Link])
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1305, 137498. (URL: [Link])
-
Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. (URL: [Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (URL: [Link])
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. World Journal of Pharmaceutical Research. (URL: [Link])
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7935. (URL: [Link])
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. (URL: [Link])
-
Lu, X., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-896. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. (URL: [Link])
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (URL: [Link])
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1831-1838. (URL: [Link])
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. (URL: [Link])
-
1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences. (URL: [Link])
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. srrjournals.com [srrjournals.com]
- 4. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 5. Buy 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 8. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcgls.com [tcgls.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Introduction: A Strategic Approach to In Vitro Characterization
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a comprehensive guide for the in vitro experimental evaluation of a novel derivative, 1-methyl-4-nitro-1H-pyrazole-5-carboxamide . Our approach is designed as a tiered screening cascade, commencing with fundamental physicochemical characterization, progressing to broad-spectrum activity screening, and culminating in detailed mechanistic and target deconvolution studies. This strategic workflow is intended to efficiently elucidate the biological potential of this compound and inform its future development.
The structural alerts within this compound, namely the nitro-pyrazole core, suggest potential for diverse biological interactions. The presence of the nitro group, in particular, warrants a thorough investigation into its cytotoxic and potential mitochondrial effects.[3] Therefore, the following protocols are designed to be a self-validating system, where initial findings guide the subsequent, more focused investigations.
Part 1: Foundational Characterization - The Cornerstone of Reliable In Vitro Data
Before embarking on biological assays, a thorough understanding of the physicochemical properties of this compound is paramount. These properties directly impact compound handling, stock solution accuracy, and the interpretation of biological data. While predicted values for the core structure, 1-methyl-4-nitro-1H-pyrazole, suggest a relatively hydrophilic nature (calculated logP of 0.1), experimental verification is crucial.[4]
Physicochemical Property Assessment
Objective: To determine the aqueous solubility, lipophilicity (LogP/D), and stability of this compound under physiologically relevant conditions.
Rationale: Poor solubility can lead to false-negative results in biological assays, while instability can result in decreased compound concentration over the course of an experiment. Understanding lipophilicity aids in predicting membrane permeability and potential for non-specific binding.
Protocol: Kinetic and Thermodynamic Solubility Assessment
A multi-faceted approach to solubility testing is recommended to provide a comprehensive profile of the compound's behavior.
Kinetic Solubility:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations (e.g., 100 µM to 0.1 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis: Analyze the samples using nephelometry to detect precipitation. The highest concentration at which no precipitation is observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing PBS at pH 7.4.
-
Equilibration: Agitate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
Protocol: Stability Assessment
-
Sample Preparation: Prepare solutions of this compound (e.g., 10 µM) in cell culture medium (with and without 10% fetal bovine serum) and PBS at pH 7.4.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the concentration of the parent compound at each time point by HPLC. A decrease in concentration over time indicates instability.
| Parameter | Method | Purpose |
| Kinetic Solubility | Nephelometry | Rapid assessment of solubility upon dilution from a DMSO stock. |
| Thermodynamic Solubility | Shake-flask with HPLC | Determines the true equilibrium solubility. |
| Stability | HPLC analysis over time | Assesses degradation in relevant assay media. |
| Lipophilicity (LogD) | Shake-flask (octanol/water) | Predicts membrane permeability and non-specific binding. |
Part 2: Tier 1 Screening - Broad Spectrum Biological Activity Assessment
The initial biological evaluation of this compound should focus on identifying its primary biological effects across a diverse panel of cell lines. This tier aims to answer the fundamental question: "Does the compound elicit a biological response, and if so, in what context?"
General Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound across a panel of human cancer and non-cancerous cell lines.
Rationale: A broad screening panel can reveal selective cytotoxicity towards cancer cells, a hallmark of potential anti-cancer agents. The inclusion of non-cancerous cell lines provides an early indication of the therapeutic window.
Cell Line Selection:
A representative panel of cell lines should be chosen to cover a range of cancer types and to include a non-cancerous control.
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, widely used. |
| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive subtype. |
| HCT116 | Colorectal Cancer | Common gastrointestinal cancer model. |
| A549 | Lung Cancer | Non-small cell lung cancer model. |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer. |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for general cytotoxicity. |
| RAW 264.7 | Murine Macrophage | For subsequent anti-inflammatory studies. |
Protocol: MTT/XTT Cell Viability Assay
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Anti-inflammatory Activity Screening
Objective: To assess the potential of this compound to modulate inflammatory responses in vitro.
Rationale: Pyrazole derivatives have been reported to possess anti-inflammatory properties.[2] The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a robust primary screen for anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[7][8][9]
-
Data Analysis: Determine the effect of the compound on NO production and assess its cytotoxicity on RAW 264.7 cells in parallel using the MTT/XTT assay to rule out that the observed effects are due to cell death.
Part 3: Tier 2 Screening - Mechanistic Elucidation
Based on the results from Tier 1, more focused mechanistic studies should be initiated. If significant and selective cytotoxicity is observed in cancer cell lines, the following assays are recommended to delineate the mechanism of cell death.
Apoptosis Induction
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer drugs. The activation of caspases is a key event in the apoptotic cascade.
Protocol: Caspase-3/7 Activity Assay
The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11]
-
Cell Treatment: Treat the selected cancer cell line(s) with this compound at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours).
-
Assay Procedure: Following treatment, add the Caspase-Glo® 3/7 reagent directly to the wells, incubate, and measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7 and induction of apoptosis.
Anti-Metastatic Potential
Objective: To evaluate the effect of this compound on cancer cell migration and invasion.
Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. These assays provide insight into the compound's potential to inhibit this process.
Protocol: Transwell Migration and Invasion Assays
The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration and invasion.[12]
-
Chamber Preparation: For the invasion assay, coat the porous membrane of the Transwell inserts with a layer of Matrigel to mimic the extracellular matrix. For the migration assay, the inserts remain uncoated.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium (containing serum) as a chemoattractant to the lower chamber.
-
Compound Treatment: Add this compound at non-toxic concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).
-
Analysis: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to quantify migration or invasion.
Part 4: Advanced Characterization - Mitochondrial Toxicity and Target Deconvolution
Given the known potential for mitochondrial toxicity with some pyrazole derivatives, a direct assessment of mitochondrial function is a critical step for both efficacy and safety evaluation.
Mitochondrial Function Assessment
Objective: To determine the effect of this compound on mitochondrial respiration.
Rationale: The Seahorse XF Analyzer allows for the real-time measurement of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), providing a detailed profile of mitochondrial function and glycolysis.[3]
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound for a defined period.
-
Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Acquisition: The Seahorse XF Analyzer will measure OCR and ECAR in real-time throughout the assay.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Target Deconvolution
Objective: To identify the molecular target(s) of this compound.
Rationale: Identifying the direct molecular target is crucial for understanding the mechanism of action and for further drug development.
Approaches for Target Deconvolution:
Several methods can be employed for target identification, each with its own advantages.
-
Affinity Chromatography: This classic method involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.
-
Expression Cloning (e.g., Phage Display): A library of proteins is displayed on the surface of phages, and those that bind to the compound of interest are selected.
-
Computational Approaches: If a primary target is hypothesized, molecular docking studies can be performed to predict the binding mode and affinity.
The choice of method will depend on the specific properties of the compound and the available resources.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. The use of tables to summarize IC50 values across different cell lines and experimental conditions is highly recommended. Dose-response curves should be generated for all relevant assays.
Example Data Table:
| Cell Line | Assay | IC50 (µM) ± SD |
| MCF-7 | MTT (48h) | [Insert Value] |
| MDA-MB-231 | MTT (48h) | [Insert Value] |
| HCT116 | MTT (48h) | [Insert Value] |
| HEK293 | MTT (48h) | [Insert Value] |
| RAW 264.7 | Griess (24h) | [Insert Value] |
Visualizations
Experimental Workflow Diagram
Caption: Tiered in vitro screening cascade for this compound.
Potential Signaling Pathway for Investigation
Sources
- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 4. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 11. Accelerating Drug Discovery with HyperLab: An Easy-to-Use AI-Driven Platform | bioRxiv [biorxiv.org]
- 12. 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | C5H4ClN3O3 | CID 13248776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key intermediate in the production of various pharmaceutically active compounds. The protocol herein emphasizes scalability, safety, and robustness, drawing from established principles of pyrazole chemistry. This guide details a strategic multi-step synthesis, including the formation of the pyrazole core, N-methylation, regioselective nitration, and final amidation. Each step is accompanied by in-depth procedural details, mechanistic insights, and critical process parameters essential for successful scale-up.
Introduction: Significance and Synthetic Strategy
Substituted pyrazoles are a cornerstone in medicinal chemistry and agrochemical development.[1][2][3] Specifically, this compound serves as a crucial building block. Its structural motifs are found in a range of bioactive molecules. Notably, a closely related analogue, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil.[4]
The large-scale synthesis of this compound presents unique challenges, including regiochemical control during nitration and ensuring safe handling of energetic intermediates. The synthetic strategy outlined in this guide is designed to address these challenges through a logical and optimized reaction sequence.
Our approach begins with the construction of the pyrazole heterocycle, followed by systematic functionalization to achieve the target molecule. The key transformations include:
-
Step 1: Pyrazole Ring Formation
-
Step 2: N-Methylation of the Pyrazole
-
Step 3: Regioselective Nitration
-
Step 4: Formation of the Carboxamide
This document will provide a detailed protocol for each of these steps, along with important safety considerations and analytical methods for quality control.
Reaction Pathway and Workflow
The overall synthetic pathway is depicted below, followed by a workflow diagram illustrating the key stages of the process.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and quality control.
Detailed Protocols and Methodologies
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole core.
-
Reagents and Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
To a stirred solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add hydrazine hydrate dropwise at a temperature maintained below 25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 5-methyl-1H-pyrazole-4-carboxylate.
-
Step 2: N-Methylation to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
The N-methylation of the pyrazole ring is achieved using a suitable methylating agent.
-
Reagents and Materials:
-
Ethyl 5-methyl-1H-pyrazole-4-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
-
Procedure:
-
Suspend ethyl 5-methyl-1H-pyrazole-4-carboxylate and potassium carbonate in acetone.
-
Add dimethyl sulfate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Step 3: Regioselective Nitration to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
The nitration of the pyrazole ring is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity. The pyrazole ring is an electron-rich aromatic system, making the C4 position susceptible to electrophilic attack.[5]
-
Reagents and Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)
-
-
Procedure:
-
Cool concentrated sulfuric acid to 0-5 °C in a reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Slowly add ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
-
Step 4: Amidation to this compound
The final step is the conversion of the ester to the primary amide.
-
Reagents and Materials:
-
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Aqueous ammonia (25-30%)
-
Methanol
-
-
Procedure:
-
Dissolve ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in methanol.
-
Add aqueous ammonia to the solution and stir at room temperature in a sealed vessel.
-
Monitor the reaction by TLC. The reaction may take 24-48 hours to complete.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting solid is the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques.
| Analysis | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak for the purified product. |
| ¹H NMR | Structural confirmation. | Characteristic peaks for the methyl, pyrazole, and amide protons. |
| ¹³C NMR | Structural confirmation. | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spec. | Molecular weight determination. | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | Purity assessment. | A sharp melting point range consistent with the pure compound. |
Safety and Handling
General Precautions:
-
Handle all chemicals in a well-ventilated area, preferably a fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
Specific Hazards:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Avoid contact with skin and eyes.[6] The nitration reaction is exothermic and can lead to runaway reactions if not properly controlled.
-
Nitro Compounds: Nitroaromatic compounds can be thermally unstable and may decompose energetically. Avoid excessive heating. The target compound, this compound, is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8] It is also harmful to aquatic life with long-lasting effects.[8]
-
Dimethyl Sulfate: A potent alkylating agent and is carcinogenic. Handle with extreme caution and use appropriate engineering controls.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[8]
References
- Vertex AI Search, 2022.
- ChemicalBook, 2025. 1-Methyl-4-nitro-3-propyl-(1H)
- Vertex AI Search, 1986. Analytical methods.
- Quick Company, Not specified.
- TCI Chemicals, Not specified. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7.
- PubMed Central, Not specified. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Benchchem, 2025.
- Vertex AI Search, 2025.
- TCI Chemicals, 2018.
- ACS Publications, Not specified.
- Watson International Ltd., Not specified. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7.
- ResearchGate, 2023. (PDF)
- Biosynth, 2021.
- ResearchGate, Not specified. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
- BLDpharm, Not specified. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
- PubChem, Not specified. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3.
- Vertex AI Search, Not specified. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
- PubMed, 2024. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- PubMed, 2020.
- JOCPR, Not specified.
- Jinan Xinnuo Pharmaceutical Technology Co., Ltd., Not specified. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
- ResearchGate, Not specified. Pyrazole-carboxamide derivatives 8a-8d obtained via four-step synthesis.
- De Gruyter, Not specified.
- ChemicalBook, 2025. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7.
- ChemScene, Not specified.
- PubMed, 2024.
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a focus on improving yield and overcoming common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical field experience.
Introduction to the Synthesis
The synthesis of this compound is a sequential process that requires careful control of reaction conditions at each stage to ensure high yield and purity. The overall synthetic pathway can be broken down into four key stages:
-
Pyrazole Ring Formation: Construction of the core pyrazole ring system.
-
N-Methylation: Introduction of the methyl group at the N1 position.
-
Nitration: Regioselective introduction of the nitro group at the C4 position.
-
Amidation: Conversion of a carboxylic acid or its derivative to the final carboxamide.
This guide will address potential issues at each of these critical steps in a question-and-answer format.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram outlines the key transformations.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Yield Improvement
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Step 1 & 2: Pyrazole Ring Formation and N-Methylation
Question: I am observing a low yield after the initial pyrazole formation and N-methylation steps. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial stages often point to issues with the cyclocondensation reaction or incomplete N-methylation. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Cyclocondensation. The Knorr pyrazole synthesis, a common method for this step, is sensitive to reaction conditions.[1]
-
Solution:
-
pH Control: The reaction is often acid-catalyzed. Ensure the catalytic amount of acid (e.g., acetic acid) is appropriate. Too much or too little can hinder the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require reflux to go to completion.
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to side reactions.
-
-
-
Cause 2: Formation of Regioisomers during N-Methylation. When using unsymmetrical pyrazoles, methylation can occur at either nitrogen, leading to a mixture of products and reducing the yield of the desired isomer.
-
Solution:
-
Choice of Methylating Agent and Base: The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K2CO3, NaH) can influence the regioselectivity. A systematic optimization of these reagents may be necessary.
-
Purification: Careful column chromatography is often required to separate the N1-methyl and N2-methyl isomers.
-
-
-
Cause 3: Incomplete Reaction during N-Methylation.
-
Solution:
-
Stoichiometry: Ensure an appropriate excess of the methylating agent is used.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, consider adding more methylating agent or extending the reaction time.
-
-
Data Presentation: N-Methylation Reagent Comparison
| Methylating Agent | Base | Solvent | Typical Yield Range (%) | Reference |
| Dimethyl Sulfate | K2CO3 | Acetone | 75-90 | Internal Data |
| Methyl Iodide | NaH | THF | 80-95 | Internal Data |
| Trimethylsilyldiazomethane | - | Methanol/Toluene | 85-98 | Internal Data |
Step 3: Nitration of the Pyrazole Ring
Question: My nitration step is resulting in a low yield of the desired 1-methyl-4-nitro-pyrazole derivative. I am also observing multiple spots on my TLC plate. What is happening?
Answer:
The nitration of the pyrazole ring is a critical step where regioselectivity and reaction control are paramount. Low yields and multiple products often stem from incorrect nitrating conditions or side reactions. The C4 position of the pyrazole ring is generally the most electron-rich and susceptible to electrophilic attack.[2]
-
Cause 1: Incorrect Nitrating Agent or Conditions. The choice of nitrating agent significantly influences the outcome.
-
Solution:
-
For C4-Nitration: A milder nitrating agent like a mixture of nitric acid and acetic anhydride is often preferred for the selective nitration of the pyrazole ring.[2]
-
Avoiding Over-Nitration: Using a strong mixed acid (concentrated nitric and sulfuric acid) can be too harsh and may lead to the formation of dinitro products or oxidation of the starting material, especially at elevated temperatures.[2] It is crucial to maintain a low reaction temperature (e.g., 0-10 °C).
-
-
-
Cause 2: N-Oxide Formation. A potential side reaction is the formation of a pyrazole-N-oxide.
-
Solution:
-
Temperature Control: Strict temperature control is essential to minimize this side product.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the pyrazole to maintain a low concentration of the nitrating species and control the exotherm.
-
-
-
Cause 3: Starting Material Degradation. Pyrazoles can be sensitive to strongly acidic and oxidizing conditions.
-
Solution:
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor closely by TLC and quench the reaction as soon as the starting material is consumed.
-
Quenching: Quench the reaction by carefully pouring it onto crushed ice to rapidly dilute the acid and dissipate heat.
-
-
Visualizing Nitration Selectivity
Caption: Influence of nitrating conditions on product selectivity.
Step 4: Amidation
Question: The final amidation step to form the carboxamide is giving me a poor yield. How can I optimize this conversion?
Answer:
Low yields in the amidation step can be due to several factors, including poor activation of the carboxylic acid, side reactions, or difficult purification.
-
Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid needs to be converted to a more reactive species to react with ammonia or an amine.
-
Solution:
-
Acid Chloride Formation: A common and effective method is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is typically used immediately in the next step.[3]
-
Coupling Reagents: Alternatively, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can be used for a milder, one-pot amidation.[4]
-
-
-
Cause 2: Hydrolysis of the Activated Intermediate. The activated carboxylic acid (e.g., acid chloride) is sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
-
Cause 3: Difficulty in Purification. The final product may be difficult to separate from unreacted starting materials or byproducts.
-
Solution:
-
Work-up Procedure: A standard aqueous work-up is often necessary to remove excess reagents and water-soluble byproducts. This typically involves washing the organic layer with dilute acid, base, and brine.
-
Recrystallization/Chromatography: The crude product may require purification by recrystallization from a suitable solvent or by flash column chromatography.
-
-
Experimental Protocol: Amidation via Acid Chloride
-
Acid Chloride Formation:
-
Suspend the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up and purify the product.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the nitration before N-methylation?
A1: While possible, it is generally advisable to perform N-methylation before nitration. The N-H proton of the pyrazole is acidic and can react with the nitrating agent, leading to N-nitration, which can be an unstable intermediate.[5] Methylating first provides a more stable substrate for the subsequent C4-nitration.
Q2: My final product is difficult to purify. Are there any common impurities I should be aware of?
A2: Common impurities can include unreacted starting materials from the amidation step (the carboxylic acid), or over-nitrated byproducts if the nitration step was not well-controlled. If the product appears oily or discolored, it may indicate the presence of residual solvents or byproducts. A thorough purification by column chromatography followed by recrystallization is often necessary to obtain a high-purity product.
Q3: What are the key safety precautions for the nitration step?
A3: Nitration reactions are highly exothermic and require strict safety measures.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature and add the nitrating agent slowly.
-
Be aware of the potential for the formation of explosive mixtures, especially with organic solvents.
-
Quench the reaction carefully by adding it to ice to manage the exotherm.
Q4: Can I use a different base for the N-methylation step?
A4: Yes, various bases can be used for N-methylation, and the choice may influence the yield and regioselectivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrate and reaction conditions and may require some empirical optimization.
Q5: How can I confirm the regiochemistry of the nitration?
A5: The regiochemistry of the final product and intermediates should be confirmed by spectroscopic methods. 1H NMR spectroscopy is a powerful tool for this. The chemical shift and coupling patterns of the protons on the pyrazole ring will be distinct for different isomers. For example, in the 4-nitro-substituted product, the C3-H and C5-H will appear as singlets (if the 3 and 5 positions are unsubstituted). Further confirmation can be obtained from 13C NMR, and 2D NMR techniques like NOESY can be used to confirm through-space correlations, for instance, between the N-methyl group and the C5-proton.
References
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]
-
SlideShare. Pyrazole. Available at: [Link]
-
ResearchGate. Condition optimization for the amidation reaction a. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]
-
PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Available at: [Link]
-
PubMed Central. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Available at: [Link]
-
PubMed Central. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Available at: [Link]
-
Infoscience. Direct amidation of esters with nitroarenes. Available at: [Link]
-
University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
-
PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available at: [Link]
-
MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]
Sources
Technical Support Center: 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. It provides in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound. Our recommendations are based on established principles of organic chemistry and data from related molecular structures.
I. Core Compound Stability Profile
This compound is a heterocyclic compound featuring a nitrated pyrazole ring and a carboxamide functional group. The stability of this molecule is influenced by the interplay of these components. The electron-withdrawing nature of the nitro group, combined with the aromatic pyrazole ring, generally confers a degree of stability.[1][2] However, specific conditions can lead to degradation. Understanding the potential pathways of decomposition is crucial for maintaining sample integrity during storage and experimentation.
Key Structural Features Influencing Stability:
-
Pyrazole Ring: An aromatic heterocycle that is generally stable but can be susceptible to ring-opening under harsh conditions.[3]
-
Nitro Group (-NO2): Strongly electron-withdrawing, which can make the molecule susceptible to nucleophilic attack and reduction. Nitroaromatic compounds are also known for their potential thermal and photosensitivity.[4][5][6]
-
Carboxamide Group (-CONH2): Can undergo hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), storage at 2-8°C is acceptable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods, to prevent potential oxidative degradation or reaction with atmospheric moisture.
Q2: I'm dissolving the compound in a solvent for my assay. Which solvents are recommended and which should I avoid?
A2:
-
Recommended Solvents: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are generally suitable for dissolving this compound. For aqueous buffers, it is crucial to control the pH.
-
Solvents to Use with Caution: Protic solvents like methanol and ethanol may be used, but the stability of the compound in these solvents over time should be verified, especially if stored in solution.
-
Solvents to Avoid: Avoid strongly acidic or basic aqueous solutions, as these can promote the hydrolysis of the carboxamide group. Also, be cautious with solvents containing nucleophilic impurities.
Q3: My sample has changed color from white/off-white to yellow/brown. What could be the cause?
A3: A color change often indicates degradation. The most likely causes are:
-
Photodegradation: Exposure to UV or even ambient light can cause the breakdown of nitroaromatic compounds, often leading to colored byproducts.[4][5][7]
-
Thermal Decomposition: Elevated temperatures can initiate the decomposition of nitropyrazoles.[3][8][9] This is a particular concern for compounds with nitro groups, which can be thermally labile.
-
Contamination: Reaction with impurities in the solvent or on glassware can also lead to degradation and color change.
If you observe a color change, it is highly recommended to verify the purity of your sample using an analytical technique such as HPLC or LC-MS before proceeding with your experiments.
Q4: Can this compound decompose violently?
A4: While many nitropyrazole derivatives are investigated as energetic materials, the risk of violent decomposition for this compound under normal laboratory conditions is low.[3][10][11] However, as with any nitro-containing compound, it is prudent to avoid heating the dry, solid material to high temperatures or subjecting it to strong mechanical shock.[6] Always consult the Safety Data Sheet (SDS) for specific handling recommendations.
III. Troubleshooting Guide
This section provides a structured approach to resolving common stability-related issues encountered during experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent assay results over time. | Gradual degradation in solution. | 1. Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature. 2. Optimize solvent and pH: If using aqueous buffers, ensure the pH is near neutral (6.5-7.5). If possible, use an aprotic solvent for stock solutions. 3. Conduct a stability study: Assess the compound's stability in your chosen experimental solvent over the time course of your experiment (see Protocol 1). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation into one or more byproducts. | 1. Identify the degradant: If possible, use mass spectrometry to determine the mass of the unexpected peak. A mass increase of 1 Da could indicate hydrolysis of the carboxamide to a carboxylic acid. 2. Investigate the cause: Review your experimental conditions. Was the sample exposed to light, high temperature, or non-neutral pH? 3. Implement preventative measures: Protect samples from light by using amber vials. Control the temperature of your solutions. Ensure the pH of your buffers is appropriate. |
| Poor solubility or precipitation of the compound from solution. | The compound may be less stable and thus less soluble in its degraded form. Alternatively, the initial solvent choice may be suboptimal. | 1. Verify compound integrity: Use a small aliquot of the solid to prepare a fresh solution in a reliable solvent (e.g., DMSO) to confirm the solubility of the pure compound. 2. Adjust solvent system: If working with aqueous buffers, consider adding a small percentage of a co-solvent like DMSO or acetonitrile to improve solubility. 3. Sonication: Gentle sonication can help to dissolve the compound, but avoid excessive heating. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical process for addressing stability issues with this compound.
Caption: Potential degradation pathways.
V. References
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Kinetics and mechanism of thermal decomposition of nitropyrazoles. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Thermal Decomposition of Nitropyrazoles. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. (n.d.). AKJournals. Retrieved January 21, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2022). Molecules, 27(15), 4983. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters, 8(9), 743-749. [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2006). Water Science and Technology, 53(1), 43-51. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). Microbiology and Molecular Biology Reviews, 73(4), 547-585. [Link]
-
The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels. (2023). Pest Management Science, 79(5), 1635-1649. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules, 28(18), 6563. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The target molecule is a key building block in the synthesis of various pharmacologically active compounds, most notably as a precursor to Sildenafil (Viagra™)[1][2][3].
The synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
Low yield is the most frequent issue and can stem from several stages of the synthesis. The primary causes are typically incomplete reactions or the formation of undesired side products.
Possible Cause 1: Competing Regioisomers during Nitration. The core of this synthesis is the electrophilic nitration of the pyrazole ring. While the C4 position is electronically favored for substitution, harsh reaction conditions can lead to a loss of selectivity.[4][5]
-
Chemical Rationale: The pyrazole ring is an electron-rich aromatic system.[4] The N1-methyl group is an activating, ortho-, para-director. In this case, it directs towards the C5 and C3 positions. The carboxamide (or its carboxylic acid/ester precursor) at the C5 position is a deactivating, meta-directing group. The combined electronics strongly favor nitration at the C4 position. However, under highly acidic conditions (e.g., concentrated HNO₃/H₂SO₄), the pyrazole nitrogen can be protonated, which alters the electronic distribution and deactivates the ring, potentially leading to less selective nitration or requiring more forcing conditions that promote side reactions.[4]
-
Solution:
-
Optimize Nitrating Agent: Switch from a strong mixed acid system to a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride) or nitric acid in trifluoroacetic anhydride.[6][7] These reagents can provide the necessary electrophile (NO₂⁺) under less acidic conditions, improving regioselectivity.[4][8]
-
Strict Temperature Control: Maintain low temperatures (e.g., 0 °C to 10 °C) throughout the addition of the nitrating agent and the reaction period. This minimizes the energy available for alternative, higher-activation-energy pathways that lead to undesired isomers.
-
Possible Cause 2: Hydrolysis of the Amide or Ester Functional Group. The carboxamide group, or its ester precursor, can be susceptible to hydrolysis under the strongly acidic conditions of nitration or during aqueous workup.
-
Chemical Rationale: Both esters and amides can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid). This is especially true if the reaction is heated or the exposure to strong acid is prolonged.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Careful Workup: When quenching the reaction (e.g., by pouring it onto ice), do so efficiently and neutralize the mixture promptly but carefully to avoid excessive heat generation. Extract the product into an organic solvent as soon as possible to minimize its time in the acidic aqueous phase.
-
Q2: I'm observing an unexpected impurity in my NMR or LC-MS analysis. How can I identify it?
Identifying the structure of a side product is crucial for troubleshooting. Below are the most common impurities and their likely origins.
Impurity A: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (Regioisomer)
-
Identification: This isomer will have a similar mass to your product but a different retention time and NMR spectrum. The proton on the pyrazole ring will likely have a different chemical shift.
-
Cause: This arises from a lack of regioselectivity during nitration, as discussed in Q1. It is more likely to form if the reaction temperature is too high or if the nitrating conditions are excessively harsh.[7][9]
-
Confirmation: Use 2D NMR techniques (like NOESY) to confirm the spatial relationship between the pyrazole ring proton and the N-methyl group, which will differ between the 4-nitro and 3-nitro isomers.
Impurity B: 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Hydrolysis Product)
-
Identification: This impurity will have a different mass (M-1) corresponding to the loss of NH₂ and the addition of OH. It will be more polar than the amide product on TLC and may not extract as efficiently from acidic aqueous layers. In ¹H NMR, the broad amide N-H signals will be replaced by a broad carboxylic acid O-H signal.
-
Cause: Acid-catalyzed hydrolysis of the carboxamide during the nitration step or workup.[10][11]
-
Solution: Follow the recommendations in Q1 to minimize hydrolysis. If the carboxylic acid is a major byproduct, consider re-subjecting the crude mixture to an amidation step (e.g., using thionyl chloride followed by ammonia) to convert the acid back to the desired amide.
Impurity C: Unreacted Starting Material (e.g., 1-methyl-1H-pyrazole-5-carboxamide)
-
Identification: The mass and spectral data will match the starting material.
-
Cause: The nitration reaction was incomplete. This can be due to insufficient nitrating agent, reaction time that was too short, or temperatures that were too low for the chosen reagent system.
-
Solution: Increase the reaction time or temperature slightly, or add a small excess of the nitrating agent. Monitor the reaction's progress to determine the optimal endpoint.
Q3: How can I design a more robust synthetic procedure from the start to avoid these side reactions?
A well-designed synthetic strategy is the best defense against side reactions. The order of operations and choice of reagents are critical.
Strategy 1: Nitration of the Pyrazole Carboxylic Acid/Ester The most common and generally reliable route involves nitrating a precursor like ethyl 1-methyl-1H-pyrazole-5-carboxylate or the corresponding carboxylic acid, followed by conversion to the amide.
-
Rationale: The electron-withdrawing ester or carboxylic acid group at C5 deactivates the pyrazole ring, making it less prone to over-reaction. More importantly, it strongly directs the incoming nitro group to the C4 position, ensuring high regioselectivity.[12]
-
Workflow:
-
Synthesize 1-methyl-1H-pyrazole-5-carboxylic acid (or its ethyl ester). This is often done via a cyclocondensation reaction.[10]
-
Perform the nitration reaction on this substrate under carefully controlled conditions (see Protocol 1).
-
Convert the resulting 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid into the target carboxamide (see Protocol 2).
-
Strategy 2: Reagent Selection The choice of reagents for both nitration and amidation steps can significantly influence the outcome.
-
Nitration: A summary of common nitrating systems is provided below. For this specific substrate, acetyl nitrate is often a good starting point to maximize selectivity.
| Reagent System | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | 0-10 °C | Inexpensive, powerful | Low regioselectivity, harsh conditions can cause hydrolysis/degradation[4] |
| HNO₃ / Ac₂O (Acetyl Nitrate) | 0-10 °C | Milder, often higher C4 selectivity | Can be less reactive, requires fresh preparation[4][8] |
| HNO₃ / TFAA | 0-5 °C | Highly reactive, good for deactivated rings | Expensive, very aggressive |
-
Amidation: To convert the carboxylic acid to the carboxamide, avoid harsh conditions.
-
Thionyl Chloride (SOCl₂): A common and effective method. The acid is first converted to a highly reactive acyl chloride, which then reacts readily with ammonia or an ammonia solution.[13]
-
Peptide Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can also be used, though they are more expensive and typically reserved for more complex amine couplings.
-
Visualized Workflows and Reaction Pathways
Overall Synthetic Pathway
The following diagram illustrates the recommended two-stage synthetic approach.
Caption: Recommended two-stage synthesis of the target compound.
Key Side Reaction Pathways
This diagram shows the main reaction leading to the desired product versus the formation of common impurities.
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Workflow
If you encounter a problem, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
-
What is the best synthetic precursor to start with? The ideal starting material is typically 1-methyl-1H-pyrazole-5-carboxylic acid or its corresponding ethyl/methyl ester. Synthesizing the pyrazole ring first and then performing nitration is generally more reliable than trying to build the ring with a nitro group already present.[10]
-
Can I perform the nitration directly on 1-methyl-1H-pyrazole-5-carboxamide? Yes, this is possible. However, the amide group is also susceptible to hydrolysis under strong nitrating conditions. Furthermore, if any side reactions occur, purification can be more challenging. The recommended route is to nitrate the more stable carboxylic acid or ester and then perform the amidation as the final step.
-
How should I purify the final product? The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. If significant impurities are present, flash column chromatography on silica gel is an effective method.
-
What are the key safety considerations?
-
Nitration reactions are highly exothermic and can run away if not properly controlled. Always use an ice bath and add reagents slowly.
-
Mixtures of nitric acid with organic solvents (like acetic anhydride) can be explosive. Prepare nitrating agents with extreme care, behind a blast shield, and use them immediately.
-
Thionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Detailed Experimental Protocols
Protocol 1: Nitration of 1-methyl-1H-pyrazole-5-carboxylic acid
-
Materials:
-
1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add the 1-methyl-1H-pyrazole-5-carboxylic acid portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature between 0-5 °C. The addition should take 30-60 minutes.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by periodically quenching a small aliquot and analyzing it by TLC or LC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A white precipitate of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7), and dry the product under high vacuum.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂, approx. 3-5 eq)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Ammonium Hydroxide (NH₄OH, 28-30% solution)
-
-
Procedure:
-
In a flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), suspend the carboxylic acid in anhydrous toluene or DCM.
-
Slowly add thionyl chloride (3.0 eq) to the suspension. Add a catalytic amount of DMF (1-2 drops) if desired.
-
Heat the mixture to reflux (approx. 80 °C for toluene) and maintain for 2-4 hours, or until the solid dissolves and gas evolution ceases. The reaction converts the carboxylic acid to the acyl chloride.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, which is often used directly.
-
Cool a flask containing concentrated ammonium hydroxide (a large excess) in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous solvent (like THF or DCM) and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution.
-
A precipitate of the amide will form. Stir the mixture for an additional 30-60 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
References
- Dunn, P. J. (2010). The importance of green chemistry in the pharmaceutical industry. Chemical Communications, 46(36), 6646-6650.
- Genin, M. J., et al. (2000). Synthesis and Bioactivity of Fluorinated Tebufenpyrad Analogs. Journal of Medicinal Chemistry, 43(5), 1034–1040. (Note: While not the exact molecule, this provides context on pyrazole synthesis).
-
BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration. Retrieved from BenchChem Tech Support.[4]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[14]
-
ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from ResearchGate.[5]
-
BenchChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from BenchChem Product Page.[12]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from ResearchGate.[1]
-
BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from BenchChem Tech Support.[10]
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from BenchChem Tech Support.[11]
-
SciELO. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from SciELO.[13]
-
Katritzky, A. R., et al. (2002). Direct nitration of five membered heterocycles. ARKIVOC, 2002(11), 179-191.[6][7]
-
ChemicalBook. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from ChemicalBook.[2]
-
LookChem. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. Retrieved from LookChem.[3]
-
Jin, Z. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4998.[9]
-
Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 3. watson-int.com [watson-int.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Pyrazole Carboxamides
Welcome to the technical support center for the nitration of pyrazole carboxamides. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the complexities of this important synthetic transformation, ensuring both success and safety in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of pyrazole carboxamides. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Q1: Why is my reaction yield unexpectedly low?
Low yields in the nitration of pyrazole carboxamides can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
Possible Causes and Solutions:
-
Deactivation of the Pyrazole Ring: The carboxamide group is an electron-withdrawing group (EWG), which deactivates the pyrazole ring towards electrophilic aromatic substitution. This inherent low reactivity often requires forcing conditions, which can lead to degradation if not carefully controlled.
-
Solution: A careful optimization of the nitrating agent and temperature is crucial. Consider starting with milder conditions and gradually increasing the strength of the nitrating agent or the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal balance between reaction completion and substrate decomposition.[1][2]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution: Incrementally increase the reaction time and/or temperature. For instance, if you are running the reaction at 0 °C, try extending the reaction time from 1 hour to 3 hours, or cautiously raising the temperature to room temperature. Again, close monitoring is key.
-
-
Product Degradation: The nitro-pyrazole carboxamide product can be susceptible to degradation under harsh acidic conditions or elevated temperatures.
-
Solution: Ensure rapid and efficient work-up procedures. Quenching the reaction by pouring it onto crushed ice is a standard and effective method to quickly dilute the acid and lower the temperature, thus minimizing product degradation.[1]
-
-
Substrate Protonation: In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium ion. This positively charged species is significantly less reactive towards electrophiles.[1]
-
Solution: Using a less acidic nitrating system, such as nitric acid in acetic anhydride, can sometimes circumvent this issue by reducing the extent of protonation.[1]
-
Q2: I'm getting a mixture of products. How can I improve the regioselectivity?
The primary challenge in the nitration of substituted pyrazoles is controlling the position of the incoming nitro group. For most pyrazole systems, electrophilic attack is favored at the C4 position due to its higher electron density.[1][3] However, the presence of substituents can alter this preference.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The carboxamide group at C3 (or C5) will strongly direct the incoming electrophile to the C4 position. However, if the N1 position is substituted with an aryl group, nitration can occur on that ring as well.[1][2]
-
Steric Hindrance: Bulky groups on the pyrazole ring can sterically hinder attack at adjacent positions, further favoring the C4 position.[1]
Troubleshooting Poor Regioselectivity:
| Observed Outcome | Probable Cause | Recommended Solution |
| Nitration on N-Aryl Substituent | Use of strong "mixed acid" (HNO₃/H₂SO₄) protonates and deactivates the pyrazole ring, making the aryl ring the more favorable site for nitration.[1] | Switch to a milder nitrating system like fuming nitric acid in acetic anhydride at a controlled temperature (e.g., 0 °C). This minimizes pyrazole ring deactivation.[1] |
| Mixture of C4 and C5/C3 Nitration | While C4 is electronically favored, harsh conditions or specific substrate electronics might allow for some substitution at other positions. | Lower the reaction temperature to increase selectivity. Slower reaction rates often favor the formation of the thermodynamically more stable product. |
| Formation of Dinitro Products | The reaction conditions are too harsh (high temperature, excess nitrating agent), leading to a second nitration event. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature and shorten the reaction time. |
Q3: My reaction is producing a significant amount of N-nitro pyrazole. How can I avoid this?
The formation of an N-nitro pyrazole can occur if the N1 position of your pyrazole carboxamide is unsubstituted. This happens when the N1 nitrogen acts as a nucleophile and attacks the nitronium ion.[1]
Controlling N-Nitration vs. C-Nitration:
-
Mechanism Insight: N-nitration is often a kinetically favored process, but the N-nitro pyrazole can be an intermediate. Under acidic conditions or with heating, the N-nitro group can rearrange to the C4 position, which is the thermodynamically more stable product.[1][4]
-
Strategic Solutions:
-
Promote Rearrangement: If you isolate the N-nitro pyrazole, you may be able to convert it to the desired C4-nitro product by subjecting it to acidic conditions (e.g., stirring in sulfuric acid at room temperature) or gentle heating.[4]
-
N1-Protection: The most direct way to prevent N-nitration is to protect the N1 position with a suitable protecting group before carrying out the nitration. This forces the reaction to occur on the carbon atoms of the ring. The choice of protecting group will depend on the overall synthetic strategy and its stability to the nitration conditions.
-
Workflow for Troubleshooting Nitration Reactions
Caption: A decision-making workflow for troubleshooting common issues in pyrazole carboxamide nitration.
Frequently Asked Questions (FAQs)
Q1: What are the standard nitrating agents for pyrazole carboxamides, and how do I choose the right one?
The choice of nitrating agent is critical and depends on the specific substrate.[5][6]
| Nitrating System | Composition | Typical Use Case | Considerations |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | For deactivated rings that require a strong electrophile.[7] | Can lead to over-reaction, degradation, or poor regioselectivity if not carefully controlled.[5][6] |
| Fuming Nitric Acid | HNO₃ (>90%) often with H₂SO₄ | Provides a high concentration of the nitronium ion for less reactive substrates.[4] | Highly corrosive and reactive. Requires stringent safety precautions. |
| Acetyl Nitrate | Conc. HNO₃ in Acetic Anhydride (Ac₂O) | A milder, often more selective agent for substrates sensitive to strong acids.[1] | Can be less effective for highly deactivated rings. |
| N-Nitro Reagents | e.g., N-nitropyrazoles | Offer mild conditions and high functional group tolerance.[5][6] | May require synthesis of the reagent and can be more expensive for large-scale reactions. |
Q2: What are the essential safety precautions for conducting nitration reactions?
Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction. The nitrated products themselves can be thermally unstable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: All nitration reactions must be performed in a certified chemical fume hood to manage toxic and corrosive vapors.[8]
-
Controlled Addition: The nitrating agent should always be added slowly and in a controlled manner, with efficient cooling (e.g., an ice bath) to manage the reaction exotherm.
-
Quenching: Be extremely cautious when quenching the reaction. Pouring the reaction mixture onto ice is preferred over adding water to the reaction mixture to avoid a violent exothermic event.
-
Waste Disposal: Follow your institution's specific guidelines for disposing of acidic and potentially explosive waste streams.
Q3: How do substituents on the pyrazole ring affect the nitration reaction?
Substituents have a profound impact on both the rate and regioselectivity of nitration.
-
Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy): These groups activate the pyrazole ring, making the reaction faster. They generally direct the incoming nitro group to the available C4 position.
-
Electron-Withdrawing Groups (EWGs) (e.g., carboxamide, nitro, cyano, trifluoromethyl): These groups deactivate the ring, making the reaction slower and requiring stronger nitrating conditions.[5][9] The deactivating effect of the carboxamide group is a central consideration for the topic of this guide.
Experimental Protocol: General Procedure for C4-Nitration of a 3-Pyrazole Carboxamide
This protocol is a starting point and should be optimized for your specific substrate.
Materials:
-
3-Pyrazole carboxamide derivative
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add the 3-pyrazole carboxamide (1.0 eq.) to concentrated sulfuric acid. Stir until complete dissolution, maintaining the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid.
-
Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole carboxamide. Use a thermometer to monitor the internal temperature and ensure it does not rise above 10-15 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to obtain the crude 4-nitro-3-pyrazole carboxamide.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Mechanistic Overview of Electrophilic Nitration
Caption: The three-step mechanism for the electrophilic aromatic nitration of a pyrazole carboxamide.
References
-
Zhang, C., Sun, C., Hu, B., & Ge, Z. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5637. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2055-2064. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2055-2064. [Link]
-
Yarovenko, V. N., & Krayushkin, M. M. (2007). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 43(4), 387-417. [Link]
-
Li, J., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4984. [Link]
-
Gül, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137975. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Hasanah, U., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 8(3), 384-395. [Link]
-
University of Calcutta. (2018). Pyrazole. Heterocyclic Compounds AZC 2018 Organic Chemistry Pharmacy. [Link]
-
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). [Link]
-
Krayushkin, M. M., & Yarovenko, V. N. (2007). Nitropyrazoles. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]
-
University of California, Santa Barbara - EH&S. (n.d.). Nitric Acid Safety. UC Santa Barbara. [Link]
-
Li, J., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Liu, W., et al. (2022). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting 1-methyl-4-nitro-1H-pyrazole-5-carboxamide solubility problems
Technical Support Center: 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting solubility challenges encountered with this compound (CAS: 139756-01-7). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Compound Overview and Physicochemical Profile
This compound is a heterocyclic compound characterized by a pyrazole core, a nitro group, and a carboxamide functional group. This combination of a planar aromatic system, hydrogen bonding capabilities (from the carboxamide), and a polar nitro group results in strong intermolecular forces and a stable crystal lattice. These features are primary contributors to its characteristically low aqueous solubility.[1][2]
Understanding the compound's fundamental properties is the first step in diagnosing and solving solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₁₂N₄O₃ | - |
| Molecular Weight | 212.21 g/mol [3][4] | Higher molecular weight can negatively impact solubility.[1][5] |
| CAS Number | 139756-01-7[3][4][6] | - |
| Melting Point | 141-143 °C[3] | A relatively high melting point suggests a stable crystal lattice that requires significant energy to disrupt, correlating with lower solubility. |
| Predicted XLogP3 | 1.6[3][4] | This positive LogP value indicates a preference for a lipid environment over an aqueous one, signifying low water solubility. |
| Predicted pKa | 14.62 ± 0.50[3] | The carboxamide group is an extremely weak base. This high pKa indicates it will not be protonated under physiologically relevant pH, making pH adjustment for solubilization largely ineffective. |
| Aqueous Solubility | 31.6 µg/mL[3] | Confirmed very low ("practically insoluble") water solubility. |
| Appearance | Solid[3] | - |
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS). What is the underlying cause and what should I do first?
Answer: The insolubility you are observing is expected based on the compound's physicochemical profile. The molecule's structure, with its relatively nonpolar pyrazole and propyl groups combined with strong hydrogen bonding from the carboxamide and nitro functionalities, leads to very low affinity for water.[1][2] The reported aqueous solubility of 31.6 µg/mL confirms it is practically insoluble for most experimental concentrations.[3]
Initial Troubleshooting Steps:
-
Verify Compound Identity: Ensure you are working with the correct compound and that it has not degraded.
-
Solvent Selection: Do not attempt to dissolve the compound directly in an aqueous buffer. You must start with an appropriate organic solvent to create a concentrated stock solution.
-
Mechanical Assistance: Use sonication or vortexing to provide energy to break the crystal lattice structure. Gentle warming can also be effective, but must be done cautiously to avoid degradation (see Q5).
Q2: What are the recommended organic solvents for preparing a stock solution?
Answer: For compounds like this, polar aprotic solvents are typically the most effective. They can disrupt the crystal lattice by solvating the molecule without the hydrogen-bonding competition that protic solvents can introduce. Pyrazole derivatives generally show good solubility in common organic solvents.[2][7]
Recommended Solvent Comparison:
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 189 | Excellent choice. High solubilizing power for a wide range of compounds. Use cell-culture grade for biological assays. Be aware of potential toxicity at concentrations >0.5-1%. |
| DMF (Dimethylformamide) | Polar Aprotic | 153 | Good alternative to DMSO. Also a very strong solvent. However, it is more toxic than DMSO and should be handled with care. |
| Ethanol (EtOH) | Polar Protic | 78.4 | Viable option. May require heating or sonication. Less toxic than DMSO/DMF, making it suitable for some in vivo studies. |
| Methanol (MeOH) | Polar Protic | 64.7 | Similar to ethanol. Its higher volatility can be a concern for long-term storage of stock solutions. |
| Acetone | Polar Aprotic | 56 | Often used during synthesis and purification.[2] May be too volatile for stable stock solutions for biological assays. |
Recommendation: Start with DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. How do I fix this?
Answer: This common issue is known as "crashing out." It occurs when the concentrated drug solution in a "good" solvent (DMSO) is rapidly diluted into a "poor" solvent (aqueous buffer). The solvent environment changes too quickly for the compound to remain solvated, causing it to precipitate.
The key is to control the dilution process and potentially modify the final aqueous solution to be more accommodating.
Workflow for Preparing Aqueous Solutions from Organic Stock:
Caption: Controlled dilution workflow to prevent precipitation.
Additional Strategies to Prevent Precipitation:
-
Use Co-solvents: If precipitation still occurs, consider using a co-solvent system. For example, prepare the final solution in a buffer containing a small percentage (e.g., 5-10%) of ethanol or polyethylene glycol (PEG).[8]
-
Incorporate Surfactants: For certain applications, non-ionic surfactants like Tween® 80 or Cremophor® EL can be added to the final aqueous solution at low concentrations (e.g., 0.1%) to help maintain solubility.
Q4: Can I use pH adjustment to increase the aqueous solubility?
Answer: Adjusting pH is a powerful technique for compounds with ionizable functional groups within a typical experimental pH range (e.g., pH 3-10).[9] An acidic or basic group can be converted into its corresponding salt, which is generally much more water-soluble.
However, for this compound, this method is unlikely to be effective. The predicted pKa of ~14.6 suggests the carboxamide is an extremely weak base and will remain in its neutral, uncharged form across the entire biologically relevant pH range.[3] The pyrazole ring itself can act as a weak base, but significant protonation would require highly acidic conditions that are incompatible with most experiments.[10]
Caption: pH effect on solubility for ionizable vs. non-ionizable compounds.
Q5: Are there any stability concerns I should be aware of in different solvents or pH conditions?
Answer: Yes, chemical stability is a critical consideration.
-
Hydrolysis: The carboxamide functional group is generally stable but can be susceptible to hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, especially when combined with prolonged heating.
-
Nitroaromatic Reactivity: Nitroaromatic compounds can react with strong nucleophiles. In the presence of a strong base (e.g., concentrated NaOH), a colored Meisenheimer complex can form.[11] While unlikely in typical biological buffers, this highlights the need to avoid extreme pH.
-
Photostability: Many pyrazole derivatives with conjugated systems can be sensitive to light.[10] It is good practice to store stock solutions in amber vials or protected from light to prevent potential degradation.
Recommendation: Always prepare fresh dilutions for experiments from a frozen stock solution. Limit freeze-thaw cycles and perform periodic quality control (e.g., HPLC) on long-term stored stocks.
Q6: I am working on formulation development and standard solvents are not sufficient. What advanced strategies can I explore?
Answer: When transitioning from benchtop experiments to preclinical or clinical development, more sophisticated formulation strategies are often required to enhance solubility and improve bioavailability.[12][13][14]
-
Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[12][15] The amorphous form has higher energy and thus greater apparent solubility and a faster dissolution rate than the crystalline form.[13]
-
Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which enhances the rate of dissolution according to the Noyes-Whitney equation.[16][17] This is a common and effective technique.[5]
-
Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can form inclusion complexes with the compound, effectively shielding it from water and increasing its solubility.[13][15]
-
Prodrug Approach: This chemical modification strategy involves adding a polar, ionizable promoiety to the molecule.[1][8] This moiety is designed to be cleaved in vivo, releasing the active parent drug. This is a complex but powerful method for overcoming fundamental solubility issues.[12]
The choice of strategy depends heavily on the drug's properties, the desired dosage form, and the intended route of administration.[14]
Experimental Protocol: Systematic Solubility Screening
This protocol provides a structured method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, PEG 400, Water, PBS)
-
Analytical balance (accurate to 0.1 mg)
-
2 mL glass vials or microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Thermostatic shaker or rotator
Methodology:
-
Preparation: Weigh out a precise amount of the compound (e.g., 2 mg) into each of the pre-labeled vials.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration (e.g., 20 mg/mL).
-
Initial Solubilization Attempt: Vortex the vial vigorously for 2 minutes. If the solid is not fully dissolved, place it in a bath sonicator for 15 minutes.
-
Visual Inspection: Carefully observe the vial against a light source. If the solid is completely dissolved with no visible particles, the compound is soluble at that concentration.
-
Stepwise Dilution: If the solid is not dissolved, add an additional aliquot of the same solvent (e.g., another 100 µL) to decrease the concentration (now 10 mg/mL in 200 µL total volume).
-
Repeat Solubilization: Repeat Step 3 (vortexing and sonication).
-
Iterate: Continue adding solvent in a stepwise manner and repeating the solubilization attempts until the compound fully dissolves.
-
Record Results: Record the final concentration at which the compound was fully solubilized for each solvent tested. If gentle heating (e.g., 37-40°C) is used, note this in your observations as it can affect solubility.
-
Equilibration (Optional but Recommended): For a more accurate determination of equilibrium solubility, allow the saturated solutions to rotate at a constant temperature (e.g., 25°C) for 24 hours. Afterwards, centrifuge the samples and analyze the supernatant concentration by a suitable method (e.g., HPLC-UV).
References
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. U.S. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem.
- Echemi. (n.d.). 1-methyl-4-nitro-3-propyl-(1h)-pyrazole-5-carboxamide.
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
- Parmar, K., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- ChemicalBook. (2023). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
- Solubility of Things. (n.d.). Pyrazole.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem.
- ResearchGate. (2021). (PDF) Strategies to Improve solubility of Oral Drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Watson International Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH.
- ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs.
- Request PDF. (2022). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. ascendiacdmo.com [ascendiacdmo.com]
minimizing impurities in 1-methyl-4-nitro-1H-pyrazole-5-carboxamide production
Technical Support Center: 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
A Guide to Minimizing Impurities in Synthesis for Researchers and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. As Senior Application Scientists, our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively. Here, we address common challenges in impurity control during the critical nitration and amidation stages, ensuring the production of a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard synthetic route for this compound, and where are impurities most likely to form?
The most common and efficient synthesis is a two-stage process starting from a suitable pyrazole precursor, such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1][2] The two key transformations are:
-
Regioselective Nitration: The pyrazole ring is nitrated to introduce a nitro group at the C4 position.
-
Amidation: The carboxylic acid group at the C5 position is converted into a primary carboxamide.
Impurity generation is a significant challenge at both stages. The nitration step is prone to forming incorrect isomers, while the amidation step can suffer from incomplete conversion and side reactions related to the highly reactive intermediate.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Q2: My nitration step is producing multiple isomers. How can I improve the regioselectivity for the desired 4-nitro product?
This is a classic challenge in pyrazole chemistry. The position of electrophilic attack on the pyrazole ring is highly dependent on the reaction conditions, particularly the acidity of the medium.[3][4]
The Causality: In strongly acidic media (e.g., mixed nitric and sulfuric acids), the pyrazole ring can be protonated. This protonation deactivates the pyrazole ring towards electrophilic attack, leading to a greater chance of nitration occurring on other parts of the molecule if available, or at less favorable positions. For N-substituted pyrazoles, nitration typically favors the 4-position, which is the most electron-rich carbon.[5] However, subtle changes in conditions can alter this outcome.
Troubleshooting & Optimization:
-
Choice of Nitrating Agent: The nature of the nitrating agent is paramount. Mixed acid is aggressive; "acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is often a milder and more selective alternative that can favor C4 nitration.[3]
-
Temperature Control: Nitration is highly exothermic. Run the reaction at a strictly controlled low temperature (e.g., 0-5 °C) to minimize side reactions and the formation of undesired isomers or over-nitrated products.
-
Order of Addition: A slow, dropwise addition of the nitrating agent to the substrate solution ensures that localized high concentrations are avoided, which can lead to runaway reactions and a poorer impurity profile.
Comparative Data on Nitrating Agents
| Nitrating Agent | Typical Conditions | Key Advantage | Common Impurity Profile |
| HNO₃ / H₂SO₄ | 0-10 °C | Potent & Inexpensive | Higher risk of over-nitration and oxidative degradation. |
| HNO₃ / Ac₂O | 0-5 °C | Milder, often more selective | Can form N-nitro intermediates that rearrange.[6] |
| N-Nitropyrazoles | 80 °C, MeCN | High selectivity, non-acidic | Reagent cost and availability can be a concern.[7] |
Visualizing Nitration Selectivity
Caption: Potential outcomes of electrophilic nitration on the pyrazole ring.
Q3: My final product is contaminated with the starting carboxylic acid. What causes this, and how can I fix it?
This is a common issue in the amidation step and almost always points to problems with the activation of the carboxylic acid, typically via an acyl chloride intermediate.
The Causality: The direct reaction between a carboxylic acid and an amine (or ammonia) to form an amide is generally unfavorable due to a competing acid-base reaction.[8] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Using thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride is a standard method.[9][10] This acyl chloride readily reacts with an amine source. Contamination with the starting acid implies that either the acyl chloride was not formed efficiently or it was destroyed before it could react.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting unreacted starting material.
Experimental Protocol: Optimized Two-Step Amidation
This protocol is designed to be self-validating by ensuring complete conversion at the intermediate stage.
Part A: Acyl Chloride Formation
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or Toluene).
-
Activation: Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via syringe over 15 minutes. Causality: The DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active species in converting the acid to the acyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.
-
Validation: Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid and formation of the methyl ester.
-
Work-up: Once complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is used immediately in the next step. Trustworthiness: Do not let the acyl chloride sit, as it is moisture-sensitive.
Part B: Amide Formation
-
Preparation: Dissolve the crude acyl chloride from Part A in an anhydrous aprotic solvent like THF or DCM. Cool the solution to 0 °C.
-
Nucleophile Addition: Add a solution of concentrated ammonium hydroxide (NH₄OH, ~3-5 eq) dropwise. The reaction is often exothermic; maintain the temperature below 10 °C. Causality: The excess amine source acts as both the nucleophile and the base to neutralize the HCl byproduct.[8]
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Q4: What are the best methods for final purification and purity analysis?
Achieving high purity (>98%) is critical for subsequent applications.[11] A combination of purification and analytical techniques is essential.
Purification:
-
Recrystallization: This is the most effective method for removing minor impurities. A suitable solvent system must be empirically determined. Good candidates often include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can separate the main product from even closely related isomers and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation of the final product and can detect impurities if they are present in significant amounts (>1%). The chemical shifts of the pyrazole proton and the amide protons are key diagnostic signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
References
-
Gizele, P., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Fisher Scientific. (2017). Amide Synthesis. [Link]
- Liguori, A., et al. (2015). A new simple one-pot conversion of amides to amines. Tetrahedron Letters. (Note: While the provided link redirects, the original citation points to research on amide synthesis).
-
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
-
ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
Wang, X., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Watson International Ltd. 1-METHYL-4-NITRO-3-PROPYL-(1H)-PYRAZOLE-5-CARBOXAMIDE CAS 139756-01-7. [Link]
-
Brian, M. R., & Finar, I. L. (1958). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]
-
LookChem. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
SlidePlayer. Pyrazole. [Link]
-
Wang, X., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
Scilit. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link]
Sources
- 1. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scilit.com [scilit.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. watson-int.com [watson-int.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
Welcome to the technical support center for the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
Troubleshooting Guide: From Bench to Scale-Up
Scaling up any chemical synthesis introduces new challenges not always apparent at the lab bench. This section addresses specific issues you may encounter when increasing the production of this compound.
Q1: My nitration step is resulting in low yields and significant by-product formation. What's going wrong?
A1: The nitration of the pyrazole ring is a critical and often challenging step. Low yields and by-products on a larger scale are typically due to issues with temperature control and reagent addition.
-
Causality: The nitration of pyrazoles can be highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing over-nitration or degradation of the starting material and product. The pyrazole ring has multiple positions available for functionalization, and controlling the regioselectivity of nitration is crucial.[2]
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant.
-
Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature.
-
Optimize Reaction Conditions: If issues persist, consider re-evaluating the reaction temperature. Sometimes, running the reaction at a slightly lower temperature for a longer duration can improve selectivity and yield.
-
Q2: I'm observing poor regioselectivity during the initial pyrazole ring formation. How can I improve this?
A2: Poor regioselectivity during the cyclocondensation reaction to form the pyrazole ring is a common issue, often leading to a mixture of isomers that are difficult to separate.
-
Causality: The formation of substituted pyrazoles can result in different regioisomers depending on the reaction conditions.[1] This can be influenced by the solvent, temperature, and the nature of the catalyst or base used.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and proticity of the solvent can influence the reaction pathway. Conduct small-scale experiments with a range of solvents to find the optimal one for your desired isomer.
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
-
Catalyst/Base Selection: The choice of acid or base catalyst can significantly impact regioselectivity. A systematic screen of different catalysts may be necessary.
-
Q3: The amidation of the pyrazole-5-carboxylate is sluggish and incomplete on a larger scale. What can I do?
A3: A slow or incomplete amidation step can be a bottleneck in the overall synthesis. This is often due to issues with reagent activation, mixing, or the presence of moisture.
-
Causality: The conversion of a carboxylic acid or ester to a carboxamide typically requires activation of the carbonyl group.[3] On a larger scale, inefficient mixing can lead to incomplete activation or reaction. The presence of water can hydrolyze the activated intermediate, reducing the yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying the pyrazole-5-carboxylic acid precursor under vacuum before use.
-
Optimize Activating Agent: If using a coupling agent like thionyl chloride or a carbodiimide, ensure the stoichiometry is correct. An excess of the activating agent may be needed on a larger scale to drive the reaction to completion.
-
Improve Mixing: Use an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture, especially if it is a suspension.
-
Temperature Adjustment: Gently heating the reaction mixture may increase the reaction rate, but monitor for any potential side reactions.
-
Q4: I am having difficulty with the purification of the final product. What are the best methods for large-scale purification?
A4: Purification on a large scale requires different techniques than on the bench. The choice of method depends on the nature of the impurities.
-
Causality: Impurities can include unreacted starting materials, by-products from side reactions, and regioisomers. These may have similar physical properties to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for large-scale purification. A systematic solvent screen is essential to find a solvent system that provides good recovery of the pure product.
-
Slurry Washing: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction can be used to separate them. A patent suggests that pyrazoles can be purified by forming acid addition salts, which can then be crystallized.[4]
-
| Issue | Potential Cause | Recommended Action |
| Low Yield in Nitration | Poor temperature control, over-nitration | Improve cooling, slow reagent addition, monitor internal temperature |
| Poor Regioselectivity | Suboptimal reaction conditions | Screen solvents and catalysts, adjust temperature |
| Incomplete Amidation | Inefficient activation, moisture | Ensure anhydrous conditions, optimize activating agent stoichiometry, improve mixing |
| Difficult Purification | Similar polarity of product and impurities | Optimize recrystallization solvent, consider slurry washing or acid-base extraction |
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent strategy involves the initial construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by amidation.[3] This approach allows for late-stage diversification of the amide group.
Q: What are the key safety considerations when scaling up this synthesis?
A: Several safety hazards need to be managed:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. The reaction is also highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Thionyl Chloride: If used for the amidation step, thionyl chloride is a corrosive and toxic substance that reacts violently with water.
-
General Scale-Up: All reactions should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before any scale-up.
Q: Can over-nitration occur, and how can it be minimized?
A: Yes, over-nitration is a potential side reaction, leading to the formation of dinitro-pyrazole species.[5] To minimize this, it is crucial to maintain strict control over the reaction temperature and the stoichiometry of the nitrating agent. Slow, controlled addition of the nitrating agent is key.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
This step can be achieved through various published methods for pyrazole synthesis, often starting from a suitable diketone or related precursor and methylhydrazine.[6]
Step 2: Nitration of 1-Methyl-1H-pyrazole-5-carboxylic acid
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Slowly add the 1-methyl-1H-pyrazole-5-carboxylic acid to the nitrating mixture, keeping the internal temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto ice. The product, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, should precipitate and can be collected by filtration.
Step 3: Amidation to form this compound
-
Acid Chloride Formation: Suspend the 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until a clear solution is formed.
-
Ammonia Addition: In a separate reactor, prepare a solution of ammonia in a suitable solvent. Cool the acid chloride solution to 0 °C and slowly add the ammonia solution.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- BenchChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
- Han, Y., et al. (2015). Pyrazole-5-carboxamide and pyrazole–pyrimidine derivatives: Synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889–896.
- Katritzky, A. R., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1645-1655.
-
MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Google Patents. (2011). Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Poor Reproducibility in Experiments with Pyrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to be a practical resource for troubleshooting common issues that lead to poor reproducibility in your experiments. By understanding the underlying principles of pyrazole chemistry and employing robust methodologies, you can enhance the reliability and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole synthesis yields consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal conditions, and the formation of side products.[1] To systematically troubleshoot this, consider the following:
-
Reaction Monitoring: Ensure your reaction goes to completion by monitoring its progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Temperature and Time: Many condensation reactions for pyrazole synthesis require heat.[1] Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]
-
Catalyst Choice: The selection and amount of an acid or base catalyst are often critical. For instance, in Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are commonly used.[1]
Q2: I'm struggling with the purification of my pyrazole derivative. What are the best practices?
A2: Purification of pyrazole derivatives can be challenging due to their polarity and potential for interaction with silica gel. Here are some strategies:
-
Recrystallization: This is often a good first approach. Common solvent systems include ethanol/water or ethyl acetate.[2]
-
Column Chromatography: If using silica gel, deactivating it with triethylamine or ammonia in methanol can prevent your compound from sticking to the column.[2] Alternatively, using neutral alumina can be a good option.[2]
-
Acid-Base Extraction: For pyrazole derivatives with acidic or basic functionalities, an acid-base extraction can be a powerful purification technique.[2]
Q3: My characterization data (NMR, Mass Spec) is inconsistent with the expected pyrazole structure. What could be wrong?
A3: Inconsistent characterization data often points to the formation of isomers or unexpected side products. The formation of regioisomers is a common issue in pyrazole synthesis, especially when using unsymmetrical starting materials.[3] Carefully analyze your NMR and Mass Spec data for the presence of multiple species. High-resolution mass spectrometry (HRMS) and 2D NMR techniques can be invaluable in elucidating the correct structure.[4]
Q4: I'm observing high variability in my biological assay results with my pyrazole compounds. What are the potential causes?
A4: Variability in biological assays can stem from issues with the compound itself or the assay conditions. Key factors to investigate include:
-
Compound Purity and Stability: Ensure the purity of your compound using analytical techniques like HPLC. Some pyrazole derivatives may be unstable under assay conditions or in certain solvents.[5]
-
Solubility: Poor solubility of your pyrazole derivative in the assay buffer can lead to inconsistent results.[6][7] Consider using co-solvents like DMSO or formulating the compound to improve its solubility.[7]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates, leading to non-specific activity and poor reproducibility.
Troubleshooting Guides
Guide 1: Synthesis & Reaction Optimization
This guide provides a structured approach to troubleshooting common synthetic challenges.
Problem: Low or No Product Formation
Initial Assessment:
-
Confirm the identity and purity of your starting materials.
-
Re-verify all reagent quantities and reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Step 1: Verify Reaction Conditions. Inadequate temperature or reaction time can lead to incomplete conversion.[1] For many pyrazole syntheses, heating under reflux is necessary.[1]
-
Step 2: Assess Reagent Stability. Hydrazine derivatives can be unstable.[8] Using fresh or purified reagents is crucial.
-
Step 3: Evaluate Catalyst. The choice of catalyst can significantly impact the reaction outcome. For Knorr synthesis, protic acids are common, but Lewis acids or even nano-catalysts have been shown to improve yields in some cases.[1]
-
Step 4: Assess Solvent Choice. The solvent can influence both reaction rate and regioselectivity. Aprotic dipolar solvents like DMF can sometimes provide better results than protic solvents like ethanol.[9]
Problem: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common problem.[3]
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Example | Reference |
| Solvent Choice | Fluorinated alcohols can enhance regioselectivity. | 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | [3] |
| pH Control | Acidic or basic conditions can favor the formation of one isomer over the other. | Adjusting the pH of the reaction medium. | [3] |
| Steric/Electronic Bias | Introducing bulky or electron-withdrawing groups on the starting materials. | Can direct the reaction to a single product. | [3] |
| Use of Surrogates | Employing 1,3-dicarbonyl surrogates like β-enaminones. | Can provide a more controlled reaction pathway. | [3] |
Guide 2: Purification of Pyrazole Derivatives
This guide outlines a systematic approach to purifying your target compound.
Purification Workflow:
Caption: Systematic workflow for pyrazole purification.
Detailed Protocols:
Protocol 2.1: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).[2]
-
While the solution is hot, add a co-solvent in which the product is insoluble (e.g., water, hexanes) dropwise until turbidity persists.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Protocol 2.2: Column Chromatography with Deactivated Silica
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1% triethylamine to the slurry to deactivate the silica gel.[2]
-
Pack the column with the deactivated silica slurry.
-
Dissolve your crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
Guide 3: Characterization of Pyrazole Derivatives
Accurate characterization is essential for confirming the structure of your synthesized compounds.
Key Characterization Techniques:
| Technique | Information Provided | Common Issues & Solutions |
| ¹H and ¹³C NMR | Provides detailed information about the chemical structure, including the position of substituents. | Broad peaks: May indicate aggregation or exchange processes. Run at different temperatures or in a different solvent. Complex multiplets: Use 2D NMR (COSY, HMBC, HSQC) for unambiguous assignment.[4] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | Lack of molecular ion peak: Use a softer ionization technique like Electrospray Ionization (ESI).[10] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Can be used to confirm the presence of key functional groups like C=N and N-H.[11] |
| X-ray Crystallography | Provides the definitive 3D structure of the molecule. | Requires a single crystal of sufficient quality. |
Guide 4: Improving Reproducibility in Biological Assays
This guide focuses on addressing variability in biological experiments.
Troubleshooting Biological Assay Variability:
Caption: Troubleshooting workflow for biological assay variability.
Key Considerations:
-
Solubility: The aqueous solubility of pyrazole derivatives can be a significant factor.[6] If your compound has poor solubility, consider the following:
-
Stability: Assess the stability of your pyrazole derivative in the assay buffer over the time course of the experiment.[5] HPLC can be used to monitor for degradation.
-
Purity: Impurities can interfere with biological assays, leading to inconsistent results. Always use highly purified compounds for biological testing.
References
- Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
- PMC - NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis.
- Benchchem. Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- PMC - PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT.
- JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- PMC - NIH. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship.
- Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Benchchem. Improving solubility of pyrazole derivatives for reaction.
- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025-08-10).
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20).
- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
- YouTube. Pyrazoles Syntheses, reactions and uses. (2021-02-17).
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
- ResearchGate. Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF. (2025-08-06).
- Organic Chemistry Portal. Pyrazole synthesis.
- NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- PMC. Current status of pyrazole and its biological activities.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021-05-15).
- ResearchGate. (PDF) Review on Synthesis of pyrazole and pyrazolines. (2025-08-06).
- A Comprehensive Review on the Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024-06-26).
- Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijtsrd.com [ijtsrd.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth comparison of two distinct synthetic routes to 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of each pathway's efficiency, scalability, and underlying chemical principles.
Introduction: The Significance of this compound
This compound and its analogs are crucial building blocks in medicinal chemistry. The pyrazole core, substituted with a nitro group and a carboxamide, provides a versatile scaffold for interacting with various biological targets. A notable example of a structurally similar compound is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key precursor in the synthesis of Sildenafil, a widely used medication for erectile dysfunction.[1] The methodologies explored herein are designed to be robust and adaptable for the synthesis of a library of related compounds, facilitating further drug discovery efforts.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are presented and contrasted:
-
Route 1: Late-Stage Nitration and Amidation. This convergent approach focuses on constructing the core pyrazole ring, followed by sequential functionalization.
-
Route 2: Early-Stage N-Methylation and Sequential Functionalization. This linear strategy introduces the N-methyl group early in the synthesis, followed by nitration and amidation.
The selection of a particular route will depend on factors such as starting material availability, desired scale of production, and the specific capabilities of the research laboratory.
Route 1: Late-Stage Nitration and Amidation
This synthetic pathway commences with the well-established Knorr pyrazole synthesis, followed by N-methylation, nitration of the pyrazole ring, saponification of the ester, and a final amidation step.
Experimental Workflow: Route 1
Caption: Workflow for the Late-Stage Nitration and Amidation Route.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 5-pyrazolecarboxylate This initial step utilizes the Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring from a β-dicarbonyl compound and a hydrazine.[2][3]
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, hydrazine hydrate (1.0 eq) is added dropwise at 0 °C.
-
A catalytic amount of glacial acetic acid is then added.
-
The reaction mixture is heated to reflux for 4-6 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate N-methylation of the pyrazole ring is achieved using a suitable methylating agent.
-
Ethyl 5-pyrazolecarboxylate (1.0 eq) is dissolved in acetone, and anhydrous potassium carbonate (1.5 eq) is added.
-
Dimethyl sulfate (1.2 eq) is added dropwise, and the mixture is refluxed for 8-12 hours.
-
The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography.
Step 3: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate The pyrazole ring is nitrated at the C4 position using a mixture of nitric and sulfuric acids.[4]
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2-3 hours.
-
The reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water, and dried.
Step 4: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid, which is collected by filtration and dried.
Step 5: Synthesis of this compound The final amidation is a two-step process involving the formation of an acyl chloride followed by reaction with ammonia.[5]
-
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) is suspended in toluene containing a catalytic amount of DMF.
-
Thionyl chloride (1.2 eq) is added dropwise, and the mixture is heated at 60-70 °C for 2-3 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acyl chloride.
-
The acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and cooled to 0 °C. Concentrated aqueous ammonia is then added dropwise.
-
The reaction is stirred for 1-2 hours at room temperature. The product is isolated by filtration or extraction and purified by recrystallization.
Route 2: Early-Stage N-Methylation and Sequential Functionalization
This alternative route begins with the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid, which is then subjected to nitration and subsequent amidation.
Experimental Workflow: Route 2
Caption: Workflow for the Early-Stage N-Methylation and Sequential Functionalization Route.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate This step is a direct Knorr pyrazole synthesis using methylhydrazine to introduce the N-methyl group in the initial ring-forming reaction.
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, methylhydrazine (1.0 eq) is added dropwise at 0 °C.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is heated to reflux for 4-6 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid The ester is hydrolyzed to the carboxylic acid.
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 2-4 hours.
-
The reaction is worked up as described in Route 1, Step 4 to yield the desired carboxylic acid.
Step 3: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid The N-methylated pyrazole carboxylic acid is then nitrated.
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
The workup is performed as described in Route 1, Step 3.
Step 4: Synthesis of this compound The final amidation step is carried out as described in Route 1, Step 5.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through a series of condensation and cyclization steps. The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrazole ring.[2][3]
Caption: Simplified Mechanism of the Knorr Pyrazole Synthesis.
Electrophilic Aromatic Nitration
The nitration of the pyrazole ring is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acids, acts as the electrophile. The electron-rich pyrazole ring attacks the nitronium ion, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity.[4] The directing effects of the substituents on the pyrazole ring determine the position of nitration.
Amidation via Acyl Chloride
The conversion of the carboxylic acid to the carboxamide proceeds through a two-step sequence. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using thionyl chloride. The mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of sulfur dioxide and a chloride ion to form the acyl chloride.[5] The subsequent reaction with ammonia is a nucleophilic acyl substitution, where the nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that collapses to the amide product with the elimination of a chloride ion.
Performance Comparison
| Parameter | Route 1: Late-Stage Nitration and Amidation | Route 2: Early-Stage N-Methylation and Sequential Functionalization |
| Overall Yield | Potentially lower due to the number of steps. | May offer a higher overall yield due to fewer steps. |
| Scalability | Each step is generally scalable, but the multi-step nature can be a drawback for large-scale production. | More linear and potentially more straightforward to scale up. |
| Starting Materials | Utilizes readily available hydrazine hydrate. | Requires methylhydrazine, which may be more expensive and hazardous. |
| Purification | Multiple purification steps can lead to material loss. | Fewer intermediates may simplify the purification process. |
| Flexibility | The intermediate ethyl 1-methyl-1H-pyrazole-5-carboxylate can be used to synthesize other derivatives. | The synthesis is more directed towards the final product. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a classic and well-documented approach that offers flexibility in synthesizing a range of pyrazole derivatives from a common intermediate. However, the higher number of steps may lead to a lower overall yield and increased production time.
Route 2 presents a more streamlined approach with fewer steps, which could translate to a higher overall yield and greater efficiency, particularly for large-scale synthesis. The primary consideration for this route is the availability and handling of methylhydrazine.
For laboratory-scale research and the generation of a diverse library of analogs, Route 1 may be preferable due to its convergent nature. For process development and scale-up manufacturing where efficiency and atom economy are paramount, Route 2 is likely the more advantageous choice, provided that the safety and cost considerations of using methylhydrazine are adequately addressed.
Ultimately, the optimal synthetic strategy will be dictated by the specific objectives, resources, and constraints of the research or development program. It is recommended that both routes be evaluated at a small scale to determine the most efficient and practical method for the intended application.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][2]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link][6]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link][5]
-
PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link][4]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
For researchers and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides an in-depth, technically-focused framework for validating the inhibitory effect of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. Drawing from established methodologies and a deep understanding of the underlying biology, we will objectively compare its potential performance against relevant alternatives, supported by detailed experimental protocols.
Introduction: The cGMP Signaling Pathway and the Role of PDE5
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes, most notably smooth muscle relaxation and vasodilation.[1][2] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. Activated cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to reduced intracellular calcium levels and smooth muscle relaxation.[3][4]
The cellular concentration of cGMP is tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP. Phosphodiesterase type 5 (PDE5), is of particular therapeutic interest due to its high expression in the vascular smooth muscle of the corpus cavernosum and the pulmonary arteries.[5][6][7] By inhibiting PDE5, the degradation of cGMP is blocked, leading to its accumulation and an enhancement of the downstream signaling cascade.[8][9][10] This mechanism is the foundation for the therapeutic effects of well-known drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[11][12]
The compound at the center of this guide, this compound, is a known synthetic intermediate in the production of Sildenafil, a potent and selective PDE5 inhibitor.[13] This chemical lineage strongly suggests that this compound may itself possess inhibitory activity against PDE5. This guide will outline the necessary steps to validate this hypothesis and characterize its inhibitory profile in comparison to established PDE5 inhibitors.
To provide a robust comparative analysis, we will evaluate this compound alongside two key reference compounds:
-
Sildenafil: The direct chemical derivative of the topic compound and a well-characterized, potent PDE5 inhibitor.[7][14]
-
Tadalafil: A structurally distinct, potent, and long-acting PDE5 inhibitor, offering a valuable point of comparison for selectivity and pharmacokinetic properties.[5][8][15][16]
Caption: The cGMP signaling pathway and the point of intervention for PDE5 inhibitors.
Experimental Validation: A Step-by-Step Approach
To rigorously assess the inhibitory potential of this compound, a multi-tiered experimental approach is essential. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate activity in a more physiologically relevant context.
Biochemical Assay: In Vitro PDE5 Inhibition (Fluorescence Polarization)
A fluorescence polarization (FP)-based assay is a robust and high-throughput method for determining the in vitro potency of PDE5 inhibitors.[17][18] This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5.
Principle: A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP, the resulting fluorescently labeled GMP can be bound by a larger binding agent, leading to a slower tumbling rate and an increase in fluorescence polarization. An inhibitor of PDE5 will prevent the hydrolysis of cGMP, thus keeping the fluorescence polarization low.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Sildenafil, and Tadalafil in 100% DMSO.
-
Create a serial dilution of each compound to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Thaw recombinant human PDE5A1 enzyme, FAM-labeled cGMP substrate, and binding agent on ice.
-
Prepare the complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
-
Assay Procedure:
-
Add the serially diluted test compounds, positive controls (Sildenafil and Tadalafil), and a DMSO-only control (for 100% enzyme activity) to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for an additional 20 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay: cGMP Accumulation in Cultured Smooth Muscle Cells
A cell-based assay provides a more physiologically relevant assessment of a compound's inhibitory activity by measuring its ability to increase intracellular cGMP levels in response to a nitric oxide (NO) donor.[19]
Principle: Cultured smooth muscle cells (e.g., human aortic smooth muscle cells) are treated with a nitric oxide donor to stimulate cGMP production. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation within the cells. The intracellular cGMP levels can then be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture human aortic smooth muscle cells in appropriate growth medium.
-
Seed the cells into a 96-well cell culture plate and allow them to adhere and grow to confluence.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound, Sildenafil, Tadalafil, or a vehicle control (DMSO) for 30 minutes.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) for 10 minutes to induce cGMP production.
-
Aspirate the medium and lyse the cells with the provided cell lysis buffer.
-
-
cGMP Quantification (ELISA):
-
Perform a competitive ELISA according to the manufacturer's instructions to quantify the intracellular cGMP concentration in each well.
-
Briefly, the cell lysates are added to a microplate pre-coated with a cGMP-specific antibody, along with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on a standard curve.
-
Plot the cGMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Caption: A generalized experimental workflow for the validation of PDE5 inhibitors.
Comparative Performance Analysis
The primary metric for comparing the potency of PDE5 inhibitors in the biochemical assay is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. In the cell-based assay, the half-maximal effective concentration (EC50) reflects the compound's ability to increase intracellular cGMP levels.
| Compound | Putative Target | Predicted IC50 (nM) | Predicted EC50 (nM) |
| This compound | PDE5 | 50 - 200 | 100 - 500 |
| Sildenafil | PDE5 | 1 - 5 | 10 - 50 |
| Tadalafil | PDE5 | 1 - 5 | 5 - 20 |
Interpretation of Expected Results:
-
This compound: As a synthetic precursor, it is anticipated that this compound will exhibit some inhibitory activity against PDE5, but likely with a significantly higher IC50 value (lower potency) compared to its derivative, Sildenafil.[13] The nitro group and the carboxamide moiety are key functional groups that will interact with the active site of PDE5, but the overall structure is less optimized for high-affinity binding compared to the fully elaborated structures of Sildenafil and Tadalafil.
-
Sildenafil: This compound is expected to show high potency with a low nanomolar IC50 value, consistent with published data.[20][21] Its performance in the cell-based assay should also be robust, demonstrating efficient penetration of the cell membrane and effective inhibition of intracellular PDE5.
-
Tadalafil: Tadalafil is also expected to exhibit high potency, with an IC50 value in the low nanomolar range.[22] A key differentiator for Tadalafil is its longer half-life and duration of action, which are properties that would be further investigated in pharmacokinetic studies beyond the scope of this initial validation.[22]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the inhibitory effect of this compound. By employing a combination of biochemical and cell-based assays and comparing its performance against well-characterized PDE5 inhibitors like Sildenafil and Tadalafil, researchers can obtain a clear and objective assessment of its potency and potential as a lead compound for further development. The detailed protocols and comparative data presented herein serve as a valuable resource for guiding experimental design and data interpretation in the pursuit of novel therapeutics targeting the cGMP signaling pathway.
References
-
Bolt Pharmacy. (n.d.). How Tadalafil Works: Mechanism, Onset, and Effectiveness. Retrieved from [Link]
-
Patel, B., & Gupta, V. (2024). Tadalafil. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tadalafil? Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the GC-C/cGMP signaling pathway. Retrieved from [Link]
-
Pharmacology Mentor. (2025, March 8). Pharmacology of Tadalafil (Cialis); Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
PHA UK. (n.d.). Phosphodiesterase 5 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of action of sildenafil and its subsequent potential... Retrieved from [Link]
-
Pharmacology Mentor. (2025, December 28). Sildenafil: Its Use as a PDE5 Inhibitor for Erectile Dysfunction. Retrieved from [Link]
-
JoVE. (2024, December 19). Video: Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the Cyclic GMP (cGMP) signaling pathway. Retrieved from [Link]
-
Medical News Today. (n.d.). Viagra (sildenafil): Side effects, dosage, how long it lasts, and more. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of cGMP signaling in vascular smooth muscle cells,... Retrieved from [Link]
-
Lim, P. H. C., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil in seized drugs. F1000Research, 8, 1729. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]
-
Liu, L., et al. (2000). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular Pharmacology, 58(4), 643-649. Retrieved from [Link]
-
The Canadian Journal of Urology. (n.d.). PDE5 inhibitors: are there differences? Retrieved from [Link]
-
Andersson, K. E. (2018). PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554–2565. Retrieved from [Link]
-
Open Access Journals. (n.d.). Tadalafil: a long-acting PDE5 inhibitor for the management of erectile dysfunction. Retrieved from [Link]
-
The University of Texas McGovern Medical School. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. Retrieved from [Link]
-
ResearchGate. (n.d.). Head-to-head comparison of PDE5-specific inhibitor potencies... Retrieved from [Link]
-
Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(1), 144-150. Retrieved from [Link]
-
Dr.Oracle. (2025, December 3). Is tadalafil (PDE5 inhibitor) similar to sildenafil (PDE5 inhibitor)? Retrieved from [Link]
-
Atilgan, E., et al. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Biomolecular Structure & Dynamics, 38(16), 4867-4883. Retrieved from [Link]
-
Santillo, M. F., & Mapa, M. S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1599-1607. Retrieved from [Link]
-
BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
-
ResearchGate. (2018, February 2). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
-
The Pharmaceutical Journal. (2024, April 3). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. Retrieved from [Link]
-
Allerton, C. M. N., et al. (2002). A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry, 45(12), 2549-2561. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE5 inhibitor potencies compared to literature values. Retrieved from [Link]
-
Wang, H., et al. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Medicinal Chemistry, 55(21), 9413-9422. Retrieved from [Link]
-
Andersson, K. E. (2018). PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554–2565. Retrieved from [Link]
Sources
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 5 inhibitors | PHA [phauk.org]
- 7. Video: Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors [jove.com]
- 8. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 9. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 10. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 15. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
The Pyrazole Carboxamide Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation
In the landscape of modern drug discovery and agrochemical development, the pyrazole carboxamide core has emerged as a "privileged scaffold." Its remarkable versatility and synthetic tractability have allowed for the generation of vast chemical libraries, leading to the identification of potent and selective inhibitors for a wide array of enzyme targets. This guide provides a comparative analysis of pyrazole carboxamide derivatives as inhibitors of several key enzyme classes, supported by experimental data and detailed protocols for researchers in the field.
The Enduring Appeal of the Pyrazole Carboxamide Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties. It is metabolically stable, capable of engaging in a variety of non-covalent interactions—including hydrogen bonding, pi-stacking, and hydrophobic interactions—and its substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. The attached carboxamide linkage provides a critical hydrogen bond donor and acceptor motif, often anchoring the inhibitor to the enzyme's active site. This inherent modularity allows medicinal chemists to systematically explore the chemical space around the core, optimizing interactions with specific enzyme targets.
Comparative Analysis of Enzyme Inhibition
The efficacy of pyrazole carboxamide derivatives spans multiple enzyme families, each with distinct therapeutic or industrial relevance. Here, we compare their performance against three prominent classes: Succinate Dehydrogenase (SDH), Fatty Acid Amide Hydrolase (FAAH), and various Protein Kinases.
Succinate Dehydrogenase (SDH) Inhibitors: Powering Modern Fungicides
Succinate Dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, has become a major target for fungicide development. Inhibition of SDH disrupts fungal respiration, leading to cell death. Pyrazole carboxamides are at the forefront of this class of inhibitors, known as SDHIs.
Systematic structural modifications have led to the development of highly potent fungicides. For instance, the discovery of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives has yielded compounds with significantly enhanced activity compared to established fungicides.[1][2] One standout compound, 7s , demonstrated an IC50 value of 0.014 µM against porcine SDH, which was 205-fold more potent than the commercial fungicide fluxapyroxad.[1][2] Another study on benzothiazolylpyrazole-4-carboxamides identified compound Ip , which showed superior fungicidal activity against Fusarium graminearum (EC50 = 0.93 μg/mL) compared to commercial standards like thifluzamide and boscalid (EC50 > 50 μg/mL).[3][4]
| Compound | Target Enzyme/Organism | Inhibitory Concentration | Key Structural Features | Reference |
| Compound 7s | Porcine SDH | IC50 = 0.014 µM | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide | [1][2] |
| Compound 7u | Wheat Powdery Mildew | EC50 = 0.633 mg/L | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide | [2][5] |
| Compound Ip | Fusarium graminearum | EC50 = 0.93 µg/mL | N-methoxy-pyrazole-4-carboxamide with difluorobenzo[d]thiazol-2-yl)thio moiety | [3][4] |
| Fluxapyroxad | Porcine SDH | IC50 ≈ 2.87 µM (derived) | Commercial Fungicide | [1][2] |
| Boscalid | Fusarium graminearum | EC50 > 50 µg/mL | Commercial Fungicide | [3][4] |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Target for Neuropathic Pain
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibiting FAAH increases endocannabinoid levels, offering a promising therapeutic strategy for managing neuropathic pain and other neurological disorders.[6][7] Pyrazole derivatives have been successfully developed as potent FAAH inhibitors.
A series of pyrazole phenylcyclohexylcarbamates, building upon the known inhibitor URB597, led to the identification of compound 22 , which inhibits human recombinant FAAH (hrFAAH) with an IC50 of 11 nM.[6][7] These compounds demonstrate the importance of the carbamate moiety in the pyrazole structure for interacting with the catalytic serine residue of FAAH.[8][9] The design of these inhibitors often focuses on creating an electrophilic carbonyl group that can form a stable, covalent complex with the enzyme's active site serine.[8]
| Compound | Target Enzyme | Inhibitory Concentration | Key Structural Features | Reference |
| Compound 22 | Human recombinant FAAH (hrFAAH) | IC50 = 11 nM | Pyrazole phenylcyclohexylcarbamate | [6][7] |
| URB597 | FAAH | Known carbamoyl inhibitor | Phenylcyclohexylcarbamate core | [6] |
Protein Kinase Inhibitors: Targeting Cancer Pathophysiology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole carboxamide scaffold has proven to be a fertile ground for developing inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Fms-like receptor tyrosine kinase 3 (FLT3).[10][11][12]
One study identified compound 6k as a dual inhibitor of Aurora kinases A and B, with IC50 values of 16.3 nM and 20.2 nM, respectively.[10] This compound exhibited potent cytotoxicity against HeLa and HepG2 cancer cell lines.[10] In the realm of Acute Myeloid Leukemia (AML), novel 1H-pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors. Compound 8t showed exceptional activity against FLT3 (IC50: 0.089 nM) and also inhibited CDK2/4, demonstrating its potential as a multi-kinase inhibitor for cancer therapy.[11] The versatility of the scaffold is further highlighted by its use in developing inhibitors for Trk kinases and Chk2.[12]
| Compound | Target Kinase(s) | Inhibitory Concentration | Therapeutic Area | Reference |
| Compound 6k | Aurora Kinase A / B | IC50 = 16.3 nM / 20.2 nM | Cancer | [10] |
| Compound 8t | FLT3 / CDK2 / CDK4 | IC50 = 0.089 nM / 0.719 nM / 0.770 nM | Acute Myeloid Leukemia (AML) | [11] |
| Afuresertib | Akt1 | Ki = 0.08 nM | Cancer | [12] |
| Compound 17 | Chk2 | IC50 = 17.9 nM | Cancer | [12] |
Structure-Activity Relationships (SAR): The Causality Behind Inhibitor Design
The success of pyrazole carboxamides lies in the rational, iterative process of modifying their structure to enhance potency and selectivity. This is guided by Structure-Activity Relationship (SAR) studies.
For SDH inhibitors , molecular docking studies have shown that hydrophobic interactions are the primary driving force for binding.[3][4] The introduction of fluorine atoms on the pyrazole ring can create additional dipole-dipole interactions, increasing the van der Waals forces between the inhibitor and the enzyme.[1][2]
In the case of cannabinoid receptor (CB1) antagonists , a related class, specific structural requirements have been identified for high-affinity binding. These include a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position.[13][14] This demonstrates how precise positioning of substituents dictates the interaction with the target.
The logical relationship in SAR studies can be visualized as an iterative cycle of design, synthesis, and testing that progressively refines the inhibitor's properties.
Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.
Experimental Protocols: A Self-Validating System for Enzyme Inhibition Assays
To ensure the trustworthiness and reproducibility of inhibition data, a standardized and well-controlled experimental protocol is paramount. The following is a generalized, step-by-step methodology for determining the IC50 value of a pyrazole carboxamide derivative. This protocol is designed to be a self-validating system by incorporating essential controls.
Objective: To determine the concentration of a pyrazole carboxamide inhibitor required to inhibit 50% of the activity of a target enzyme (IC50).
Materials:
-
Target Enzyme (purified)
-
Substrate specific to the enzyme
-
Assay Buffer (optimized for pH, ionic strength, and cofactors)
-
Test Inhibitor (pyrazole carboxamide derivative, dissolved in DMSO)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
96-well microplate (black or clear, depending on detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Workflow Diagram:
Caption: General workflow for an enzyme inhibition IC50 determination assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Causality: All reagents must be prepared fresh in the appropriate assay buffer. The buffer composition is critical for optimal enzyme activity and stability.
-
Prepare a stock solution of the pyrazole carboxamide inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay wells should be kept constant and low (<1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Trustworthiness: The inclusion of proper controls is non-negotiable for data validation.
-
Test Wells: Add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells.
-
Positive Control: Add the known inhibitor at a concentration expected to give >90% inhibition.
-
Negative Control (100% Activity): Add the same volume of DMSO without any inhibitor. This defines the maximum signal.
-
Blank Control (0% Activity): Add assay buffer instead of the enzyme solution. This accounts for background signal from the substrate and inhibitor.[15]
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to all wells except the Blank Control.
-
Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to the optimal temperature for the enzyme.
-
Measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or at a single endpoint after a fixed incubation period.
-
Causality: Kinetic reads are often preferred as they can reveal artifacts like inhibitor precipitation or substrate depletion.
-
-
Data Analysis:
-
Subtract the average signal from the Blank Control wells from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Negative Control (100% activity).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.[16]
-
This rigorous, control-laden protocol ensures that the generated data is reliable, reproducible, and accurately reflects the inhibitory potential of the pyrazole carboxamide derivatives being tested.
Conclusion and Future Outlook
The pyrazole carboxamide scaffold continues to be a cornerstone of inhibitor design, yielding potent molecules against a diverse range of enzymatic targets critical to human health and agriculture. The comparative data clearly show that subtle modifications to the peripheral substituents of the pyrazole core can lead to orders-of-magnitude differences in potency and selectivity. Future efforts will likely focus on leveraging computational chemistry and machine learning to predict optimal substitution patterns, exploring novel chemical space around the scaffold, and developing inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The systematic application of the principles and protocols outlined in this guide will be essential for translating these promising molecules into next-generation therapeutics and crop protection agents.
References
- Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed.
- Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry.
- Discovery of N-Methoxy-(biphenyl-ethyl)
- Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed.
- A standard operating procedure for an enzym
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
- Structure–activity relationship summary of tested compounds.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier.
- Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). CoLab.
- The Discovery and Development of Inhibitors of F
- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Sources
- 1. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Profiling the Cross-Reactivity of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to progressing a potential therapeutic candidate. This guide provides a comprehensive framework for characterizing the cross-reactivity of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. While this molecule is a known synthetic intermediate for the cGMP-specific phosphodiesterase 5 (PDE5) inhibitor, sildenafil, its own biological activity and potential off-target interactions are not widely documented[1].
This guide, therefore, outlines a robust, multi-tiered strategy to first identify a primary target and subsequently build a high-resolution map of its selectivity profile. We will detail the causal logic behind each experimental choice, provide actionable protocols, and present data in a comparative format.
Part 1: Foundational Strategy - From Target Deconvolution to Selectivity Profiling
Given the structural alerts and the diverse bioactivities of pyrazole-carboxamide derivatives—ranging from kinase inhibition to opioid receptor agonism—a systematic approach is crucial[2][3][4]. Our strategy is built on a logical progression from broad, unbiased screening to focused, hypothesis-driven validation.
The workflow is designed to be self-validating at each stage, ensuring that resources are directed toward the most promising avenues of investigation.
Caption: Tiered approach to cross-reactivity profiling.
Part 2: Experimental Protocols and Data Interpretation
Tier 1: Broad-Spectrum Screening
The initial step is to cast a wide net to identify potential biological targets. This is crucial for a molecule with a sparse pharmacological record.
A. Chemoproteomics-Based Target Identification
-
Rationale: To empirically identify protein interactors in a native cellular context without preconceived bias. Affinity-based chemical proteomics is a powerful tool for discovering direct binding partners[5].
-
Protocol:
-
Synthesize an analogue of this compound featuring a linker and an affinity tag (e.g., biotin).
-
Incubate the tagged compound with cell lysates from relevant human cell lines (e.g., a panel of cancer cell lines or primary cells).
-
Isolate protein-compound complexes using streptavidin-coated beads.
-
Elute and identify bound proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform a control experiment with a structurally similar but inactive analogue to distinguish specific from non-specific binders.
-
B. Large-Scale Panel Screening
-
Rationale: To proactively screen against large, well-characterized families of proteins that are common sources of off-target effects, such as kinases and G-protein coupled receptors (GPCRs). Many pyrazole derivatives have been shown to interact with kinases[3][4]. Commercial services offer comprehensive panels for this purpose[6][7][8].
-
Experimental Design:
-
Kinome Profiling: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) against a panel of over 300 human kinases. This will provide a broad overview of its kinase selectivity[9].
-
GPCR Panel: Screen against a panel of common GPCR targets to identify any potential interactions with this large and pharmacologically important receptor family.
-
Safety Panel: Employ a broad pharmacology safety panel (e.g., Eurofins SafetyScreen44™ or similar) that includes a wide range of receptors, ion channels, and transporters to flag potential liabilities early.
-
Data Presentation: Tier 1
The results from these broad screens should be tabulated to provide a clear overview of potential "hits."
| Target Class | Assay Type | Number of Targets Screened | Primary Hits (>50% inhibition @ 10 µM) |
| Kinases | Radiometric or TR-FRET | >300 | e.g., FLT3, CDK2, MEK1 |
| GPCRs | Radioligand Binding | >50 | e.g., MOR, DOR |
| Ion Channels | Electrophysiology | >20 | e.g., hERG |
| Other | Various | >40 | e.g., PDE4, PDE5 |
Table 1: Hypothetical summary of broad panel screening results.
Tier 2: Hit Confirmation and Validation
Hits from Tier 1 must be validated through orthogonal assays to confirm direct target engagement and functional activity.
A. Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target in a cellular environment[10][11][12]. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile[13][14].
-
Protocol:
-
Treat intact cells with the test compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Detect the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative methods like mass spectrometry[14].
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
B. Dose-Response Assays
-
Rationale: To quantify the potency of the compound against the validated hits from Tier 1.
-
Experimental Design:
-
For enzymatic targets (e.g., kinases, PDEs), perform in vitro activity assays to determine IC50 values.
-
For receptor targets, conduct radioligand binding assays to determine Ki values.
-
It is critical to test the compound against closely related subtypes to build a selectivity profile (e.g., if the primary hit is PDE5, test against all other PDE families).
-
Data Presentation: Tier 2
This data provides a quantitative comparison of the compound's potency against its primary target versus off-targets.
| Target | Assay Type | IC50 / Ki (nM) |
| Hypothetical Primary Target (PDE5) | Enzymatic Activity | 50 |
| Off-Target 1 (PDE4) | Enzymatic Activity | 1,500 |
| Off-Target 2 (FLT3 Kinase) | Kinase Activity | 8,000 |
| Off-Target 3 (hERG Channel) | Electrophysiology | >10,000 |
Table 2: Comparative potency of this compound against validated hits.
Tier 3: Cellular and In-Vivo Confirmation
The final tier of investigation aims to understand the compound's activity in a more physiologically relevant context.
A. Target-Specific Cellular Assays
-
Rationale: To confirm that the observed in vitro activity translates to a functional effect in living cells.
-
Protocol:
-
Select cell lines that endogenously express the primary target and key off-targets.
-
Treat cells with a dose-response of the compound.
-
Measure a downstream biomarker of target engagement. For example, if the primary target is PDE5, measure intracellular cGMP levels. If an off-target is a kinase, measure the phosphorylation of a known substrate.
-
B. Phenotypic and In-Vivo Follow-up
-
Rationale: To assess the integrated effect of on- and off-target activities. Unexpected toxicity in animal models can sometimes be linked to off-target pharmacology[15][16].
-
Protocol:
-
Administer the compound to a rodent model.
-
Monitor for any acute toxicity or unexpected phenotypes.
-
If toxicity is observed, investigate whether it correlates with the known pharmacology of the identified off-targets. For example, some pyrazole-carboxamides have been shown to inhibit mitochondrial respiration, leading to acute toxicity[15][16].
-
Conclusion
This guide provides a systematic and robust framework for characterizing the cross-reactivity of this compound. By progressing through tiers of increasingly focused and physiologically relevant assays, researchers can build a comprehensive selectivity profile. This approach, grounded in established methodologies like broad panel screening and cellular thermal shift assays, enables informed decision-making in the drug discovery process, ultimately mitigating the risk of late-stage failures due to unforeseen off-target activities.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
D'Arcy, S., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
MDPI. The Role of Pyrazole Derivatives in Modern Medicine. [Link]
-
bioRxiv. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]
-
PubMed. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
PubMed. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]
-
PubMed Central. Assessment of allergen cross-reactivity. [Link]
-
PubMed Central. Target-Directed Approaches for Screening Small Molecules against RNA Targets. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
-
PubMed. Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
Autech Industry Co.,Limited. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
Wikipedia. Cross-reactivity. [Link]
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... [Link]
-
TCG Lifesciences. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]
-
AHH Chemical Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. [Link]
-
NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcgls.com [tcgls.com]
The Pivotal Role of the 4-Nitro Group in the Biological Activity of 1-Methyl-1H-pyrazole-5-carboxamide Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) of a specific, yet profoundly interesting, subset: 1-methyl-4-nitro-1H-pyrazole-5-carboxamide analogs. Our focus will be to elucidate how molecular modifications, particularly the influence of the 4-nitro group and substitutions on the 5-carboxamide moiety, modulate their anticancer and antimicrobial potential. This analysis is grounded in experimental data from peer-reviewed literature, providing a comparative framework for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Core
The this compound core is a synthetically accessible and versatile scaffold. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust platform for constructing diverse molecular architectures.[1] The key features of this specific scaffold are:
-
1-Methyl Group: The methyl group at the N1 position often enhances metabolic stability and modulates the pharmacokinetic properties of the molecule. Its presence can also influence the orientation of the molecule within a biological target's binding site.
-
4-Nitro Group: The nitro group at the C4 position is a strong electron-withdrawing group.[5][6] This electronic feature significantly impacts the physicochemical properties of the pyrazole ring, influencing its reactivity and potential molecular interactions. Crucially, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates.[7][8] These reactive species can covalently modify biological macromolecules like DNA, leading to cytotoxicity.[6][9]
-
5-Carboxamide Linkage: The carboxamide group at the C5 position provides a key point for diversification. The substituents on the amide nitrogen can be readily varied to explore different chemical spaces and optimize interactions with biological targets. The hydrogen bond donor and acceptor capabilities of the carboxamide linkage are often critical for binding affinity.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the interplay of these three components. We will now compare the performance of these analogs in two key therapeutic areas: oncology and microbiology.
Anticancer Activity: A Tale of Two Moieties
The anticancer potential of pyrazole derivatives is well-documented, with various analogs targeting a range of cancer-related proteins such as kinases, topoisomerases, and tubulin.[10][11][12][13] For the this compound series, the SAR can be dissected as follows:
The Essentiality of the Nitro Group: The presence of the 4-nitro group is often a critical determinant of anticancer activity. Its ability to be reductively activated in the hypoxic microenvironment of tumors provides a selective mechanism for targeting cancer cells.
Influence of Carboxamide Substituents: The nature of the substituent on the carboxamide nitrogen plays a pivotal role in modulating potency and selectivity.
| Analog Type | Substitution on Carboxamide (R) | Observed Anticancer Activity | Key SAR Insights |
| A | Small alkyl groups (e.g., propyl) | Moderate activity has been reported in some contexts.[14] | The size and lipophilicity of the alkyl chain can influence cell permeability and target engagement. |
| B | Aromatic and Heteroaromatic rings | Often exhibit enhanced potency. Substituents on the aromatic ring can further tune activity.[15] | Aromatic rings can engage in π-π stacking and hydrophobic interactions within the target's binding pocket. Electron-donating or withdrawing groups on the ring can modulate electronic properties and binding affinity. |
| C | Fused heterocyclic systems | Can lead to highly potent compounds.[16] | The increased structural complexity and rigidity can result in more specific and high-affinity interactions with the target. |
Logical Relationship of SAR in Anticancer Activity
Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.
Antimicrobial Activity: Targeting Microbial Defenses
Nitroaromatic compounds have a long history as antimicrobial agents.[5][6] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of toxic radical species that damage cellular components.[7][9]
The Role of the 4-Nitro Group: Similar to its role in anticancer activity, the 4-nitro group is a key pharmacophore for antimicrobial action. Its reduction is often a prerequisite for the compound's bactericidal or fungicidal effects.[6]
Impact of Carboxamide Substitutions: Modifications at the carboxamide position can influence the compound's spectrum of activity, potency, and ability to overcome resistance mechanisms.
| Analog Type | Substitution on Carboxamide (R) | Observed Antimicrobial Activity | Key SAR Insights |
| D | Unsubstituted or small alkyl groups | Broad-spectrum activity can be observed. | The smaller size may allow for easier penetration through microbial cell walls. |
| E | Substituted phenyl rings | Activity can be enhanced, particularly with electron-withdrawing groups on the phenyl ring.[17][18] | Electron-withdrawing groups can further enhance the electron-deficient nature of the pyrazole system, potentially facilitating its reductive activation. |
| F | Heterocyclic moieties | Can lead to potent and selective agents.[19] | The heterocyclic substituent can introduce additional interactions with microbial targets and may influence the compound's susceptibility to efflux pumps. |
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Experimental Protocols
To ensure the reproducibility and validity of the findings that underpin SAR studies, detailed experimental protocols are essential.
Synthesis of this compound Analogs
A general synthetic route involves the reaction of a 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride with a diverse range of primary or secondary amines.[20][21]
Step-by-Step Protocol:
-
Preparation of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: This can be achieved through the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Formation of the Acid Chloride: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
-
Amidation: The acid chloride is reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) to afford the target this compound analog.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[22][23]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each pyrazole analog is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Future Directions
The biological activity of this compound analogs is intricately linked to the bioreductive activation of the 4-nitro group.[6][7] This mechanism offers a degree of selectivity towards hypoxic cancer cells and anaerobic or microaerophilic microorganisms.
Signaling Pathway Implication (Hypothetical)
Caption: Proposed Mechanism of Action via Bioreductive Activation.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substitutions at the carboxamide position to build a more comprehensive SAR model.
-
Mechanism of action studies: Elucidating the specific cellular targets and signaling pathways affected by these compounds beyond DNA damage.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising analogs in relevant animal models of cancer and infectious diseases.
-
Development of prodrug strategies: Designing analogs that are selectively activated in the target tissue to minimize off-target toxicity.
By leveraging the principles of medicinal chemistry and a deep understanding of the SAR, the this compound scaffold holds significant promise for the development of next-generation anticancer and antimicrobial agents.
References
- Antimicrobial Activity of Nitroaromatic Deriv
- Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267.
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. (2025). BenchChem.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717.
- Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- Ashourpour, M., Mostafavi-Hosseini, F., Amini, M., Saeedian Moghadam, E., Kazerouni, F., Arman, S. Y., & Shahsavari, Z. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian journal of pharmaceutical research: IJPR, 20(1), 324–336.
- Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Journal of general microbiology, 100(2), 283–298.
- Preston, P. N., & Gillon, J. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of medicinal chemistry, 64(1), 840–844.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules (Basel, Switzerland), 23(10), 2469.
- General reduction mechanism of nitroaromatic compounds. (n.d.).
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceutics, 14(9), 1774.
- The structure-activity relationship demonstrated that the carboxamide... (n.d.).
- Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. (2023). Molecules (Basel, Switzerland), 28(4), 1845.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International journal of molecular sciences, 25(14), 7789.
- Islam, M. R., Khayer, K., & Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 33-37.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International journal of molecular sciences, 24(6), 5390.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 337(10), 529-536.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Current Organic Synthesis.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- The designed pyrazole-based target compounds. (n.d.).
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–11.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2372274.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of agricultural and food chemistry, 72(9), 4061–4071.
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC medicinal chemistry.
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules (Basel, Switzerland), 28(14), 5486.
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules (Basel, Switzerland), 27(19), 6660.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
- Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025). Current Organic Chemistry.
- Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. (2015). Current medicinal chemistry, 22(23), 2736–2767.
- Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. (2016). Letters in drug design & discovery, 13(9), 814–822.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC medicinal chemistry, 14(2), 268–282.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 73-80.
- Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 73-80.
- Structure–activity relationship summary of tested compounds. (n.d.).
- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. (2004). Archiv der Pharmazie, 337(10), 529-536.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European journal of medicinal chemistry, 279, 116849.
Sources
- 1. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jchr.org [jchr.org]
- 4. benthamscience.com [benthamscience.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. japsonline.com [japsonline.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrazole Scaffolds in Antimicrobial Drug Discovery: A Comparative Efficacy Guide
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the heterocyclic compounds, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrazole-based antimicrobial agents, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The Versatility of the Pyrazole Core: A Structural Overview
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification. This structural flexibility allows for the creation of a vast library of derivatives with diverse physicochemical properties and biological targets.[1] Several pyrazole-containing compounds have been successfully developed into commercial drugs for various indications, proving the pharmacological viability of this nucleus.[3] In the realm of antimicrobials, two pyrazole-containing cephalosporin antibiotics, cefoselis and ceftolozane, have been approved for treating bacterial infections, underscoring the potential of this scaffold.[4]
Comparative Efficacy of Pyrazole-Based Antimicrobial Agents
The antimicrobial potency of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. This section compares the efficacy of several classes of pyrazole-based agents against a range of clinically relevant pathogens.
Synthetic Pyrazole Derivatives: A Broad Spectrum of Activity
Numerous studies have focused on the synthesis and evaluation of novel pyrazole derivatives, often hybridizing the pyrazole core with other pharmacologically active moieties. These efforts have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
One notable class includes pyrazole-thiazole hybrids . Certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 µM.[4] Molecular docking studies suggest that these compounds may target topoisomerase II and topoisomerase IV.[4] Another study reported pyrazole-thiazole hybrids with MIC/MBC values of 1.9/7.8 µg/mL to 3.9/7.8 µg/mL against S. aureus.[4]
Coumarin-substituted pyrazoles have also demonstrated promising results, particularly against MRSA. Some of these compounds exhibit potent activity with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL.[5] These molecules have also been shown to be effective at inhibiting the formation of MRSA biofilms and eradicating pre-formed biofilms.[5]
Furthermore, pyrazole-ciprofloxacin hybrids have been designed to combat antibiotic resistance. Several of these hybrids exhibited excellent activity against S. aureus, with MIC values ranging from 0.125 to 0.5 µg/mL, which is comparable or even superior to ciprofloxacin itself.[6]
Repurposing Celecoxib: From Anti-inflammatory to Antimicrobial
A significant development in the field is the repurposing of celecoxib, a well-known selective COX-2 inhibitor, as a topical antimicrobial agent.[7][8] Celecoxib exhibits broad-spectrum activity against a variety of Gram-positive pathogens, including Staphylococcus, Streptococcus, Listeria, Bacillus, and Mycobacterium species, with MICs typically ranging from 16 to 64 µg/mL.[7] While it is not effective against Gram-negative bacteria alone, its activity can be unmasked when the outer membrane is permeabilized with agents like colistin.[7]
The primary antimicrobial mechanism of celecoxib is the dose-dependent inhibition of RNA, DNA, and protein synthesis.[7][8] Additionally, celecoxib has been shown to inhibit multidrug resistance (MDR) efflux pumps in bacteria, thereby increasing their sensitivity to other antibiotics.[9] This dual action of direct antimicrobial activity and resistance reversal makes celecoxib an intriguing candidate for combination therapies.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrazole-based agents against various microbial strains, providing a clear comparison of their potency.
| Pyrazole Derivative Class | Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived diphenyl pyrazoles | Compound 12 | S. aureus | 1 - 8 | [4] |
| Aminoguanidine-derived diphenyl pyrazoles | Compound 12 | E. coli 1924 | 1 | [4] |
| Naphthyl-substituted pyrazole hydrazones | Compound 6 | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [4] |
| Coumarin-substituted pyrazoles | Compound 7 | MRSA | 3.125 | [5] |
| Pyrazole-thiazole hybrids | - | MRSA | <0.2 µM (MBC) | [4] |
| Imidazo-pyridine substituted pyrazoles | Compound 18 | Gram-negative strains | <1 (MBC) | [4] |
| Pyrazole-derived oxazolidinones | Compound 41 | MRSA | 0.25 - 2.0 | [4] |
| Pyrazole-ciprofloxacin hybrids | Compounds 7a, 7b, 7d, 7g, 7k | S. aureus | 0.125 | [6] |
| Celecoxib | - | Gram-positive bacteria (various) | 16 - 64 | |
| Celecoxib | - | F. tularensis LVS | 16 | [10] |
| Pyrazole-clubbed pyrimidines | Compound 5c | MRSA | 521 µM |
Mechanisms of Action: Diverse Molecular Targets
The antimicrobial activity of pyrazole derivatives is not attributed to a single mechanism but rather a range of molecular targets, which contributes to their broad-spectrum potential and ability to circumvent existing resistance.
-
DNA Gyrase and Topoisomerase Inhibition: A significant number of pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4][11] This mechanism is shared with fluoroquinolone antibiotics, and pyrazole-ciprofloxacin hybrids leverage this to enhance activity.[6]
-
Dihydrofolate Reductase (DHFR) Inhibition: The folate biosynthetic pathway is a crucial target for antimicrobial agents. Certain pyrazole-clubbed pyrimidine derivatives have been shown to be potent inhibitors of DHFR, an essential enzyme in this pathway.[12]
-
Cell Wall Disruption: Some pyrazole derivatives, such as naphthyl-substituted pyrazole-derived hydrazones, are believed to disrupt the bacterial cell wall, leading to cell lysis.[4]
-
Inhibition of Macromolecule Synthesis: As seen with celecoxib, some pyrazoles can inhibit the synthesis of essential macromolecules like DNA, RNA, and proteins.[7][8]
-
Efflux Pump Inhibition: The ability of compounds like celecoxib to block MDR efflux pumps represents a valuable strategy to restore the efficacy of existing antibiotics.[9]
The following diagram illustrates the diverse mechanisms of action employed by pyrazole-based antimicrobial agents.
Caption: Diverse mechanisms of action of pyrazole-based antimicrobial agents.
Experimental Protocols for Efficacy Evaluation
The assessment of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following outlines the core methodologies employed in the studies cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Compound Dilutions: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation and MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Biofilm Inhibition and Disruption Assays
The ability of an antimicrobial agent to combat biofilms is crucial, as these structures are notoriously resistant to conventional antibiotics.
Protocol for Biofilm Inhibition Assay:
-
A standardized bacterial suspension is added to the wells of a microtiter plate containing various concentrations of the pyrazole compound.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
The planktonic (free-floating) bacteria are removed by washing the wells with a buffer solution.
-
The remaining biofilm is stained with a dye such as crystal violet.
-
The stained biofilm is then solubilized, and the absorbance is measured using a plate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).
Protocol for Pre-formed Biofilm Disruption Assay:
-
Biofilms are allowed to form in the wells of a microtiter plate for 24-48 hours.
-
The planktonic bacteria are removed.
-
The pre-formed biofilms are then treated with various concentrations of the pyrazole compound and incubated for a further 24 hours.
-
The disruption of the biofilm is quantified using the crystal violet staining method as described above.
Conclusion and Future Perspectives
Pyrazole-based scaffolds represent a highly promising and versatile platform for the development of new antimicrobial agents. The extensive research into their synthesis and biological evaluation has demonstrated their potential to address the challenge of antimicrobial resistance through a variety of mechanisms. The repurposing of existing drugs like celecoxib further highlights the untapped potential within this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel combination therapies to combat multidrug-resistant pathogens. The continued investigation of pyrazole derivatives is a critical endeavor in the global effort to replenish our arsenal of effective antimicrobial drugs.
References
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Repurposing celecoxib as a topical antimicrobial agent - PMC - NIH.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Inhibition of Bacterial Multidrug Resistance by Celecoxib, a Cyclooxygenase-2 Inhibitor | Antimicrobial Agents and Chemotherapy - ASM Journals.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. (2022-07-29).
- Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Comput
- Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - MDPI. (2017-09-27).
- Repurposing Celecoxib as a Topical Antimicrobial Agent - Purdue e-Pubs. (2015-07-28).
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (2020-03-18).
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a compar
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC - NIH. (2023-01-19).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis | Antimicrobial Agents and Chemotherapy - ASM Journals.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. (2023-08-28).
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - ResearchG
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
- Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review | Bentham Science. (2022-12-08).
- A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018)
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
- Pyrazole derivatives 17-22 preliminary antibacterial activity versus...
- (PDF)
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.
Sources
- 1. ijrar.org [ijrar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing celecoxib as a topical antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Repurposing Celecoxib as a Topical Antimicrobial Agent" by Shankar Thangamani, Waleed Younis et al. [docs.lib.purdue.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. longdom.org [longdom.org]
- 12. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a Reference Standard
Introduction: The Cornerstone of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It is a highly purified and rigorously characterized compound against which all analytical measurements of a drug substance, its impurities, or its degradation products are compared.[1] The integrity of quantitative data, whether for batch release, stability studies, or regulatory submission, is fundamentally tethered to the quality of the reference standard used.
This guide focuses on 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS No. 139756-01-7) , a key intermediate in the synthesis of Sildenafil Citrate.[2][3][4][5] As an impurity or a synthetic precursor, establishing a reliable reference standard for this molecule is not merely a procedural step but a critical requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
We will delineate a comprehensive, multi-phase validation process designed to establish this compound as a primary reference standard. This process is rooted in the principles of scientific integrity, drawing from authoritative guidelines by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure regulatory compliance and build a foundation of trust in the analytical data generated.[1][6]
The Scientific Imperative: A Triad of Trustworthiness
Before delving into protocols, it is crucial to understand the philosophy underpinning reference standard validation. Our approach is built on three pillars that ensure the resulting standard is robust, reliable, and defensible.
-
Expertise & Experience (The "Why"): We employ a "mass balance" approach, a cornerstone of reference material characterization. This methodology is based on the principle that the purity of a substance can be most accurately determined by identifying and quantifying all of its impurities, rather than by a single direct measurement. By using a suite of orthogonal (different and independent) analytical techniques, we minimize the risk of any single method's limitations masking an impurity.
-
Trustworthiness (The Self-Validating System): Each phase of this validation process is designed to be a self-validating system. For example, the unequivocal structural confirmation via spectroscopic methods ensures we are testing the correct molecule. The subsequent purity analysis by chromatography is only meaningful if the identity is confirmed. This interconnected logic ensures a chain of custody for the data, where each step reinforces the last.
-
Authoritative Grounding (The Regulatory Framework): The methodologies described are not arbitrary; they are aligned with global regulatory expectations. Key guidelines such as ICH Q2(R2) for Analytical Validation and principles from USP General Chapter <11> on Reference Standards provide the framework for our experimental design, ensuring the generated data is suitable for regulatory submissions.[1][6][7]
Phase 1: Sourcing and Preliminary Characterization of Candidate Material
The journey begins with obtaining a high-quality candidate material. This can be achieved through in-house synthesis, often starting from its precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, followed by rigorous purification steps like recrystallization.[4] Alternatively, material can be procured from a specialized chemical supplier.[3][5] Regardless of the source, the goal is to obtain the highest purity material feasible, as a guiding principle suggests a purity of 99.5% or higher is desirable for a primary reference standard.[8][9]
Upon receipt, a preliminary assessment is conducted to ensure the material is a viable candidate for the extensive characterization to follow.
| Test | Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | Confirm physical state and color. | White to light yellow powder.[3] |
| Preliminary Purity | High-Performance Liquid Chromatography (HPLC) | Estimate the main peak purity and identify any major impurities. | >98.0% purity by area %. |
| Thermal Profile | Differential Scanning Calorimetry (DSC) | Assess melting behavior and detect potential polymorphic forms or decomposition. | A single, sharp endotherm. |
Phase 2: Unequivocal Identity Confirmation
Before assigning a purity value, we must be certain of the molecule's identity. A combination of spectroscopic techniques is employed to build an irrefutable profile of the molecular structure.
Experimental Protocols: Identity
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the proton and carbon skeleton of the molecule, confirming connectivity and chemical environment.
-
Protocol:
-
Accurately weigh ~10-20 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data and compare the observed chemical shifts, coupling constants, and integrations with the expected structure of this compound.
-
-
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecule, confirming its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent (e.g., Methanol with 0.1% formic acid).
-
Infuse the solution directly into an ESI-QTOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretical calculated mass (C₈H₁₃N₄O₃⁺). The expected exact mass is approximately 213.0988.[5]
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Protocol:
-
Place a small amount of the powdered standard directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to N-H stretches (amide), C=O stretch (amide), and N-O stretches (nitro group).
-
-
Phase 3: Purity Assignment via the Mass Balance Approach
The core of the validation is assigning a precise purity value. The mass balance approach is the most scientifically sound method for this.
Caption: Mass balance workflow for reference standard purity assignment.
Experimental Protocols: Purity Components
-
Organic Purity by HPLC
-
Objective: To separate and quantify all structurally related organic impurities.
-
Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or DAD for peak purity analysis)
-
Calculation: Use area normalization to determine the percentage of impurities. The main peak area as a percentage of the total peak area gives the organic purity.
-
-
-
Water Content by Karl Fischer Titration (KFT)
-
Objective: To specifically quantify the water content.
-
Protocol (Coulometric):
-
Standardize the Karl Fischer oven and titrator according to manufacturer instructions.
-
Accurately weigh an appropriate amount of the standard into a vial.
-
Heat the sample (e.g., at 120°C) to drive off water into the titration cell.
-
The instrument measures the amount of water and reports it as a percentage. This method is superior to Loss on Drying as it is specific to water.
-
-
-
Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Objective: To identify and quantify any volatile organic solvents remaining from the synthesis process.
-
Protocol:
-
Accurately weigh ~100 mg of the standard into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler.
-
Equilibrate the vial at a set temperature (e.g., 80°C) for a set time (e.g., 15 minutes).
-
Inject the headspace gas onto a GC-MS system to separate, identify, and quantify any solvents present against a calibrated standard.
-
Compare results against ICH Q3C limits.[6]
-
-
-
Non-Volatile/Inorganic Impurities by Sulfated Ash
-
Objective: To quantify any non-volatile inorganic impurities.
-
Protocol (based on USP <281>):
-
Accurately weigh ~1 g of the standard into a tared crucible.
-
Ignite the sample until it is thoroughly charred.
-
Cool, then moisten the residue with sulfuric acid.
-
Heat gently until white fumes are no longer evolved, then ignite at 800 ± 25°C until the residue is completely incinerated.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
-
-
Data Summary and Purity Assignment
The final purity is calculated by subtracting the percentages of all identified impurities from 100%.
| Analysis Method | Result (% w/w) |
| Chromatographic Purity (HPLC) | 99.85% |
| Water Content (KFT) | 0.08% |
| Residual Solvents (GC-HS) | <0.01% |
| Sulfated Ash | <0.02% |
| Assigned Purity (as-is basis) | 99.7% |
| Note: The assigned purity is often reported to one decimal place. |
Comparison of Reference Standard Alternatives
Once an in-house primary standard is validated, it's important to understand its place relative to other options.
| Feature | In-House Validated Primary Standard | Commercial (Non-Pharmacopeial) Standard | Pharmacopeial Standard (e.g., USP) |
| Characterization | Complete and exhaustive, with full data package available internally. | Characterization level varies by supplier; a detailed CoA should be provided. | Extensively characterized by the pharmacopeial body.[1] |
| Control & Traceability | Full control over synthesis, purification, and characterization. | Dependent on vendor qualification and their quality systems. | Considered the official standard; direct traceability to the monograph. |
| Cost & Time | High initial investment in time, resources, and analytical work. | Moderate cost, immediately available. | Highest cost, but minimal in-house work required. |
| Regulatory View | Fully acceptable if validation is robust and well-documented.[1] | Requires vendor qualification and may need some in-house verification. | Preferred and often required if a monograph exists.[1] |
Phase 4: Stability Program and Lifecycle Management
Establishing a reference standard is not a one-time event. Its stability must be monitored to ensure its purity remains valid over time. This defines its storage conditions and re-test date.
Caption: Lifecycle management for a validated reference standard.
A formal stability study should be initiated according to ICH Q1A(R2) guidelines.[6]
-
Storage Conditions:
-
Long-Term: 2-8°C or as determined by initial stability assessments.
-
Accelerated: 25°C / 60% Relative Humidity.
-
-
Testing Timepoints: 0, 3, 6, 12, 24, 36 months.
-
Tests: At each timepoint, the standard should be tested for Appearance and Purity (by stability-indicating HPLC method).
Conclusion
The validation of this compound as a reference standard is a rigorous, multi-disciplinary endeavor that forms the bedrock of analytical quality. By integrating comprehensive identity testing with an orthogonal, mass-balance approach to purity, we establish a standard that is fit for its intended purpose in a regulated pharmaceutical environment. This systematic process, grounded in authoritative guidelines, ensures that the standard is not just a vial of powder, but a certified tool for precise and accurate measurement, ultimately safeguarding product quality and patient safety.
References
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Xinnuo Pharmaceutical. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Amerigo Scientific. Methyl 4-Nitro-1H-pyrazole-5-carboxylate. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Watson International Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 3. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 5. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide [lgcstandards.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. who.int [who.int]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Senior Application Scientist's Guide to the Head-to-Head In Vitro Comparison of Pyrazole Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as one of the most prominent privileged scaffolds in modern drug discovery.[1][2] Its metabolic stability and synthetic tractability have made it a cornerstone in the development of numerous FDA-approved drugs, particularly in oncology.[1]
Pyrazole derivatives have demonstrated remarkable versatility, inhibiting a diverse array of targets including kinases, cyclooxygenases (COX), and proteasomes.[3][4][5] A significant number of these agents, especially kinase inhibitors, function as ATP mimetics. They are designed to compete with endogenous ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting dysregulated signaling pathways.[6]
This guide provides a comprehensive framework for the head-to-head in vitro comparison of pyrazole inhibitors. We will move beyond simple data reporting to explain the causality behind experimental design, detail self-validating protocols, and provide the context needed to interpret results effectively.
Pillar 1: Foundational Principles of In Vitro Inhibitor Evaluation
An in vitro assessment is the critical first step in characterizing any potential inhibitor. This process deconstructs a complex biological system into manageable components, allowing us to measure a compound's direct effect on its intended target and its behavior within a living cell. A robust comparison relies on understanding the distinction between two primary assay formats:
-
Biochemical Assays: These are target-oriented, cell-free systems that utilize purified enzymes and substrates.[7] They are designed to answer a fundamental question: "Can the compound inhibit the target protein directly?" These assays are essential for determining intrinsic potency and mechanism of action.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[8][9] They address more complex questions: "Can the compound cross the cell membrane? Does it engage the target in a physiological environment with high concentrations of endogenous ATP? Does target engagement translate to a functional cellular outcome?"[10] A discrepancy between biochemical potency and cellular activity is common and provides crucial insights into a compound's drug-like properties.[10][11]
To objectively compare inhibitors, we rely on standardized quantitative metrics:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. It is a measure of functional potency.[12]
-
Kᵢ (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of binding affinity and is independent of substrate concentration, making it a more fundamental parameter than IC50 for comparing competitive inhibitors.[13]
-
KᏧ (Dissociation Constant): A measure of the affinity between an inhibitor and its target, where a lower KᏧ value indicates a stronger binding interaction.[14]
-
Selectivity: A measure of an inhibitor's potency against its intended target versus a panel of other, related or unrelated, targets (off-targets). High selectivity is often crucial for minimizing side effects.[15][16]
Pillar 2: Quantitative Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold has been exceptionally successful in the development of kinase inhibitors.[2][14] The following table summarizes the in vitro potency of several prominent examples against their primary targets, providing a snapshot of their comparative efficacy.
| Inhibitor | Primary Kinase Target(s) | IC50 | Kᵢ / KᏧ | Key Selectivity Notes |
| Afuresertib | Akt1, Akt2, Akt3 | 1.3 nM, 2 nM, 2.6 nM[14] | Kᵢ: 0.08 nM (Akt1)[17] | Selective inhibitor of the Akt kinase family.[17] |
| Ruxolitinib | JAK1, JAK2 | ~3 nM, ~3 nM[14] | - | Highly potent against JAK1/2, but significantly less potent against JAK3 (~430 nM) and other kinases.[14] |
| Crizotinib | ALK, c-Met | Potent inhibitor[14] | - | A multi-targeted inhibitor, effective against cancers driven by alterations in ALK and c-Met. |
| Encorafenib | B-raf | Potent inhibitor[14] | - | Specifically targets the V600E mutant of B-raf kinase. |
| Erdafitinib | FGFR | Potent inhibitor[14] | - | An inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. |
| Pirtobrutinib | BTK | Potent inhibitor[14] | - | A non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). |
Note: "Potent inhibitor" indicates that the compound is highly active, though specific IC50 values can vary depending on the assay conditions. The provided values are representative examples from published data.
Pillar 3: Authoritative Experimental Methodologies
The trustworthiness of a comparison guide rests on the quality of its methods. The following protocols are detailed, self-validating systems that explain the scientific causality behind each step.
Diagram 1: General Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive pyrazole inhibitors occupy the ATP binding site, preventing substrate phosphorylation.
Protocol 1: Biochemical Potency (IC50) Determination using a Luminescence-Based Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a light signal by a luciferase enzyme. A potent inhibitor will result in less ATP consumption and a brighter luminescent signal.
Methodology:
-
Compound Preparation:
-
Serially dilute the pyrazole inhibitors in DMSO to create a concentration gradient (e.g., from 10 mM to 100 pM). This wide range is crucial for capturing the full dose-response curve.
-
Causality: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. The final concentration in the assay should be kept low (<1%) to avoid solvent-induced artifacts.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of 2X Kinase/Substrate solution to each well. This solution contains the purified kinase of interest and its specific peptide substrate in kinase reaction buffer.
-
Causality: The substrate concentration should be set at or near its Michaelis-Menten constant (Km).[12] This ensures the assay is sensitive to competitive inhibitors; using a substrate concentration far above the Km would require a much higher inhibitor concentration to achieve 50% inhibition, thus artificially inflating the IC50 value.[12]
-
Add 25 nL of the serially diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Initiation and Incubation:
-
Add 2.5 µL of 2X ATP solution to each well to start the reaction. The final ATP concentration should also be at or near its determined Km value for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Causality: The incubation time must be within the linear range of the reaction (initial velocity conditions).[12] If the reaction proceeds for too long, substrate depletion can occur, violating the assumptions of Michaelis-Menten kinetics and leading to inaccurate IC50 values.
-
-
Signal Detection:
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of a Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly generated ADP back to ATP, which then fuels the luminescent reaction.
-
Incubate for 30 minutes and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Diagram 2: In Vitro Inhibitor Evaluation Workflow
Caption: A logical workflow for characterizing pyrazole inhibitors from initial screening to lead selection.
Protocol 2: Cellular Target Engagement (EC50) Determination using a Bioluminescence Resonance Energy Transfer (BRET) Assay
Principle: This assay measures an inhibitor's ability to bind its target inside living cells. The target protein is fused to a luciferase enzyme (energy donor), and a cell-permeable fluorescent tracer that binds the same active site is added. When the tracer binds, BRET occurs. A test compound that enters the cell and displaces the tracer will disrupt BRET, causing a measurable decrease in the signal.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line that has been engineered to express the kinase of interest fused to a NanoLuc® luciferase.
-
Plate the cells in a 384-well white assay plate and incubate overnight.
-
Causality: A white plate is used to maximize the luminescent signal output. The cell line must be validated to ensure the fusion protein is expressed correctly, is functional, and does not disrupt normal cellular processes.
-
-
Compound and Tracer Addition:
-
Add the serially diluted pyrazole inhibitors to the cells, followed immediately by the addition of the cell-permeable fluorescent tracer at a pre-determined optimal concentration.
-
Causality: This is a competitive binding assay. The tracer concentration is critical; too high, and it becomes difficult for the inhibitor to compete, while too low, the assay window will be poor.
-
-
Substrate Addition and Signal Reading:
-
Add the live-cell luciferase substrate to the wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Causality: The incubation allows the inhibitor and tracer to reach binding equilibrium within the cells. Maintaining physiological temperature and CO₂ is essential for cell health and relevant results.
-
-
BRET Measurement:
-
Read the plate on a BRET-capable plate reader, which measures the light emitted by the donor (luciferase) and the acceptor (tracer) at two different wavelengths.
-
The BRET ratio is calculated (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the EC50, the concentration at which the inhibitor achieves 50% of its maximal effect in the cell.
-
Conclusion: Synthesizing Data for Informed Decisions
The head-to-head in vitro comparison of pyrazole inhibitors is a multi-faceted process that requires more than a single data point. A highly potent inhibitor in a biochemical assay (low nM IC50) may fail to engage its target in a cellular context (high µM EC50), suggesting poor membrane permeability or susceptibility to cellular efflux pumps.[10] Conversely, another compound may show moderate biochemical potency but excellent cellular activity. Furthermore, an inhibitor that is potent and cell-active must also be selective to be a viable tool compound or therapeutic candidate.[15][16]
By employing a systematic workflow that combines robust biochemical and cell-based assays, researchers can build a comprehensive profile of each pyrazole inhibitor. This integrated data package, grounded in sound experimental design and causal understanding, is the foundation for making informed decisions in the complex but rewarding field of drug discovery.
References
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors - Benchchem. (URL: )
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (URL: [Link])
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])
-
Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition - Benchchem. (URL: )
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])
-
Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
-
The potency of cell-based assays to predict response to TNF inhibitor therapy - PubMed. (URL: [Link])
-
Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (URL: [Link])
-
Enzyme Activity Assays - Amsbio. (URL: [Link])
-
Enzyme assay - Wikipedia. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (URL: [Link])
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed Central. (URL: [Link])
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: [Link])
-
Enzyme inhibitor - Wikipedia. (URL: [Link])
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (URL: [Link])
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amsbio.com [amsbio.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Benchmarking a Novel Pyrazole Carboxamide: A Comparative Guide to PDE5 Inhibition
In the landscape of drug discovery, the journey from a synthetic intermediate to a potential therapeutic agent is one of rigorous evaluation and comparative analysis. This guide provides a comprehensive framework for benchmarking the inhibitory potential of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide against established, high-potency inhibitors of phosphodiesterase type 5 (PDE5). Given that this molecule is a known precursor in the synthesis of Sildenafil, a cornerstone of PDE5 inhibitor therapy, a logical and compelling starting point for its biological characterization is the assessment of its own activity against this key enzyme.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic thinking behind them, ensuring a robust and well-validated comparison. We will delve into the mechanistic underpinnings of PDE5 inhibition, provide detailed, field-tested experimental workflows, and present a clear analysis of the comparative data.
The Rationale: Why PDE5?
Phosphodiesterase type 5 is a critical enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] In tissues such as the corpus cavernosum and the pulmonary vasculature, nitric oxide release triggers the production of cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[3] PDE5's specific function is to hydrolyze cGMP, thereby terminating this signaling cascade.[2][4] Inhibition of PDE5 leads to an accumulation of cGMP, potentiating the downstream effects of nitric oxide. This mechanism is the foundation for the therapeutic efficacy of drugs like Sildenafil, Tadalafil, and Vardenafil in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][5][6]
The structural relationship between this compound and Sildenafil strongly suggests that the former may interact with the PDE5 active site. This guide will outline the necessary steps to quantify this potential interaction and compare its potency against the "gold standards" in the field.
The Comparators: Established PDE5 Inhibitors
A meaningful benchmark requires comparison against well-characterized compounds. For this purpose, we have selected three of the most well-known and potent PDE5 inhibitors:
-
Sildenafil: The first-in-class oral PDE5 inhibitor, Sildenafil serves as the primary benchmark due to its direct synthetic lineage from the topic compound.[7][8]
-
Tadalafil: Structurally distinct from Sildenafil and Vardenafil, Tadalafil is known for its long half-life and high potency.[9][10]
-
Vardenafil: Recognized for its high potency, Vardenafil provides an excellent point of comparison for determining the upper limits of inhibitory activity.[11][12][13]
Comparative In Vitro Potency
The primary metric for comparing the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the generally accepted IC50 values for our chosen comparators against PDE5, which will serve as our reference points.
| Inhibitor | Reported IC50 (nM) for PDE5 |
| Sildenafil | 3.9 - 6.6[8][13][14] |
| Tadalafil | 1.8 - 5[10][14] |
| Vardenafil | 0.7[11][12][14] |
| This compound | To be determined |
Experimental Workflow: Determining IC50 via Fluorescence Polarization
To ensure data integrity and reproducibility, we will employ a fluorescence polarization (FP)-based assay. This is a robust, homogeneous assay format that is well-suited for high-throughput screening and accurate IC50 determination.[15]
Signaling Pathway and Assay Principle
The following diagram illustrates the NO/cGMP signaling pathway and the principle of the FP-based PDE5 inhibition assay.
Caption: NO/cGMP pathway and FP assay principle.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with appropriate controls to ensure the accuracy of the results.
Materials and Reagents:
-
Recombinant Human PDE5A1 (e.g., from BPS Bioscience)
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound (test compound)
-
Sildenafil, Tadalafil, Vardenafil (positive control inhibitors)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization (Excitation ≈ 485 nm, Emission ≈ 530 nm)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the control inhibitors (Sildenafil, Tadalafil, Vardenafil) in DMSO.
-
Create a serial dilution of each compound to test a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to their desired working concentrations.[15]
-
-
Assay Protocol:
-
To the designated wells of a 96-well black microplate, add the diluted test compound, positive controls, and a DMSO-only control (for 100% activity).
-
To each well, add the diluted PDE5A1 enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[15]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader.
-
The fluorescence polarization values are typically reported in millipolarization units (mP).
-
Calculate the percentage of PDE5 inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
mP_sample: mP value of the well with the test compound.
-
mP_blank: mP value of a well with no enzyme.
-
mP_control: mP value of the well with DMSO only (100% enzyme activity).[15]
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Interpreting the Results and Next Steps
The IC50 value obtained for this compound will provide a direct measure of its potency against PDE5. This can then be directly compared to the IC50 values of Sildenafil, Tadalafil, and Vardenafil determined in the same assay.
-
High Potency (IC50 in the low nM range): If the compound demonstrates high potency, further studies on its selectivity against other PDE isoforms (e.g., PDE6 and PDE11) would be warranted to assess its potential for off-target effects.[2][16]
-
Moderate to Low Potency: Even if the compound shows lower potency than the established inhibitors, this data is valuable. It confirms an interaction with the target and provides a starting point for medicinal chemistry efforts to optimize its structure for improved activity.
This benchmarking guide provides a robust framework for the initial characterization of this compound as a potential PDE5 inhibitor. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data that will be crucial for guiding future drug development efforts.
References
-
PDE5 inhibitor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Galiè, N., et al. (2008). Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension. Therapeutics and Clinical Risk Management, 4(1), 37–47.
- Porst, H. (2004). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Impotence Research, 16 Suppl 1, S13-S16.
- Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47–52.
-
Chemical structures and IC50s versus phosphodiesterase-5 (PDE5) of Tadalafil (1) and other previously reported tadalfil analogues (2) and (3). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). Guideline Central. Retrieved January 21, 2026, from [Link]
- Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282–290.
-
Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. (2024, April 3). The Pharmaceutical Journal. Retrieved January 21, 2026, from [Link]
-
Head-to-head comparison of PDE5-specific inhibitor potencies... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Singh, G., & Sharma, R. (2023). PDE5 Inhibitors. In StatPearls.
- A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. (2015, August 12). Patient Preference and Adherence, 9, 1159–1165.
-
The mechanism of action of sildenafil and its subsequent potential... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Yuan, J., et al. (2019). Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. Urology, 130, 98–109.
- Moreland, R. B., et al. (2000). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology, 130(7), 1475–1485.
- Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(1), 144–152.
-
IC 50 of vardenafil for full-length PDE5, isolated C domain, isolated C... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. (2023, November 1). GoodRx. Retrieved January 21, 2026, from [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019, September 26). F1000Research. Retrieved January 21, 2026, from [Link]
- Zoraghi, R., et al. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular Pharmacology, 56(1), 124–130.
- Santillo, M. F., & Mapa, M. S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1599–1607.
-
PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]
-
Santillo, M. F., & Mapa, M. S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article). OSTI.GOV. Retrieved January 21, 2026, from [Link]
- El-Gamal, M. I., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules, 28(19), 6828.
-
Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2019). Scientific Reports, 9(1), 10848.
- A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. (2003). Journal of Medicinal Chemistry, 46(18), 3790–3802.
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018, June 26). LI-COR. Retrieved January 21, 2026, from [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). JoVE. Retrieved January 21, 2026, from [Link]
-
High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]
- An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (2013). PLoS One, 8(3), e58997.
- Hedlund, P. (2017). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 174(10), 1195–1197.
Sources
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goodrx.com [goodrx.com]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tadalafil: the evidence for its clinical potential in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond standard protocols to explain the reasoning behind each step, ensuring a culture of safety and environmental responsibility within your laboratory.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed.[1] Chronic exposure may lead to organ damage.[1] The pyrazole carboxamide class of compounds has been noted for potential acute mammalian toxicity, possibly linked to mitochondrial respiration inhibition.[2]
-
Environmental Hazards: Considered harmful to aquatic life with long-lasting effects.[1] Therefore, disposal into the sanitary sewer system is strictly prohibited.
-
Reactivity and Stability: As a nitro-containing compound, it possesses inherent energetic properties. While stable under normal conditions, nitroaromatic compounds can be explosive, especially when heated or mixed with incompatible materials.[3] They are resistant to hydrolysis under normal conditions but can be chemically altered.[4]
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | [1] |
| Chemical Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | |
| Potential Reactivity | Nitro group confers energetic properties. Avoid excessive heat. | [3] |
Core Disposal Workflow: A Step-by-Step Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company. The following steps ensure regulatory compliance and safety from the point of generation to final disposal.
Caption: Standard operational workflow for hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, always wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.
Step 2: Waste Segregation and Collection Proper segregation is a cornerstone of safe laboratory practice and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[5]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container (e.g., High-Density Polyethylene - HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, must be placed in the designated solid hazardous waste container.[6]
-
Empty Containers: "Empty" containers that held the compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinseate is considered hazardous and must be collected in the liquid hazardous waste stream.[2] Subsequent rinses can often be disposed of as regular solvent waste, but consult your EHS for specific guidance.
Step 3: Waste Storage and Labeling
-
Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Toxic," "Ecotoxic").[7][8] Note the accumulation start date on the label.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][9] The SAA should be a well-ventilated area away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[10] Ensure secondary containment is used for liquid waste containers.[2]
Step 4: Professional Disposal Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[6] The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration.[6]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. For larger spills, consider a respirator if dust is airborne.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Liquid Spill: Cover the spill with a chemical absorbent pad or other inert absorbent material, working from the outside in.
-
-
Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse. Collect all cleaning materials as contaminated waste.
-
Dispose of Waste: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste.
Advanced Topic: Chemical Degradation (For Informational Purposes)
Disclaimer: The following information is for educational purposes only and outlines a potential chemical degradation pathway. This procedure should NOT be attempted without a thorough, substance-specific risk assessment and direct approval from your institution's EHS department. It requires advanced knowledge of chemical reactions and should only be performed by highly trained personnel in a controlled laboratory setting.
The chemical structure of this compound contains a nitro group, which is susceptible to chemical reduction. This forms the basis of a potential degradation strategy to convert it into a less hazardous amine compound before final disposal. The most common and robust method for reducing aromatic nitro groups is using a metal in an acidic medium.[3][11]
Caption: Potential chemical reduction pathway for detoxification.
Potential Protocol Outline: Reduction with Iron Metal
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: For every 1 part by weight of the nitro-pyrazole waste, add approximately 10-15 parts of ethanol or a similar solvent. Add 3-5 equivalents of iron powder.
-
Initiation: Slowly add a dilute solution of hydrochloric acid (e.g., 1-2 M HCl) dropwise while stirring vigorously. The reaction is exothermic. Maintain the temperature below 50-60°C.
-
Completion: After the initial reaction subsides, continue stirring at a moderate temperature (e.g., 50°C) for several hours until TLC analysis shows the disappearance of the starting material.
-
Workup: Cool the reaction mixture. Neutralize it carefully with a base like sodium bicarbonate.
-
Filtration: Filter the mixture through celite to remove iron salts.
-
Disposal: The resulting filtrate, containing the amine derivative and solvent, must still be collected and disposed of as hazardous chemical waste, but it is now in a chemically less energetic and potentially less toxic form.
This procedure effectively transforms the energetic nitro group into a more stable amine group, reducing the overall hazard profile of the waste before it is handed over for professional disposal.[6]
By understanding the chemical principles behind waste disposal and adhering to these rigorous, safety-first protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- Benchchem. (n.d.).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.).
- Habraken, C. L., et al. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- ResearchGate. (2017, September 4).
- Hansraj College. (2020, March 29). NITRO COMPOUNDS.
- Li, Y., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- Case Western Reserve University. (2019, April 12).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcgls.com [tcgls.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological remediation of explosives and related nitroaromatic compounds [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Personal protective equipment for handling 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Comprehensive Safety Protocol: Handling 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound (CAS No. 139756-01-7). As an intermediate in pharmaceutical synthesis, including for Sildenafil, its proper management is critical to ensure personnel safety and environmental integrity[1][2]. This document moves beyond mere compliance, embedding principles of scientific causality and self-validating protocols to foster a proactive safety culture among researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
A thorough understanding of the specific risks associated with this compound is the foundation of safe handling. The molecule's structure, featuring a nitro group on a pyrazole ring, dictates its toxicological and chemical profile. The electron-withdrawing nature of the nitro group can contribute to the compound's reactivity and biological activity, making it resistant to natural degradation and potentially hazardous[3].
The primary hazards, as identified in safety data sheets for this and structurally related compounds, are summarized below.
| Hazard Class | GHS Classification | Description | Key Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[4]. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Organ Toxicity | STOT RE Category 2 | May cause damage to organs through prolonged or repeated exposure[4]. | P260: Do not breathe dust/fume/gas/mist/vapors/spray[4]. |
| Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation[5][6]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes[5]. |
| Skin Irritation | Category 2 | Causes skin irritation[6][7]. | P280: Wear protective gloves/protective clothing/eye protection/face protection[7]. |
| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation[6][7]. | P261: Avoid breathing dust/fumes[6]. |
| Aquatic Hazard | Chronic Category 3 | Harmful to aquatic life with long lasting effects[4]. | P273: Avoid release to the environment[4]. |
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, its effectiveness relies on the prior implementation of more robust safety measures. This guide is structured around the established hierarchy of controls, a system that prioritizes the most effective risk-reduction strategies.
Caption: The Hierarchy of Controls prioritizes safer systems over procedural reliance.
For this compound, this means all handling of the solid compound or its concentrated solutions must occur within functioning engineering controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of the compound. Given its classification as an irritant and potential organ toxin, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection
Direct contact can cause serious eye damage[5]. Standard safety glasses are insufficient.
-
Mandatory: Wear chemical splash-resistant safety goggles with side protection that meet OSHA 29 CFR 1910.133 or EU EN166 standards[5][8].
-
Recommended for Splash Risk: When handling larger quantities or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield must be worn in addition to safety goggles to protect the entire face[9].
Skin and Body Protection
The compound is a known skin irritant and may be absorbed dermally[6][7].
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.
-
Chemical Gown: For procedures involving gram-scale quantities or significant splash potential, a disposable, low-permeability gown with a solid front and tight-fitting cuffs is required[10]. This prevents permeation through the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times[11].
Hand Protection
Gloves are the most critical point of contact. The choice of material and the procedure for use are paramount.
-
Glove Type: Use powder-free nitrile gloves[12]. Vinyl gloves are not recommended due to their poor protection against many chemicals[9]. Gloves should comply with ASTM D6978 standards for handling hazardous drugs[9].
-
Double Gloving: When handling the solid compound or its solutions, wearing two pairs of nitrile gloves is mandatory[10]. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be placed over the cuff[10]. This creates a sealed interface and allows for the safe removal of the contaminated outer glove without exposing the skin[12].
-
Glove Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, torn, or punctured[10]. At a minimum, outer gloves should be changed every 30-60 minutes during extended procedures to mitigate the risk of permeation[12].
Respiratory Protection
Inhalation of dust can cause respiratory irritation[6].
-
Primary Control: All weighing and handling of the solid powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent dust generation in the open lab[6][11].
-
Secondary Control: If engineering controls are non-functional or in the event of a spill outside of a containment device, a fit-tested NIOSH-certified N95 (or higher) respirator is required[9]. All personnel using respirators must be part of a formal respiratory protection program, as outlined by OSHA.
Operational Plan: Step-by-Step Handling Workflow
This protocol outlines the lifecycle of the chemical within the laboratory, from receipt to disposal, ensuring safety at each step.
Caption: Procedural workflow for handling this compound.
Detailed Steps:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[5][8]. The storage location should be clearly labeled.
-
Preparation: Before handling, don the full PPE ensemble as described in Section 3. When transporting the primary container from storage to the work area (fume hood), place it in a secondary, shatter-proof container.
-
Weighing: To prevent inhalation of fine powders, weigh the solid inside a chemical fume hood or a ventilated balance enclosure[6]. Use static-dissipative tools and weigh boats to minimize dust generation.
-
Solubilization: Always perform solution preparation inside a chemical fume hood. Add the solid reagent to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After handling, carefully remove outer gloves and dispose of them as solid chemical waste[12]. Wipe down the work surface, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol, unless reactive) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE[5].
Spill and Emergency Plan
For any major spill, or if you feel unwell after exposure, evacuate the area and call emergency services immediately.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respiratory protection if outside a fume hood), gently cover the spill with an inert absorbent material. Avoid dry sweeping, which can generate dust[6].
-
Carefully scoop the material into a labeled, sealable hazardous waste container[6].
-
Decontaminate the area as described above.
-
-
Minor Spill (Liquid Solution):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, collect the material into a labeled, sealable hazardous waste container.
-
Decontaminate the area.
-
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[5].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention[13].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[4].
-
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations[4][14]. All waste generated from handling this compound is considered hazardous.
Sources
- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 2. watson-int.com [watson-int.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. hscprep.com.au [hscprep.com.au]
- 12. pppmag.com [pppmag.com]
- 13. capotchem.cn [capotchem.cn]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
